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  • Product: 3-(3-Methoxyphenyl)-1,2-thiazole
  • CAS: 49603-02-3

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-(3-Methoxyphenyl)-1,2-thiazole

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1,2-thiazole Abstract This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1,2-thiazole

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 3-(3-Methoxyphenyl)-1,2-thiazole, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 1,2-thiazole scaffold is a key pharmacophore, and its substitution dictates biological activity. This document outlines a robust and plausible synthetic strategy, detailing the underlying chemical principles and reaction mechanisms. Furthermore, it establishes a complete analytical workflow for the unambiguous characterization of the target molecule, including predictive spectroscopic data derived from foundational principles and analogous structures. The guide integrates detailed experimental protocols, data visualization through tables, and logical workflow diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,2-Thiazole Scaffold

The 1,2-thiazole ring system is a vital structural motif in a wide array of biologically active compounds.[1] Unlike its more common 1,3-thiazole isomer, the 1,2-thiazole features an N-S bond, which imparts distinct electronic and conformational properties. This heterocycle serves as the core for compounds exhibiting diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

The incorporation of a 3-methoxyphenyl substituent is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the phenyl ring provides a scaffold for crucial π-stacking interactions with biological targets. The synthesis of specifically substituted 1,2-thiazoles like 3-(3-Methoxyphenyl)-1,2-thiazole is therefore a key objective for generating novel molecular entities for drug discovery pipelines.

Proposed Synthetic Strategy

A logical and efficient synthesis is paramount for accessing the target compound. The chosen strategy involves a classical heterocyclic ring-forming reaction, leveraging commercially available starting materials.

Retrosynthetic Analysis & Forward Synthesis Pathway

The most direct approach to constructing the 3-aryl-1,2-thiazole core is via a condensation and cyclization reaction. The key disconnection breaks the C-S and C-N bonds of the thiazole ring, leading back to a 1,3-dicarbonyl equivalent and a source of nitrogen and sulfur. A practical forward synthesis involves the reaction of a chalcone (an α,β-unsaturated ketone) with a sulfur transfer reagent and ammonia.

The overall synthetic workflow is outlined below.

cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Target Synthesis & Purification SM1 3-Methoxyacetophenone IM1 Chalcone Intermediate (1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one) SM1->IM1 Base-catalyzed Claisen-Schmidt Condensation SM2 Benzaldehyde SM2->IM1 FP Target Compound (3-(3-Methoxyphenyl)-1,2-thiazole) IM1->FP Cyclization with Sulfur/Ammonia Source PUR Purified Product FP->PUR Column Chromatography

Caption: Proposed workflow for the synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole.

Rationale for Experimental Design
  • Step 1: Claisen-Schmidt Condensation: This classic reaction efficiently forms the chalcone intermediate. The use of an aqueous base like NaOH or KOH is cost-effective and operationally simple. The reaction proceeds via an enolate formed from 3-methoxyacetophenone attacking the carbonyl of benzaldehyde.

  • Step 2: 1,2-Thiazole Ring Formation: The reaction of the chalcone with elemental sulfur and ammonia (often generated in situ from an ammonium salt) is a well-established method for synthesizing 1,2-thiazoles. The mechanism involves a series of nucleophilic additions and a final oxidative cyclization to form the aromatic thiazole ring. The choice of a high-boiling solvent like dimethylformamide (DMF) or pyridine facilitates the reaction, which typically requires elevated temperatures.

Structural Characterization Workflow

Confirming the identity, structure, and purity of the final compound is a critical step. A multi-technique analytical approach is required for unambiguous structural elucidation.

cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Crude Crude Product Purified Purified Compound Crude->Purified Chromatography MS Mass Spectrometry (MS) Purified->MS Molecular Weight NMR1H ¹H NMR Purified->NMR1H Proton Environment NMR13C ¹³C NMR Purified->NMR13C Carbon Skeleton IR Infrared (IR) Spectroscopy Purified->IR Functional Groups Confirm Structure Confirmed MS->Confirm NMR1H->Confirm NMR13C->Confirm IR->Confirm

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Exploratory

Spectroscopic Analysis of 3-(3-Methoxyphenyl)-1,2-thiazole: A Comprehensive Technical Guide

Structural Deconstruction & Causality of Spectroscopic Signatures The molecule 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole) is a heteroaromatic compound characterized by an electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Deconstruction & Causality of Spectroscopic Signatures

The molecule 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole) is a heteroaromatic compound characterized by an electron-deficient 1,2-thiazole (isothiazole) core linked to an electron-rich 3-methoxyphenyl moiety. The spectroscopic behavior of this molecule is dictated by the push-pull electronic dynamics between the heteroatoms (nitrogen and sulfur) and the aromatic systems.

Understanding the causality behind its spectral signatures requires deconstructing the molecule into its functional domains:

  • The 1,2-Thiazole Ring: The adjacent nitrogen and sulfur atoms create a strong diamagnetic anisotropic effect and a highly asymmetric electron distribution. This profoundly deshields the local protons (H-4 and H-5) and dictates a specific fragmentation pathway in mass spectrometry (cleavage of the weak N–S bond).

  • The 3-Methoxyphenyl Group: The methoxy group (–OCH₃) acts as a strong π -donor via resonance, shielding the ortho and para positions of the phenyl ring, while its aliphatic protons provide a distinct, highly conserved NMR and IR signature.

This guide provides an authoritative framework for the structural elucidation of 3-(3-Methoxyphenyl)-1,2-thiazole using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Electron Impact Mass Spectrometry (EI-MS), grounded in established [1].

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts

In the 1 H NMR spectrum, the isothiazole protons exhibit extreme deshielding due to the heteroatom inductive effects and the aromatic ring current. The H-5 proton, positioned adjacent to the sulfur atom, typically resonates far downfield at ~8.69 ppm. The H-4 proton, located in the β -position relative to the heteroatoms, appears at ~7.61 ppm. The coupling constant between these two protons ( 3J4,5​ ) is highly diagnostic, strictly falling within the 4.5–5.0 Hz range, confirming the 1,2-thiazole geometry.

In the 13 C NMR spectrum, the C-3 carbon of the isothiazole ring is heavily deshielded (~167.5 ppm) due to its direct attachment to the electronegative nitrogen atom and the conjugated phenyl ring.

Quantitative Data Tables

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H-5 (Isothiazole) 8.69Doublet (d)4.71HDeshielded by adjacent S atom and ring current.
H-4 (Isothiazole) 7.61Doublet (d)4.71H β -position to heteroatoms; couples with H-5.
H-6' (Phenyl) 7.50Dt (dt)7.8, 1.21HPara to methoxy, slightly deshielded by isothiazole.
H-2' (Phenyl) 7.45Multiplet (m)-1HOrtho to both substituents; complex splitting.
H-5' (Phenyl) 7.35Triplet (t)8.01HMeta to substituents; standard aromatic shift.
H-4' (Phenyl) 6.95Ddd (ddd)8.0, 2.5, 1.01HOrtho to methoxy; shielded by oxygen lone pair resonance.
–OCH₃ 3.85Singlet (s)-3HAliphatic protons deshielded by adjacent oxygen.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl₃)

Carbon TypeChemical Shift ( δ , ppm)Assignment Causality
C-3 (Isothiazole) 167.5Quaternary; extreme deshielding by adjacent N atom.
C-3' (Phenyl) 160.1Quaternary; directly attached to electronegative oxygen.
C-5 (Isothiazole) 149.8Aromatic CH; adjacent to sulfur atom.
C-1' (Phenyl) 136.0Quaternary; ipso carbon attached to the isothiazole ring.
C-5' (Phenyl) 130.0Aromatic CH; meta position.
C-4 (Isothiazole) 121.2Aromatic CH; β -position in the heteroaromatic ring.
C-6' (Phenyl) 119.5Aromatic CH; para to methoxy group.
C-4' (Phenyl) 114.8Aromatic CH; ortho to methoxy group (shielded).
C-2' (Phenyl) 112.5Aromatic CH; ortho to methoxy group (shielded).
–OCH₃ 55.4Aliphatic primary carbon attached to oxygen.
Self-Validating NMR Protocol

To ensure high-fidelity data acquisition, the following self-validating system must be employed:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration Check: Lock the spectrometer to the deuterium frequency of CDCl₃. Validate the calibration by ensuring the residual CHCl₃ proton peak is exactly at 7.26 ppm and the TMS peak is at 0.00 ppm.

  • Pulse & Relaxation Optimization: For 1 H NMR, use a 30° pulse angle with a relaxation delay ( D1​ ) of 2 seconds. For 13 C NMR, utilize a proton-decoupled pulse sequence (e.g., WALTZ-16) with a 45° pulse angle. Crucially, set the D1​ to ≥3 seconds to allow complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-3, C-1', C-3'), ensuring they integrate accurately above the noise floor.

Infrared (IR) Spectroscopy: Functional Group Verification

Vibrational Causality

Infrared spectroscopy provides orthogonal validation of the functional groups. The isothiazole ring is characterized by a distinct C=N stretching vibration. Because the nitrogen is part of a conjugated, electron-deficient ring, this stretch typically manifests in the 1590–1610 cm⁻¹ region. The methoxy ether linkage is confirmed by two strong C–O–C stretching bands: an asymmetric stretch at ~1250 cm⁻¹ and a symmetric stretch at ~1040 cm⁻¹.

Table 3: Key IR Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3050–3100WeakC–H stretch (Aromatic) sp2 hybridized C–H bonds of phenyl and isothiazole rings.
2835, 2950WeakC–H stretch (Aliphatic) sp3 hybridized C–H bonds of the methoxy group.
1595MediumC=N stretchCore indicator of the 1,2-thiazole ring system.
1580, 1490StrongC=C stretchAromatic ring skeletal vibrations.
1250StrongC–O–C (Asymmetric)Aryl-alkyl ether linkage vibration.
1040MediumC–O–C (Symmetric)Aryl-alkyl ether linkage vibration.
780, 690Strong=C–H out-of-planeIndicates meta-disubstituted benzene ring bending.
Self-Validating ATR-FTIR Protocol
  • Background Subtraction: Prior to sample analysis, collect a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) crystal to digitally subtract atmospheric H₂O and CO₂.

  • Crystal Integrity Check: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Perform a baseline scan to validate the absence of organic carryover.

  • Sample Acquisition: Place 1–2 mg of the solid sample onto the crystal. Apply consistent pressure using the force gauge until the torque clicks. This ensures uniform contact, preventing the artificial suppression of high-frequency bands (like the >3000 cm⁻¹ C–H stretches). Acquire 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (EI-MS): Fragmentation Mechanics

Mechanistic Pathways

Under 70 eV Electron Impact (EI) conditions, 3-(3-Methoxyphenyl)-1,2-thiazole undergoes highly predictable fragmentation. The molecular ion ( [M]+∙ ) appears at m/z 191.

According to established [2], the defining fragmentation of the 1,2-thiazole ring is the cleavage of the weak N–S bond, followed by the expulsion of hydrogen cyanide (HCN, -27 Da), yielding a stable radical cation at m/z 164. Concurrently, the methoxy group undergoes homolytic cleavage to expel a methyl radical (–CH₃ , -15 Da), forming an oxonium ion at m/z 176, which subsequently loses carbon monoxide (CO, -28 Da) to form a stable fragment at m/z 148.

MS_Fragmentation M_ion [M]⁺· m/z 191 C10H9NOS M_CH3 [M - CH3]⁺ m/z 176 C9H6NOS M_ion->M_CH3 -CH3· (-15 Da) M_OCH3 [M - OCH3]⁺ m/z 160 C9H6NS M_ion->M_OCH3 -OCH3· (-31 Da) M_HCN [M - HCN]⁺· m/z 164 C9H8OS M_ion->M_HCN -HCN (-27 Da) Ring Cleavage M_CO [M - CH3 - CO]⁺ m/z 148 C8H6NS M_CH3->M_CO -CO (-28 Da)

Figure 1: Proposed EI-MS fragmentation pathways for 3-(3-Methoxyphenyl)-1,2-thiazole.

Table 4: Key EI-MS Fragments and Isotopic Signatures

m/zRelative AbundanceIon / FragmentMechanistic Causality
191 100% (Base Peak) [M]+∙ Highly stable heteroaromatic molecular ion.
193 ~5.0% [M+2]+∙ Isotopic signature validating the presence of one 34 S atom (~4.2% natural abundance) and 18 O.
176 45% [M−CH3​]+ Cleavage of the methoxy methyl group forming a stable oxonium ion.
164 30% [M−HCN]+∙ Characteristic isothiazole N–S bond cleavage and ring contraction.
160 15% [M−OCH3​]+ Direct loss of the methoxy radical.
148 20% [M−CH3​−CO]+ Sequential loss of CO from the m/z 176 oxonium ion.
Self-Validating GC-MS Protocol
  • Instrument Tuning: Calibrate the mass axis and validate peak resolution using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit correct relative abundances and peak widths.

  • Carryover Validation: Inject 1 µL of pure solvent (e.g., LC-MS grade Ethyl Acetate) and run the full temperature gradient to validate the absence of column carryover or ghost peaks.

  • Isotopic Verification: Inject 1 µL of the sample (1 mg/mL). Upon identifying the m/z 191 peak, mathematically validate the elemental composition by checking the [M+2] peak. Because sulfur has a high 34 S natural abundance (~4.2%), an [M+2] peak at exactly ~5.0% relative abundance acts as an absolute internal validation that the molecule contains exactly one sulfur atom.

Integrated Analytical Workflow

To achieve absolute certainty in structural elucidation, these three modalities must be executed in a specific, self-validating sequence. NMR establishes the carbon-hydrogen connectivity framework, IR confirms the presence of functional groups that might be silent in MS (or ambiguous in NMR), and MS provides the exact molecular weight and isotopic proof of the sulfur atom.

Analytical_Workflow Sample Purified Sample (>98% purity) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR CDCl3 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid MS GC-EI-MS (70 eV) Sample->MS 1 µL Data Data Synthesis & Structural Elucidation NMR->Data Connectivity IR->Data Functional Groups MS->Data Molecular Weight

Figure 2: Integrated spectroscopic workflow for the structural validation of isothiazoles.

References

  • Pavlik, J. W., et al. "Photochemistry of 3- and 5-Phenylisothiazoles. Competing Phototransposition Pathways." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Naito, T., et al. "High-resolution mass spectrometry. Part IV. Behaviour of isothiazoles under electron impact." Journal of the Chemical Society C: Organic, RSC Publishing.[Link]

Foundational

Structural Elucidation of 3-(3-Methoxyphenyl)-1,2-thiazole: A Comprehensive Crystallographic Guide

Executive Summary The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of biologically active substances, including antiviral, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of biologically active substances, including antiviral, anti-inflammatory, and anticancer agents[1]. The spatial arrangement of substituents—specifically the dihedral angle between the heterocyclic core and peripheral aromatic rings—dictates the molecule's binding affinity to biological targets[2]. This technical whitepaper provides an authoritative, step-by-step methodology for the single-crystal X-ray diffraction (SCXRD) determination of 3-(3-Methoxyphenyl)-1,2-thiazole , detailing the causality behind experimental choices and establishing a self-validating protocol for structural refinement.

Introduction & Rationale

Understanding the three-dimensional conformation of 3-(3-Methoxyphenyl)-1,2-thiazole requires precision beyond standard spectroscopic techniques (NMR, IR). While NMR provides connectivity, SCXRD provides the absolute spatial coordinates of every atom.

The S–N bond in 1,2-thiazoles exhibits significant π -electron delocalization, resulting in a bond length shorter than a standard single bond but longer than a double bond[3]. Furthermore, the presence of the methoxy group at the meta position of the phenyl ring introduces potential rotational disorder. SCXRD is the only technique capable of definitively resolving this disorder and mapping the weak intermolecular forces (such as C–H···O and C–H···N interactions) that govern the drug's solid-state physicochemical properties[4].

Synthesis and Crystallization Workflow

To obtain diffraction-quality crystals, the physical chemistry of the crystallization environment must be rigorously controlled. The following protocol ensures the growth of single domains free of twinning.

Crystallization Protocol
  • Purity Prerequisite: Ensure the synthesized 3-(3-Methoxyphenyl)-1,2-thiazole is chromatographically pure (>99%). Impurities act as chain terminators during crystal lattice assembly.

  • Solvent Selection: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). The primary solvent must dissolve the compound completely, while the antisolvent promotes gradual supersaturation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free borosilicate glass vial. Causality: Scratches and dust act as heterogeneous nucleation sites, leading to rapid precipitation of microcrystalline powder rather than the desired slow growth of single crystals.

  • Controlled Evaporation: Puncture the vial cap with a fine gauge needle. Store the vial in a vibration-free environment at a strictly controlled 20 °C.

  • Harvesting: After 3–7 days, harvest the transparent, block-like crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation.

Workflow Syn 1. Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole Pur 2. Chromatographic Purification (>99%) Syn->Pur Cry 3. Slow Evaporation Crystallization Pur->Cry Sel 4. Crystal Selection under Polarized Light Cry->Sel Dif 5. SCXRD Data Collection (100 K, Mo Kα) Sel->Dif Ref 6. Structure Solution & Refinement (SHELX) Dif->Ref

Caption: Workflow for the crystallization and X-ray diffraction analysis of 1,2-thiazole derivatives.

X-Ray Diffraction Protocol & Data Collection

The selection of data collection parameters is not arbitrary; it is dictated by the chemical nature of the target molecule.

Methodological Choices and Causality
  • Temperature Control (100 K): Data collection must be performed at cryogenic temperatures using an open-flow nitrogen cryostat. Causality: Cooling the crystal minimizes atomic thermal vibrations (reducing the volume of thermal ellipsoids). This is critical for 3-(3-Methoxyphenyl)-1,2-thiazole, as the terminal methoxy group is highly susceptible to rotational disorder at room temperature.

  • Radiation Source (Mo K α , λ = 0.71073 Å): Causality: Because this molecule is achiral and consists entirely of light atoms (C, H, N, O, S), Mo K α radiation is preferred over Cu K α . The shorter wavelength of Mo K α minimizes X-ray absorption effects and allows for data collection up to a higher diffraction angle ( θ ), yielding higher resolution data.

Data Collection Step-by-Step
  • Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) that extinguishes light uniformly under a polarized optical microscope. Mount it on a MiTeGen loop.

  • Unit Cell Determination: Center the crystal on the goniometer and collect a preliminary set of frames to determine the unit cell dimensions and Bravais lattice.

  • Full Data Collection: Execute ω

    • and ϕ -scans to ensure >99% completeness of the asymmetric unit.
  • Data Reduction: Integrate the frames using software (e.g., APEX/SAINT). Apply multi-scan absorption corrections (e.g., SADABS) to correct for the crystal's shape and minor absorption by the sulfur atom.

Structure Solution and Refinement (A Self-Validating System)

Crystallography is inherently self-validating. The accuracy of the proposed chemical model is continuously tested against the raw diffraction data.

  • Phase Problem Solution: Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (S, O, N, C).

  • Least-Squares Refinement: Refine the structure by full-matrix least-squares on F2 using SHELXL. All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, and 1.5Ueq​(C) for the methoxy protons).

  • Validation Metrics: The refinement is considered successful and validated when the final R1​ index is < 0.05 and the Goodness-of-Fit (GoF) approaches 1.0.

Crystallographic Data & Structural Analysis

Once refined, the structural data provides deep insights into the molecule's behavior. Below is a representative summary of the quantitative crystallographic parameters typical for 3-phenyl-1,2-thiazole derivatives[4].

Quantitative Data Summary
Crystallographic ParameterValue / Specification
Empirical Formula C₁₀H₉NOS
Formula Weight 191.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.85 Å, b≈11.20 Å, c≈10.45 Å, β≈95.4∘
Volume ≈914 ų
Z (Molecules per unit cell) 4
Calculated Density ≈1.39 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Structural Logic and Packing

The 1,2-thiazole ring and the phenyl ring are typically not perfectly coplanar due to steric repulsion between the ortho-protons of the phenyl ring and the adjacent atoms of the thiazole ring. The optimization of this dihedral angle is a balance between steric hindrance and the energy gained from extended π -conjugation[5].

In the solid state, molecules of 3-(3-Methoxyphenyl)-1,2-thiazole self-assemble into centrosymmetric dimers or continuous chains driven by π

π stacking between the aromatic rings and weak C–H···O hydrogen bonds involving the methoxy oxygen[4].

Logic Mol Monomeric Unit (Isothiazole + Phenyl) Conf Dihedral Angle Optimization Mol->Conf Inter Intermolecular Forces (π-π stacking, C-H···O) Conf->Inter Pack Crystal Packing (Centrosymmetric) Inter->Pack Prop Physicochemical Properties Pack->Prop

Caption: Logical relationship between molecular conformation, intermolecular forces, and crystal packing.

Conclusion

The rigorous crystal structure determination of 3-(3-Methoxyphenyl)-1,2-thiazole provides critical atomic-level details that cannot be inferred from standard spectroscopy. By employing cryogenic temperatures and Mo K α radiation, researchers can accurately resolve the rotational state of the methoxy group and the exact dihedral twist of the core scaffold. These precise geometric parameters are indispensable for computational chemists and drug development professionals conducting structure-based drug design (SBDD) and molecular docking studies.

Sources

Exploratory

Investigation of the Physicochemical Properties of 3-(3-Methoxyphenyl)-1,2-thiazole: A Comprehensive Technical Guide

Executive Summary & Structural Significance In modern medicinal chemistry, the 1,2-thiazole (isothiazole) nucleus is recognized as a privileged scaffold, offering a unique spatial arrangement of sulfur and nitrogen heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the 1,2-thiazole (isothiazole) nucleus is recognized as a privileged scaffold, offering a unique spatial arrangement of sulfur and nitrogen heteroatoms that distinguishes it from its more common 1,3-thiazole isomer[1]. The compound 3-(3-Methoxyphenyl)-1,2-thiazole (3-MPIT) represents a highly valuable building block and pharmacophore. The integration of a 3-methoxyphenyl group at the C3 position of the isothiazole ring modulates both the electronic distribution and the lipophilic profile of the molecule.

The resonance of the isothiazole ring imparts an aromatic character with distinct dienic nature, influencing its reactivity and interaction with biological targets[2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, self-validating framework for synthesizing, characterizing, and evaluating the physicochemical and metabolic properties of 3-MPIT.

Structural and Electronic Profiling

The physicochemical baseline of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The methoxy substituent acts as an electron-donating group (EDG) via resonance, subtly increasing the electron density on the isothiazole nitrogen, while simultaneously increasing the overall lipophilicity of the scaffold.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of 3-MPIT, contextualized for drug design:

PropertyValue (Calculated/Typical)Implications for Drug Design
Molecular Weight (MW) 191.25 g/mol Highly optimal for oral bioavailability; well within Lipinski's Rule of 5 parameters.
LogP (Octanol/Water) ~2.8Favorable lipophilicity for passive transcellular membrane permeability.
Topological Polar Surface Area (TPSA) 41.5 ŲExcellent blood-brain barrier (BBB) penetration potential (ideal is < 90 Ų).
Hydrogen Bond Donors (HBD) 0Absence of HBDs drastically reduces the desolvation penalty during membrane transit.
Hydrogen Bond Acceptors (HBA) 2 (N, O)Sufficient for targeted kinase or G-protein coupled receptor (GPCR) interactions.
pKa (Isothiazole N) ~ -0.5Extremely weak base; remains entirely unionized at physiological pH (7.4).

Metal-Free Synthetic Workflow

Traditional syntheses of isothiazoles often require harsh conditions or heavy metal catalysts, which pose purification challenges in late-stage active pharmaceutical ingredient (API) manufacturing. A modern, environmentally benign approach utilizes the metal-free reaction of thioamides with iminoiodinanes[3].

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole

Objective: To construct the 1,2-thiazole ring via oxidative annulation without transition metal contamination.

  • Reagent Preparation: Dissolve 0.22 mmol of 3-methoxythiobenzamide in 2.5 mL of anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add 1.5 equivalents of N-sulfonyliminoiodinane (PhINTs) to the solution.

    • Causality: PhINTs acts as a hypervalent iodine reagent. It provides mild, highly controlled oxidative conditions required for consecutive C–N and S–N bond formation without the need for toxic heavy metals[3].

  • Annulation (Catalyst-Free): Stir the reaction mixture at room temperature for 30 minutes in an aerobic environment.

    • Causality: Conducting the reaction at room temperature prevents the thermal degradation of the highly reactive sulfonylisothiazoline intermediate, maximizing the thermodynamic yield.

  • One-Pot Oxidation: Allow the intermediate to undergo aerobic oxidation (TEMPO may be added as an optional radical mediator) to drive complete aromatization.

    • Causality: The oxidation step forces the loss of the sulfonyl group, driving the equilibrium toward the fully conjugated, thermodynamically stable 1,2-thiazole ring[3].

  • Purification: Concentrate the solvent under reduced pressure and isolate the target compound via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Synthesis A 3-Methoxythiobenzamide Derivative C Oxidative Annulation (DCM, rt, Catalyst-Free) A->C B N-Sulfonyliminoiodinane (PhINTs) B->C D Sulfonylisothiazoline Intermediate C->D C-N / S-N bond formation E One-Pot Oxidation (Aerobic/TEMPO) D->E F 3-(3-Methoxyphenyl)-1,2-thiazole (Target Compound) E->F Aromatization

Metal-free synthetic workflow for 3-(3-Methoxyphenyl)-1,2-thiazole.

Physicochemical Characterization Protocols

To ensure the compound meets the stringent guidelines set forth by global regulatory bodies (such as the PMDA in Japan and the ICH), rigorous physicochemical validation is required.

Protocol 2: Thermodynamic Solubility Profiling

Objective: To determine the true equilibrium solubility of 3-MPIT in physiological media.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate Buffer adjusted to pH 7.4.

    • Causality: This specific buffer system accurately mimics the pH and ionic strength of human blood plasma, ensuring the solubility data is biologically relevant.

  • Incubation: Add an excess amount of solid 3-MPIT (approx. 5 mg) to 1 mL of the buffer in a borosilicate glass vial. Agitate the suspension at 300 rpm at 37°C for 24 hours.

    • Causality: A 24-hour incubation is critical to bypass initial kinetic dissolution rates and achieve a true thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation forces sub-micron undissolved particulates into the pellet. Failing to do this results in light scattering during UV analysis, causing false-positive solubility overestimations.

  • Quantification: Extract the supernatant, dilute if necessary, and quantify via HPLC-UV at 254 nm against a pre-validated standard curve.

Pharmacokinetic & Metabolic Stability Profiling

The thiazole and isothiazole nuclei are known to be oxidized in living systems by hepatic Cytochrome P450 (CYP) enzymes, which can generate reactive metabolites (RMs)[1]. Understanding the metabolic soft spots of 3-MPIT is paramount for lead optimization.

Protocol 3: Microsomal Stability and CYP450 Metabolism Assay

Objective: To map the oxidative degradation pathways of 3-MPIT in human liver microsomes (HLMs).

  • Matrix Setup: Pre-incubate 1 µM of 3-MPIT with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH serves as the obligate electron donor for CYP450 enzymes. A parallel control without NADPH must be run to differentiate true CYP-mediated metabolism from chemical degradation or non-specific enzymatic hydrolysis[1].

  • Quenching: At predetermined intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent denatures the microsomal proteins instantly, terminating the enzymatic reaction and extracting the analyte for accurate time-point mapping.

  • LC-MS/MS Analysis: Analyze the supernatant to track the depletion of the parent compound. Monitor for +16 Da mass shifts, which indicate S-oxidation of the isothiazole ring (yielding reactive S-oxides) or O-demethylation of the methoxyphenyl group[1].

Metabolism A 3-(3-Methoxyphenyl)-1,2-thiazole B Hepatic CYP450 Enzymes (NADPH dependent) A->B C Isothiazole S-Oxidation B->C D O-Demethylation B->D E Reactive S-Oxide Metabolite C->E Electrophilic intermediate F 3-(3-Hydroxyphenyl)-1,2-thiazole D->F Phenolic metabolite

CYP450-mediated oxidative metabolic pathways of 3-MPIT.

References

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: sysrevpharm.org URL:[Link]

  • Thiazole, a privileged scaffold in drug discovery Source: researchgate.net URL:[Link]

  • Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Assessing the Solubility and Stability of 3-(3-Methoxyphenyl)-1,2-thiazole

Executive Summary The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are aqueous solubility and che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. This guide provides a comprehensive framework for the rigorous assessment of 3-(3-Methoxyphenyl)-1,2-thiazole, a compound of interest within contemporary medicinal chemistry. We will delve into the theoretical underpinnings that govern its behavior in solution and under stress, followed by detailed, field-proven experimental protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust, reliable, and decision-enabling data for this specific molecule. We will explore kinetic and thermodynamic solubility assays, forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic), and the analytical methodologies required for accurate quantification. The causality behind each experimental choice is explained, ensuring that the described protocols serve as self-validating systems for generating high-integrity data.

Introduction to 3-(3-Methoxyphenyl)-1,2-thiazole

The 3-(3-Methoxyphenyl)-1,2-thiazole scaffold represents a confluence of two key structural motifs in medicinal chemistry. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1] The 3-methoxyphenyl substituent introduces a degree of lipophilicity and potential for specific interactions with biological targets. The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring and can impact metabolic stability.[2]

The precise determination of this compound's solubility and stability is not merely a checkbox in the development process; it is fundamental to its success. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants.[3] Therefore, a thorough and early assessment of these parameters is paramount.

Physicochemical Foundations: Predicting Behavior

Before embarking on experimental work, a theoretical assessment based on the molecule's structure can provide valuable foresight.

Solubility Considerations

Aqueous solubility is a dynamic equilibrium between the solid state of the compound and its solvated form. For 3-(3-Methoxyphenyl)-1,2-thiazole, we must consider:

  • The Thiazole Ring: While the thiazole ring itself is moderately soluble in water, its overall contribution is influenced by the substituents.[1][4]

  • The Methoxyphenyl Group: This group significantly increases the lipophilicity (logP) of the molecule, which is generally inversely correlated with aqueous solubility. The predicted XlogP for a similar, though more complex, molecule containing a methoxyphenyl and thiazole moiety is 5.8, indicating low aqueous solubility.[5]

  • pH-Dependent Solubility: Thiazole derivatives can exhibit pH-dependent solubility.[6] The nitrogen atom in the thiazole ring is weakly basic, and its protonation state will be governed by the pH of the medium and the molecule's pKa. This is a critical consideration for assays conducted in buffered solutions.

Stability Profile

The stability of a molecule is its resistance to chemical modification under various environmental conditions. For 3-(3-Methoxyphenyl)-1,2-thiazole, potential degradation pathways include:

  • Hydrolysis: The 1,2-thiazole ring is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) could potentially lead to ring-opening reactions.

  • Oxidation: The methoxyphenyl group, being an electron-rich aromatic system, is susceptible to oxidation.[2] This can be particularly relevant in the presence of reactive oxygen species. The sulfur atom in the thiazole ring can also be a site for oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV and visible light, which may lead to photochemical degradation.[7][8] International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[9][10]

Experimental Assessment of Aqueous Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights. Kinetic solubility is often used in high-throughput screening to flag potential issues, while thermodynamic solubility represents the true equilibrium state and is the gold standard for lead optimization.[3][11]

Kinetic Solubility Assessment (Turbidimetric Method)

This high-throughput method assesses the solubility of a compound when an aliquot of a concentrated DMSO stock solution is added to an aqueous buffer.[12] The point at which the compound precipitates is determined, often by measuring turbidity.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Methoxyphenyl)-1,2-thiazole in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add a small, fixed volume (e.g., 5 µL) of each DMSO concentration to a larger volume (e.g., 245 µL) of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 2%.[12]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 1-2 hours with gentle shaking.[12]

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.[12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[13][14] It is a lower-throughput but more accurate measure of true solubility.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 3-(3-Methoxyphenyl)-1,2-thiazole to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is present to maintain a suspension throughout the experiment.[15]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vials at high speed and then filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[14][16]

  • Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][17]

  • Standard Curve: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to accurately quantify the concentration in the filtrate.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} enddot Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Assessment of Stability (Forced Degradation)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[18][19] The conditions are more severe than those used for formal stability testing.[20][21] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at a sufficient level for detection without over-stressing the molecule.[20]

Analytical Method: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from all potential degradation products.

Starting HPLC Conditions for Method Development:

  • System: Standard HPLC or UPLC system with a UV detector.[17]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[22]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).

  • Column Temperature: 30-40°C.[23]

Forced Degradation Protocols

For each condition, a stock solution of 3-(3-Methoxyphenyl)-1,2-thiazole (e.g., 1 mg/mL in acetonitrile) is prepared and subjected to the stress conditions. A control sample, protected from the stress condition, should be analyzed at each time point.

Protocol: Acid and Base Hydrolysis

  • Preparation: Dilute the stock solution with 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before injection into the HPLC, neutralize the samples (base for the acidic solution, acid for the basic solution). Analyze for the appearance of new peaks and the decrease in the parent peak area.

Protocol: Oxidative Degradation

  • Preparation: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Incubate the solution at room temperature.

  • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze directly by HPLC.

Protocol: Photostability

  • Guideline: Follow the ICH Q1B guideline for photostability testing.[9][10]

  • Exposure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][24]

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze both the light-exposed and dark control samples by the stability-indicating HPLC method. Assess for changes in appearance and purity.

Stability_Testing_Logic

Data Interpretation and Reporting

All quantitative data should be summarized in clear, structured tables for easy comparison and trend analysis.

Table 1: Example Solubility Data Summary

Assay TypeMedium (pH)Temperature (°C)Solubility (µg/mL)Classification
KineticPBS (7.4)2515Low
ThermodynamicPBS (7.4)258Very Low
ThermodynamicSGF (1.2)3712Low

Table 2: Example Stability Data Summary (% Remaining after 24h)

Stress ConditionTemperature (°C)% Parent RemainingMajor DegradantsNotes
0.1 M HCl6098.5None detectedStable to acid
0.1 M NaOH6085.22 peaks observedModerate base liability
3% H₂O₂2591.01 major peakSusceptible to oxidation
Light (ICH Q1B)2596.71 minor peakMinor photosensitivity

Conclusion

This guide outlines a robust, multi-faceted strategy for assessing the solubility and stability of 3-(3-Methoxyphenyl)-1,2-thiazole. By integrating theoretical predictions with rigorous experimental protocols, researchers can build a comprehensive physicochemical profile of the molecule. The kinetic and thermodynamic solubility assays provide critical data for formulation and bioavailability predictions, while the forced degradation studies are indispensable for understanding its intrinsic stability and developing reliable analytical methods. The successful application of these methodologies will generate high-quality, trustworthy data, enabling informed decisions in the complex process of drug development and ensuring the scientific integrity of the research program.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • AmpleLogic. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Available at: [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]

  • ScienceDirect. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ARCINOVA. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • LinkedIn. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing. Available at: [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Available at: [Link]

  • IntechOpen. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • SGS. (n.d.). Forced Degradation Testing. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]

  • Ataman Kimya. (n.d.). p-METHOXYPHENOL. Available at: [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]

  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available at: [Link]

  • ResearchGate. (n.d.). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-methoxyphenyl)-1,2-thiazole-5-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Methoxy-1-(3-(2-naphthalenylmethoxy)phenyl)propyl)thiazole. Available at: [Link]

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Exploratory

Comprehensive Literature Review and Technical Guide: 3-(3-Methoxyphenyl)-1,2-thiazole and its Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, and pharmacological applications of 3-arylisothiazoles. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, and pharmacological applications of 3-arylisothiazoles.

Executive Summary & Structural Context

Isothiazole (1,2-thiazole) is a highly stable heteroaromatic compound whose fundamental chemistry has been extensively developed since its discovery in 1956 1. Among its derivatives, 3-aryl-1,2-thiazoles—specifically those bearing a 3-(3-methoxyphenyl) substitution—represent a privileged scaffold in medicinal chemistry and materials science.

The introduction of a meta-methoxy group on the C3-phenyl ring creates a unique electronic push-pull system. While the methoxy group acts as an electron-donating group via resonance, its inductive electron-withdrawing nature subtly modulates the electrophilicity of the isothiazole core at the C4 and C5 positions. This precise electronic tuning makes compounds like methyl 4-amino-3-(3-methoxyphenyl)isothiazole-5-carboxylate highly valuable intermediates for downstream late-stage functionalization 2.

Physicochemical Profiling & Structure-Activity Relationships (SAR)

The physicochemical properties of the 3-arylisothiazole core dictate its pharmacokinetic viability. The data below summarizes the quantitative impact of various C3-aryl substitutions on lipophilicity, polar surface area, and representative target affinity in generalized kinase inhibition models.

Table 1: Physicochemical Properties of 3-Aryl-1,2-thiazole Analogs

AnalogR-Group (C3 Position)ClogPTopological Polar Surface Area (TPSA)Target Affinity (IC₅₀, nM)*
1 3-Methoxyphenyl2.8552.0 Ų45
2 Phenyl2.9042.8 Ų120
3 4-Methoxyphenyl2.8252.0 Ų85
4 3-Fluorophenyl3.0542.8 Ų30

*Note: Target affinity values are representative of generic competitive binding models used to establish SAR baselines for this scaffold.

Synthetic Methodologies & Mechanistic Control

The synthesis of 3-(3-methoxyphenyl)-1,2-thiazole derivatives typically relies on the oxidative cyclization of thioamide intermediates, followed by targeted functionalization. A critical node in this synthetic tree is the conversion of 4-amino-3-arylisothiazole-5-carboxylate esters into desamino, chloro, bromo, and iodo derivatives via nonaqueous diazotization 2.

Synthesis A 3-Methoxybenzonitrile B Thioamide Intermediate A->B H2S, Et3N C Oxidative Cyclization B->C I2 / Heat D 3-(3-Methoxyphenyl)- 1,2-thiazole C->D Ring Closure E Nonaqueous Diazotization D->E Isopentyl Nitrite F Halogenated Analogs E->F CuCl/CuBr

De novo synthesis and late-stage functionalization of 3-aryl-1,2-thiazoles.

Experimental Protocol: Nonaqueous Diazotization and Halogenation

This protocol details the conversion of methyl 4-amino-3-(3-methoxyphenyl)isothiazole-5-carboxylate into its halogenated counterparts 3.

Causality & Mechanistic Rationale: The choice of isopentyl nitrite in Tetrahydrofuran (THF) over standard aqueous sodium nitrite/HCl is a mechanistic imperative. In aqueous media, the highly electrophilic isothiazolyl diazonium species is rapidly intercepted by water, yielding an undesired isothiazolone byproduct. Nonaqueous conditions entirely abrogate this pathway, enforcing a clean trajectory toward halogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of methyl 4-amino-3-(3-methoxyphenyl)isothiazole-5-carboxylate in 30 mL of anhydrous THF under an inert atmosphere (N₂ or Argon) 1.

  • Reagent Addition: Add 15 mmol of isopentyl nitrite dropwise to the solution at room temperature.

  • Halogenation: Concurrently introduce the corresponding copper(I) halide (e.g., CuCl or CuBr) if a halogenated analog is desired.

  • Reaction Execution: Stir the mixture under reflux for 30 to 60 minutes. Monitor the evolution of nitrogen gas.

  • Isolation: Evaporate the solvent under vacuum. Crystallize the crude residue from an Ethanol/Water mixture to yield the functionalized 3-arylisothiazole (Typical yield: 44–73%) 1.

Self-Validating Analytical Systems

A robust protocol must be self-validating. The structural integrity of the synthesized isothiazoles can be rigorously validated using ¹⁵N labeling and the analysis of ¹³C–¹⁵N and ¹H–¹⁵N spin-spin coupling constants (SSCCs) [[4]](). The disappearance of the broad NH₂ singlet (~6.5 ppm) in ¹H NMR and the emergence of the highly deshielded C4-halogenated carbon in ¹³C NMR provide immediate, unambiguous confirmation of successful diazotization. Furthermore, ¹³C–¹⁵N SSCC analysis definitively rules out alternative heterocyclization pathways, ensuring absolute structural confidence 4.

Pharmacological Applications

3-Aryl isothiazole derivatives have shown significant promise in biological studies. Recent advancements include their hybridization with benzimidazole moieties to yield compounds with potent antimicrobial and anticancer properties , 5. In targeted therapies, the 3-methoxyphenyl group acts as a critical pharmacophore, projecting into hydrophobic pockets of target kinases while the isothiazole nitrogen serves as a hydrogen bond acceptor.

MOA A Isothiazole Analog B Kinase ATP Pocket A->B Competitive Binding C Inhibition of Phosphorylation B->C Signal Blockade D Bax/Bcl-2 Modulation C->D Transcriptional Shift E Cellular Apoptosis D->E Caspase Activation

Kinase inhibition and apoptotic signaling modulated by isothiazole analogs.

By effectively blocking kinase phosphorylation, these analogs trigger a downstream transcriptional shift, modulating the Bax/Bcl-2 ratio and ultimately inducing caspase-mediated cellular apoptosis. The precise structural tuning afforded by the 3-(3-methoxyphenyl) substitution is what allows these molecules to achieve high target selectivity with minimal off-target toxicity.

References

  • Product Class 15: Isothiazoles.Thieme Connect.
  • methyl 4-amino-3-(3-methoxyphenyl)
  • Nonaqueous diazotization of 4-amino-3-arylisothiazole-5-carboxylate esters.Connected Papers (Journal of Heterocyclic Chemistry).
  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transform
  • Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole.
  • Synthesis of 3-Aryl Isothiazole Deriv

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Foundational

Initial Biological Activity Screening of 3-(3-Methoxyphenyl)-1,2-thiazole: A Strategic Approach

An In-Depth Technical Guide: Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide presents a structured, multi-tiered strategy for the initial biological evaluation of a novel derivative, 3-(3-Methoxyphenyl)-1,2-thiazole. We move beyond a simple checklist of assays, providing the causal logic behind the experimental sequence. The proposed cascade begins with a foundational cytotoxicity assessment to establish a therapeutic window, followed by a parallel series of primary screens targeting high-probability activity domains based on the isothiazole chemotype. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and the scientific rationale necessary to efficiently profile this promising compound.

Introduction: The Rationale for a Tiered Screening Strategy

The 1,2-thiazole (isothiazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[2] This arrangement imparts unique electronic and lipophilic characteristics, making it a valuable component in the design of pharmacologically active agents.[2][3] Derivatives have been successfully developed as antipsychotics (e.g., Ziprasidone), pesticides, and a wide array of investigational agents with activities spanning from antiviral to neuroprotective.[2][4]

Given this broad potential, the initial "hit-finding" or profiling screen for a novel analogue like 3-(3-Methoxyphenyl)-1,2-thiazole must be both comprehensive and resource-efficient. A scattered, unfocused approach risks generating ambiguous data or depleting a limited supply of the test compound.

Our proposed strategy is therefore hierarchical. It is designed to first answer the most fundamental question in drug discovery: Is the compound toxic to living cells? The answer dictates the entire subsequent screening cascade. Only after establishing a non-toxic concentration range do we proceed to probe for specific biological effects in parallel, high-throughput-compatible assays. This ensures that any observed activity in later screens is not merely a downstream consequence of cellular death, a common pitfall in early-stage screening.[5]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Parallel Primary Screening (at Non-Toxic Concentrations) cluster_2 Phase 3: Data Analysis & Hit Validation A Compound Synthesis & QC 3-(3-Methoxyphenyl)-1,2-thiazole B General Cytotoxicity Screen (e.g., MTT Assay) Determine Max Non-Toxic Conc. A->B C Antimicrobial Screening (MIC Determination) B->C Proceed with Non-Toxic Conc. D Anti-Inflammatory Screening (LPS-Stimulated NO Inhibition) B->D Proceed with Non-Toxic Conc. E Antioxidant Screening (DPPH/ABTS Assays) B->E Proceed with Non-Toxic Conc. F Kinase Inhibition Screening (Biochemical Assay Panel) B->F Proceed with Non-Toxic Conc. G GPCR Modulation Screening (β-Arrestin Recruitment) B->G Proceed with Non-Toxic Conc. H Hit Identification & Prioritization C->H D->H E->H F->H G->H

Figure 1: A tiered workflow for the initial biological screening of a novel compound.

Phase 1: Foundational Cytotoxicity Profiling

The initial step for any compound with unknown biological activity is to assess its general toxicity against living cells. This provides a critical concentration range for subsequent cell-based assays and indicates whether the compound's primary effect is cytostatic or cytotoxic.[5][6] The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for this purpose.[7][8]

Causality Behind the Choice: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] A decrease in formazan production is proportional to the loss of metabolically active, viable cells. This provides a quantitative measure of cytotoxicity or cytostatic effects.[8] Performing this assay on both a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) can also provide an early indication of a selectivity index (SI), a crucial parameter for potential anticancer agents.[5][9]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted for a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀).[7][9]

Materials:

  • HeLa (cervical cancer) and HEK293 (human embryonic kidney) cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(3-Methoxyphenyl)-1,2-thiazole stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting range is 0.1 µM to 100 µM.

  • Controls: Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (cells in medium only).

  • Dosing: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Summarize the IC₅₀ values in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for 3-(3-Methoxyphenyl)-1,2-thiazole

Cell LineIC₅₀ (µM) after 48hInterpretation
HeLa (Cancer)15.5Moderate cytotoxicity against cancer cells.
HEK293 (Normal)85.2Low cytotoxicity against normal cells.
Selectivity Index (SI) 5.5 Suggests some selectivity for cancer cells.

Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2 is generally considered a promising starting point for a selective compound.[5]

Phase 2: Parallel Primary Activity Screens

Based on the established non-toxic concentration range (e.g., below 10 µM for general screening), the compound can now be evaluated in specific activity assays. The following screens are selected based on the known pharmacological profile of the isothiazole scaffold.[1][2][4]

Antimicrobial Activity Screening

Scientific Rationale: Many isothiazole-containing compounds exhibit potent antibacterial and antifungal properties.[1] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Panel: Use a panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration well with no visible turbidity (no microbial growth).[10]

Anti-Inflammatory Activity Screening

Scientific Rationale: Inflammation is a key pathological process in many diseases, and isothiazoles have been reported as anti-inflammatory agents.[1][11] A key event in the inflammatory response of macrophages is the production of nitric oxide (NO) upon stimulation by lipopolysaccharide (LPS).[12] The Griess assay provides a simple, rapid, and sensitive colorimetric method to measure nitrite (a stable product of NO), making it an excellent primary screen for anti-inflammatory potential.[12][13]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds Pathway Signaling Cascade (MyD88, NF-κB) TLR4->Pathway activates iNOS iNOS Gene Transcription Pathway->iNOS induces iNOS_E iNOS Enzyme iNOS->iNOS_E translates to NO Nitric Oxide (NO) Production iNOS_E->NO catalyzes Compound 3-(3-Methoxyphenyl) -1,2-thiazole (Potential Inhibitor) Compound->Pathway Compound->iNOS_E

Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.[12]

Antioxidant Activity Screening

Scientific Rationale: Oxidative stress is implicated in numerous diseases. Simple, cell-free chemical assays can rapidly assess a compound's radical-scavenging ability. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary and widely used.[14] DPPH is a stable free radical that is reduced in the presence of an antioxidant, causing a color change from violet to yellow. The ABTS assay measures the reduction of the pre-formed ABTS radical cation.[15] Using both can provide a more comprehensive picture, as different antioxidants may react differently due to steric accessibility or solubility in the different assay media.[16]

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound (at various concentrations) to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at ~517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity relative to a control without the compound. Ascorbic acid or Trolox can be used as a positive control.[15]

Kinase & GPCR Modulation Screening

Scientific Rationale: Protein kinases and G-protein coupled receptors (GPCRs) are two of the largest and most successfully drugged target classes.[17][18] An initial screen against these families can uncover valuable leads.

  • Kinase Inhibition: A biochemical assay using a panel of representative kinases can assess the compound's ability to inhibit ATP binding or substrate phosphorylation.[19][20] This can be done using fluorescence-based or luminescence-based readouts that measure remaining ATP after the kinase reaction.

  • GPCR Modulation: GPCR activation, regardless of the downstream G-protein pathway, almost universally leads to the recruitment of β-arrestin.[21] Therefore, a β-arrestin recruitment assay (e.g., Tango GPCR assay) provides a universal method to screen for agonists or antagonists at a wide range of GPCRs, especially orphan receptors where the natural ligand is unknown.[17]

These assays are typically performed by specialized contract research organizations (CROs) with access to large panels and proprietary assay platforms.

Data Synthesis and Path Forward

The initial screening phase will generate a matrix of data that requires careful interpretation to guide the next steps.

Table 2: Hypothetical Primary Screening "Hit" Summary

Assay TypeResult (at 10 µM)Interpretation & Next Steps
Cytotoxicity (HeLa) IC₅₀ = 15.5 µMModerate activity. Proceed to screen against a broader cancer cell line panel. Investigate mechanism of cell death (apoptosis vs. necrosis).
Antimicrobial (S. aureus) MIC = 8 µg/mLSignificant activity. Determine MIC against a wider panel of Gram-positive/negative bacteria, including resistant strains.
Anti-Inflammatory (NO) 65% InhibitionPotent activity. Confirm with a dose-response curve to find IC₅₀. Assay for inhibition of other inflammatory mediators (e.g., TNF-α, IL-6 via ELISA).
Antioxidant (DPPH) 15% ScavengingWeak activity. Likely not a primary mechanism of action. Deprioritize this path.
Kinase Panel (PI3K) 72% InhibitionPotent and specific hit. Validate with a biochemical IC₅₀ determination. Test for target engagement in a cell-based phosphorylation assay.[19]

Expert Insight: A "hit" is not just a positive result; it's a result that is potent, selective (if applicable), and makes sense in the context of the compound's other activities. For example, the anti-inflammatory activity observed (NO inhibition) could be mechanistically linked to the inhibition of PI3K, a key kinase in the inflammatory signaling pathway.[22] This cross-correlation strengthens the hypothesis and provides a clear, rational path for lead optimization. Conversely, if the compound was highly cytotoxic at 5 µM, the 65% NO inhibition at 10 µM would be considered a false positive, as it is likely due to cell death rather than specific pathway modulation. This underscores the critical importance of the initial cytotoxicity assessment.

Conclusion

The initial biological screening of a novel compound like 3-(3-Methoxyphenyl)-1,2-thiazole should not be a random collection of assays but a logical, decision-driven process. By establishing a foundational toxicity profile before launching a parallel investigation into high-probability therapeutic areas, researchers can generate clear, interpretable data. This tiered approach maximizes the value of the initial compound supply, minimizes the risk of chasing false positives, and efficiently identifies the most promising avenues for further, more focused drug discovery efforts.

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Exploratory

Preliminary In-Vitro Evaluation of 3-(3-Methoxyphenyl)-1,2-thiazole: A Technical Guide

This guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel synthetic compound, 3-(3-Methoxyphenyl)-1,2-thiazole. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preliminary in-vitro evaluation of the novel synthetic compound, 3-(3-Methoxyphenyl)-1,2-thiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach to characterizing the biological activity of this molecule. The experimental design prioritizes a systematic investigation of its potential anticancer and antimicrobial properties, followed by an exploration of its mechanistic action through enzyme inhibition assays. This approach is grounded in the well-documented and diverse pharmacological activities of the thiazole scaffold.[1][2][3][4][5][6]

Introduction: The Therapeutic Potential of the Thiazole Moiety

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6][7] The versatility of the thiazole nucleus allows for substitutions that can modulate its pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery.[3] The subject of this guide, 3-(3-Methoxyphenyl)-1,2-thiazole, incorporates a methoxyphenyl group, a substituent known to influence the biological activity of various heterocyclic compounds.[8][9][10] This technical guide outlines a strategic in-vitro screening cascade to elucidate the therapeutic potential of this novel molecule.

Tier 1: Anticancer Activity Profiling

The initial evaluation focuses on the potential cytotoxic effects of 3-(3-Methoxyphenyl)-1,2-thiazole against a panel of human cancer cell lines. This is a critical first step in determining its viability as a potential anticancer agent.[2][11]

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[12][13] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[13] The intensity of the color is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung), and a non-cancerous control cell line like HEK-293) in 96-well plates at a density of 5,000-10,000 cells/well.[14]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 3-(3-Methoxyphenyl)-1,2-thiazole in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13][14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

The percentage of cell viability will be calculated using the following formula:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Tier 3: Mechanistic Exploration - Enzyme Inhibition Assays

Should the preliminary screening reveal significant biological activity, the next phase of investigation should focus on elucidating the potential mechanism of action. Thiazole derivatives have been reported to inhibit various enzymes, including kinases and cyclooxygenases.

[3][11][16][17][18]#### 4.1. B-Raf Kinase Inhibition Assay

The B-Raf serine/threonine kinase is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers, particularly melanoma. A[19][20]n in-vitro kinase assay can determine if 3-(3-Methoxyphenyl)-1,2-thiazole directly inhibits B-Raf activity.

  • Reagent Preparation:

    • Prepare serial dilutions of 3-(3-Methoxyphenyl)-1,2-thiazole in the assay buffer.

    • Prepare a solution containing recombinant B-Raf enzyme and its substrate (e.g., MEK1).

[14]2. Kinase Reaction:

  • In a 96-well plate, add the B-Raf enzyme/substrate solution and the test compound dilutions.
  • Initiate the kinase reaction by adding ATP. [14] * Incubate at 30°C for a specified time (e.g., 60 minutes).

[14]3. Signal Generation and Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
  • Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. [14] * Measure the luminescence using a plate reader.

The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from a dose-response curve. Significant inhibition of B-Raf kinase would suggest a potential mechanism for any observed anticancer activity.

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes are involved in inflammation and have been implicated in carcinogenesis. A[16][17][18]n in-vitro COX inhibition assay can assess the compound's effect on COX-1 and COX-2 isoforms.

  • Enzyme Incubation:

    • Incubate ovine COX-1 or human recombinant COX-2 enzyme with the test compound at various concentrations in a reaction buffer at 37°C.

[16]2. Reaction Initiation and Termination:

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for a short period (e.g., 2 minutes). [16] * Stop the reaction by adding a solution of HCl.

[16]3. Quantification of Prostaglandin:

  • The COX-derived prostaglandin H2 (PGH2) is reduced to prostaglandin F2α (PGF2α) using stannous chloride. [16] * Quantify the amount of PGF2α using an Enzyme Immunoassay (EIA) kit.

The percentage of COX inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index, indicating whether the compound is a selective COX-2 inhibitor, which is often a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects.

Signaling_Pathway cluster_pathway Potential Mechanisms of Action cluster_cancer Anticancer Pathway cluster_inflammation Anti-inflammatory Pathway Compound 3-(3-Methoxyphenyl)-1,2-thiazole BRaf B-Raf Kinase Compound->BRaf Inhibition? COX COX-1 / COX-2 Compound->COX Inhibition? MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX

Caption: Potential signaling pathways targeted by 3-(3-Methoxyphenyl)-1,2-thiazole.

Conclusion and Future Directions

This guide provides a structured and logical approach to the preliminary in-vitro evaluation of 3-(3-Methoxyphenyl)-1,2-thiazole. The tiered screening cascade, from broad cytotoxicity and antimicrobial assessments to more specific mechanistic studies, allows for an efficient and comprehensive characterization of the compound's biological profile. Positive results in any of these assays would warrant further investigation, including more extensive cell line screening, determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), and in-vivo efficacy and toxicity studies. The insights gained from this preliminary evaluation will be crucial in guiding the future development of 3-(3-Methoxyphenyl)-1,2-thiazole as a potential therapeutic agent.

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Foundational

Deciphering the Pharmacodynamics of 3-(3-Methoxyphenyl)-1,2-thiazole: A Type II Allosteric Modulator of VEGFR-2

Executive Summary The pursuit of highly selective kinase inhibitors has increasingly shifted toward exploiting unique heterocyclic scaffolds that can access inactive kinase conformations. While 1,3-thiazoles are ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors has increasingly shifted toward exploiting unique heterocyclic scaffolds that can access inactive kinase conformations. While 1,3-thiazoles are ubiquitous in medicinal chemistry, the 1,2-thiazole (isothiazole) ring presents a distinct electronic topology. Historically, isothiazole derivatives, such as CP-547,632, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2].

This technical guide proposes the mechanism of action (MoA) for a streamlined analog: 3-(3-Methoxyphenyl)-1,2-thiazole (3-MPT) . We hypothesize that 3-MPT functions as a highly selective, Type II allosteric kinase inhibitor targeting VEGFR-2, and we outline the self-validating experimental frameworks required to prove this pharmacology.

Structural Rationale: The 1,2-Thiazole Pharmacophore

The architectural design of 3-MPT is elegantly simple yet pharmacologically profound, relying on two primary structural domains:

  • The 1,2-Thiazole Core (Hinge Binder): The adjacent nitrogen and sulfur atoms in the isothiazole ring act as a bidentate hinge-binding motif. Crystallographic studies of related isothiazolo-pyridines demonstrate that the nitrogen atom serves as a hydrogen bond acceptor for the kinase hinge region backbone (e.g., Cys919 in VEGFR-2), while the sulfur atom engages in a highly stabilizing chalcogen bond with the adjacent backbone carbonyl[3][4].

  • The 3-Methoxyphenyl Moiety (Allosteric Occupant): Positioned at the C3 atom of the isothiazole ring, this aromatic system is projected past the gatekeeper residue (Val916) deep into the hydrophobic pocket. The methoxy group provides critical van der Waals interactions and potential hydrogen bonding with the conserved catalytic lysine (Lys868) or the α C-helix glutamate (Glu885).

Proposed Molecular Mechanism of Action (MoA)

We propose that 3-MPT operates via a Type II ATP-competitive allosteric inhibition mechanism.

Unlike Type I inhibitors that bind to the active "DFG-in" (Asp-Phe-Gly) conformation, 3-MPT selectively stabilizes the inactive "DFG-out" state. By locking the activation loop in this inactive geometry, 3-MPT prevents the trans-autophosphorylation of VEGFR-2. At the cellular level, this abrogation silences the downstream PLCγ-PKC-MAPK and PI3K-AKT signaling cascades, which are obligate pathways for endothelial cell survival, proliferation, and tumor-induced angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor 3-MPT (1,2-Thiazole Inhibitor) Inhibitor->VEGFR2 Type II Inhibition (DFG-out) PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK/ERK PKC->MAPK mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Proliferation MAPK->Angiogenesis mTOR->Angiogenesis

Proposed signaling intervention by 3-MPT, highlighting the blockade of VEGFR-2 mediated angiogenesis.

Quantitative Pharmacodynamics (Projected Data)

To contextualize the efficacy of 3-MPT, the following table summarizes the projected biochemical and thermodynamic profile of the compound against key RTKs. The extended residence time ( τ ) is a hallmark of the Type II binding kinetics proposed for this scaffold.

Target KinaseAssay Type IC50​ (nM) Kd​ (nM)Residence Time ( τ )Selectivity Fold
VEGFR-2 TR-FRET12.4 4.1 > 120 min Ref
VEGFR-1TR-FRET85.032.545 min6.8x
FGFR-1TR-FRET> 5000N/A< 1 min> 400x
EGFRTR-FRET> 10000N/A< 1 min> 800x

Self-Validating Experimental Methodologies

As a standard of scientific integrity, mechanistic claims cannot rely on single-assay readouts. The following protocols are designed as self-validating systems, incorporating specific controls to rule out artifacts such as compound aggregation, fluorescence quenching, or membrane impermeability.

Biochemical Potency: Time-Resolved FRET (TR-FRET) Kinase Assay
  • Causality & Rationale: 3-MPT contains a conjugated aromatic system that may autofluoresce or quench standard fluorescent readouts, leading to false positives in standard biochemical assays. TR-FRET introduces a microsecond time delay before measurement, eliminating short-lived background fluorescence and ensuring the trustworthiness of the IC50​ calculation.

  • Step-by-Step Protocol:

    • Preparation: Prepare a 10-point, 3-fold serial dilution of 3-MPT in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

    • Enzyme Reaction: In a 384-well low-volume plate, combine 2 nM recombinant human VEGFR-2 kinase domain, 10 µM ATP (calibrated near the Km​ to ensure sensitivity to competitive binders), and the compound dilutions.

    • Incubation: Incubate for 60 minutes at room temperature. Critical Step: This extended incubation is required to allow for the slow-binding kinetics typical of Type II DFG-out inhibitors.

    • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and a ULight-labeled poly-GT substrate.

    • Validation: Include Staurosporine as a pan-kinase positive control and a DMSO-only negative control. Calculate the Z'-factor; the assay data is only accepted if Z′>0.6 .

Binding Kinetics: Surface Plasmon Resonance (SPR)
  • Causality & Rationale: To definitively prove the Type II mechanism, we must demonstrate a long target residence time ( τ ). Type I inhibitors typically have rapid on/off rates, whereas Type II inhibitors exhibit slow dissociation rates ( koff​ ) due to the significant conformational adaptation required for the kinase to release the ligand.

  • Step-by-Step Protocol:

    • Immobilization: Covalently couple an anti-His antibody to a CM5 sensor chip, then capture His-tagged VEGFR-2. Rationale: This capture method ensures a uniform, active orientation of the kinase domain compared to random amine coupling, which can obscure the binding pocket.

    • Analyte Injection: Inject 3-MPT at varying concentrations (0.5 nM to 100 nM) over the functionalized surface at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Dissociation: Allow running buffer to flow for a minimum of 45 minutes to accurately measure the slow dissociation rate.

    • Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model with conformational change ( A+B⇌AB⇌AB∗ ). A biphasic dissociation curve validates the allosteric structural shift.

Phenotypic Efficacy: HUVEC Tube Formation Assay
  • Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability limits or efflux pump activity. The HUVEC assay directly measures the physiological endpoint (angiogenesis) targeted by VEGFR-2 inhibition, validating that 3-MPT effectively crosses the cell membrane and engages its target in situ.

  • Step-by-Step Protocol:

    • Matrix Preparation: Coat 96-well plates with 50 µL of Matrigel and polymerize at 37°C for 30 minutes.

    • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5×104 cells/well in basal medium supplemented with 20 ng/mL VEGF to stimulate capillary-like tube formation.

    • Treatment: Co-administer 3-MPT at 1×IC50​ , 10×IC50​ , and 100×IC50​ concentrations.

    • Imaging & Analysis: After 16 hours, stain the cells with Calcein AM (live-cell fluorescent dye). Image using an automated epifluorescence microscope. Quantify total tube length and the number of branch points using automated image analysis software.

    • Validation: Use Sunitinib (a known VEGFR inhibitor) as a positive control for tube disruption.

Workflow Synth Compound 3-MPT Synthesis & QC TRFRET TR-FRET Assay (IC50 & Selectivity) Synth->TRFRET SPR SPR Kinetics (Residence Time) TRFRET->SPR If IC50 < 50nM Cell HUVEC Assay (Phenotypic Efficacy) SPR->Cell If τ > 30 min InVivo Xenograft Models (Preclinical Validation) Cell->InVivo If Tube Formation Inhibited

Sequential, self-validating experimental workflow for the preclinical evaluation of 3-MPT.

References

  • [1] Isothiazole - 1,2-thiazole - WikiGenes. Source: WikiGenes. URL:[Link]

  • [3] Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Source: MDPI Molecules / PubMed Central. URL:[Link]

  • [2] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Source: Medwin Publishers. URL:[Link]

  • [4] Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Source: ResearchGate. URL:[Link]

Sources

Exploratory

Computational Modeling and Simulation of 3-(3-Methoxyphenyl)-1,2-thiazole: A Comprehensive Technical Guide

Executive Summary The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological applications ranging from anticancer adjuvants to viral polymerase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological applications ranging from anticancer adjuvants to viral polymerase inhibitors. Specifically, the addition of a 3-methoxyphenyl moiety to the 1,2-thiazole core introduces critical steric and electronic variations. This whitepaper provides an authoritative, step-by-step computational framework for modeling 3-(3-Methoxyphenyl)-1,2-thiazole. By integrating Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, this guide establishes a self-validating pipeline for evaluating the molecule's pharmacodynamic and pharmacokinetic potential.

Structural & Theoretical Framework

The structural topology of 3-(3-Methoxyphenyl)-1,2-thiazole (C₁₀H₉NOS) features a conjugated isothiazole ring linked to a phenyl ring, which is further substituted with a methoxy (-OCH₃) group at the meta position.

Causality & Rationale

The methoxy group acts as a strong electron-donating group (EDG) via resonance, shifting the electron density across the conjugated system. This electronic redistribution directly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, dictating the molecule's susceptibility to electrophilic and nucleophilic attacks.1[1].

Workflow QM 1. Quantum Mechanics (DFT) Geometry & FMO Analysis Docking 2. Molecular Docking Binding Affinity & Poses QM->Docking Optimized Structure MD 3. Molecular Dynamics (MD) Stability & MM/PBSA Docking->MD Best Binding Pose ADMET 4. ADMET & QSAR Pharmacokinetics MD->ADMET Stable Conformation Validate Self-Validation Checkpoints (RMSD < 2.0 Å, Convergence) ADMET->Validate Pharmacokinetic Profile Validate->QM Iterative Refinement

Figure 1: End-to-end computational workflow for 3-(3-Methoxyphenyl)-1,2-thiazole profiling.

Quantum Mechanical (QM) Profiling: DFT Protocol

Causality & Rationale

To accurately map the electronic topography of the molecule, Density Functional Theory (DFT) is employed. The choice of the B3LYP functional with the 6-311G(d,p) basis set is not arbitrary;2[2]. Furthermore, implementing the Polarizable Continuum Model (PCM) is essential because the molecule's dipole moment increases significantly in aqueous media, altering its electrostatic potential and subsequent target binding affinity.

Step-by-Step Methodology
  • Initial Geometry Construction : Build the 3D structure of 3-(3-Methoxyphenyl)-1,2-thiazole using GaussView 6.0.

  • Optimization : Execute ground-state geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Solvation Modeling : Apply the PCM to simulate an aqueous physiological environment (ε = 78.4).

  • FMO Analysis : Calculate the HOMO and LUMO energies to determine the chemical hardness and reactivity descriptors.

Self-Validation System (Checkpoint)

Frequency Analysis : Following optimization, a harmonic vibrational frequency calculation must be performed. The protocol is validated only if zero imaginary frequencies are observed, confirming the structure resides at a true local energy minimum rather than a saddle point.

Data Presentation

Table 1: Quantitative DFT Parameters (Simulated Data)

ParameterValue (Vacuum)Value (Aqueous PCM)
Dipole Moment (Debye)2.843.65
HOMO Energy (eV)-6.12-6.45
LUMO Energy (eV)-1.98-2.15
Energy Gap (ΔE) (eV)4.144.30
Chemical Hardness (η)2.072.15

Target Interaction: Molecular Docking

Causality & Rationale

With the electronic structure optimized, the molecule is docked into a therapeutic target.3[3]. The methoxy oxygen acts as a critical hydrogen bond acceptor, while the conjugated phenyl-isothiazole system engages in π-π stacking with aromatic residues in the allosteric binding pocket.

Step-by-Step Methodology
  • Protein Preparation : Retrieve the crystal structure of HCV NS5B (e.g., PDB ID: 5V0H). Strip water molecules, add polar hydrogens, and compute Kollman charges using AutoDock Tools.

  • Ligand Preparation : Assign Gasteiger charges and define rotatable bonds (specifically the C-C bond between the phenyl and thiazole rings, and the methoxy ether bond).

  • Grid Generation : Center the grid box on the known allosteric site with a grid spacing of 0.375 Å to ensure high-resolution sampling.

  • Docking Execution : Run AutoDock Vina utilizing the Lamarckian Genetic Algorithm (LGA) with an exhaustiveness of 16.

Self-Validation System (Checkpoint)

Co-crystallized Ligand Re-docking : Before analyzing 3-(3-Methoxyphenyl)-1,2-thiazole, the native co-crystallized ligand must be extracted and re-docked using the exact same grid parameters. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystallographic pose is < 2.0 Å .

Conformational Stability: Molecular Dynamics (MD)

Causality & Rationale

Static docking poses fail to account for protein flexibility and solvent-induced conformational shifts. MD simulations provide a deterministic, time-dependent view of the ligand-receptor complex. The transition from an NVT (constant volume) to an NPT (constant pressure) ensemble is a vital causal step: NVT stabilizes the kinetic energy (temperature) without volume fluctuations that could cause catastrophic steric clashes, while the subsequent NPT phase allows the solvent density to equilibrate to physiological pressure (1 bar).3[3].

MDProtocol Prep Topology AMBER ff19SB Solv Solvation TIP3P Box Prep->Solv Min Minimization Steepest Descent Solv->Min Eq Eq Min->Eq Prod Production 100 ns Run Eq->Prod

Figure 2: Step-by-step Molecular Dynamics (MD) simulation pipeline ensuring thermodynamic stability.

Step-by-Step Methodology
  • Topology Generation : Parameterize the ligand using the General AMBER Force Field (GAFF2) and AM1-BCC charges. Utilize the ff19SB force field for the protein.

  • Solvation & Neutralization : Immerse the complex in a TIP3P cubic water box with a 10 Å buffer. Add Na⁺/Cl⁻ ions to neutralize the system and simulate a 0.15 M physiological salt concentration.

  • Energy Minimization : Execute 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient to eliminate bad steric contacts.

  • Equilibration :

    • NVT Phase: 100 ps at 300 K using a Langevin thermostat.

    • NPT Phase: 100 ps at 1 bar using a Berendsen barostat.

  • Production Run : Execute a 100 ns production run with a 2 fs time step, constraining hydrogen-heavy atom bonds using the SHAKE algorithm.

Self-Validation System (Checkpoint)

Thermodynamic Convergence : Monitor the system's Temperature, Pressure, Density, and Total Energy during the NPT phase. The system is validated for production only if these parameters plateau and exhibit stable Gaussian distributions, indicating true thermodynamic equilibrium.

Data Presentation

Table 2: MD Trajectory & MM/PBSA Metrics (Simulated 100 ns Data)

MetricAverage ValueStandard Deviation
Complex Backbone RMSD (Å)1.85± 0.21
Ligand Heavy Atom RMSD (Å)0.92± 0.14
ΔG_bind (MM/PBSA) (kcal/mol)-38.4± 3.2
Average Number of H-Bonds2.4± 0.8

Pharmacokinetic Viability: ADMET & QSAR

Causality & Rationale

A highly active molecule is therapeutically inviable if it violates pharmacokinetic thresholds.3[3]. The methoxy group increases lipophilicity (LogP), which must be balanced to ensure oral bioavailability without inducing hepatotoxicity.

Step-by-Step Methodology
  • SMILES Generation : Convert the optimized 3D structure to a canonical SMILES string.

  • Prediction : Input the SMILES string into predictive servers (e.g., SwissADME, pkCSM).

  • Self-Validation System : Cross-reference the calculated LogP (predicted ~2.8) and Molecular Weight (191.25 g/mol ) against Lipinski’s Rule of Five. The molecule passes validation if it exhibits zero violations, confirming its potential as an orally bioavailable lead compound. 4[4].

References

  • Source: Journal of Photochemistry and Photobiology A: Chemistry (doi.org)
  • Source: Pharmaceuticals (mdpi.com)
  • Source: PubMed Central (nih.gov)
  • Title: Synthesis and characterization of Fe(III), Pd(II) and Cu(II)

Sources

Foundational

Quantum Pharmacophore Profiling: DFT and HOMO-LUMO Analysis of 3-(3-Methoxyphenyl)-1,2-thiazole

Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties of pharmacophores. 3-(3-Methoxyphenyl)-1,2-thiazole represents a highly privileged heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties of pharmacophores. 3-(3-Methoxyphenyl)-1,2-thiazole represents a highly privileged heterocyclic scaffold. The integration of an electron-donating methoxy group with an electron-accepting 1,2-thiazole ring creates a unique electronic topography. This whitepaper provides an in-depth technical framework for analyzing this molecule using Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, translating raw quantum metrics into actionable drug development insights.

Causality in Computational Methodology: The B3LYP/6-311G(d,p) Framework

In computational chemistry, the choice of theory level is not arbitrary; it is dictated by the specific electronic demands of the molecule. For thiazole derivatives, the B3LYP/6-311G(d,p) level of theory is the gold standard[1][2].

  • Functional Causality (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional incorporates a precise portion of exact Hartree-Fock exchange. This is critical for accurately modeling the electron correlation within the conjugated π -system of the phenyl-thiazole bridge, preventing the over-delocalization errors common in pure Generalized Gradient Approximation (GGA) functionals[1].

  • Basis Set Causality (6-311G(d,p)): The sulfur atom in the 1,2-thiazole ring possesses a large, highly polarizable electron cloud. The inclusion of polarization functions—'d' orbitals on heavy atoms (C, N, O, S) and 'p' orbitals on hydrogen—allows for the asymmetric distortion of electron density[2]. This is a strict requirement for accurately computing the dipole moment and the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3].

Self-Validating Experimental Protocol for DFT Optimization

A computational protocol must be a self-validating system. A geometry optimization is only physically meaningful if it represents a true local minimum on the Potential Energy Surface (PES). The following step-by-step workflow ensures absolute scientific integrity.

Protocol: Ground-State Electronic Structure Determination
  • Conformational Sampling: Generate the initial 3D geometry of 3-(3-Methoxyphenyl)-1,2-thiazole using the MMFF94 molecular mechanics force field. Perform a rotor search to identify the lowest-energy conformer, specifically minimizing steric clashes between the methoxy oxygen and the thiazole nitrogen.

  • DFT Geometry Optimization: Submit the optimized coordinates to a quantum chemistry package (e.g., Gaussian 09/16) using the B3LYP/6-311G(d,p) level of theory. Set convergence criteria to "Tight" for both maximum force and displacement[4].

  • Self-Validation (Hessian/Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

    • Validation Check: The mathematical proof of a true energy minimum is the presence of zero imaginary frequencies [3]. If an imaginary frequency is detected (indicating a transition state or saddle point), the geometry must be perturbed along the normal mode of that imaginary frequency and re-optimized.

  • Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to visualize the FMOs and map the Molecular Electrostatic Potential (MEP) surface[2].

  • Descriptor Derivation: Calculate global reactivity descriptors based on Koopmans' theorem approximations.

Workflow A 1. Conformational Sampling (MMFF94) B 2. DFT Optimization B3LYP/6-311G(d,p) A->B C 3. Frequency Calculation (Hessian Matrix) B->C D Imaginary Frequencies? C->D E Perturb Geometry & Re-optimize D->E Yes (Saddle Point) F 4. FMO & MEP Extraction D->F No (True Minimum) E->B G 5. Reactivity Descriptors F->G

Fig 1. Self-validating DFT computational workflow ensuring true energy minimum convergence.

HOMO-LUMO Topography and Global Reactivity Descriptors

The frontier molecular orbitals govern the chemical reactivity and binding affinity of the molecule.

  • HOMO (Electron Donor): In 3-(3-Methoxyphenyl)-1,2-thiazole, the HOMO is typically localized over the electron-rich methoxyphenyl moiety. It dictates the molecule's susceptibility to electrophilic attack and its Ionization Potential (IP)[2][5].

  • LUMO (Electron Acceptor): The LUMO is generally concentrated on the electron-deficient 1,2-thiazole ring (specifically the C=N bond), dictating nucleophilic attack and Electron Affinity (EA)[2][6].

The energy gap ( ΔE ) is the critical determinant of kinetic stability. A smaller gap indicates a "softer" molecule that is highly polarizable, which directly correlates with higher biological activity[6][7].

Quantitative Global Reactivity Descriptors

Based on established DFT studies of substituted thiazole derivatives[2][3][5], the following table summarizes the derived quantum mechanical parameters and their mechanistic implications in drug design.

ParameterFormula (Koopmans' Theorem)Representative Value (eV)Mechanistic Implication in Drug Design
HOMO Energy EHOMO​ -5.62Measures the absolute electron-donating capacity.
LUMO Energy ELUMO​ -1.24Measures the absolute electron-accepting capacity.
Energy Gap ΔE=ELUMO​−EHOMO​ 4.38Determines kinetic stability and molecular polarizability.
Ionization Potential IP≈−EHOMO​ 5.62Energy required to remove an electron (antioxidant potential).
Electron Affinity EA≈−ELUMO​ 1.24Energy released when an electron is added to the system.
Electronegativity χ=(IP+EA)/2 3.43Tendency to attract electrons within a protein-ligand complex.
Chemical Hardness η=(IP−EA)/2 2.19Resistance to charge transfer; higher values indicate lower reactivity.
Chemical Softness S=1/(2η) 0.23Propensity to undergo electronic structural changes upon binding.
Electrophilicity Index ω=χ2/(2η) 2.68Propensity to act as an electrophile in enzymatic active sites.

Translating Quantum Mechanics to Druggability

The calculated electronic properties are not mere theoretical exercises; they directly dictate the pharmacodynamics of the thiazole derivative.

  • Antioxidant Potential: Compounds with lower IP and smaller HOMO-LUMO gaps are superior electron donors. The methoxy group on the phenyl ring destabilizes (raises) the HOMO, lowering the IP and making the molecule highly effective at scavenging free radicals (e.g., in DPPH assays)[7][8].

  • Target Binding Affinity (e.g., LasR or Mpro): The spatial distribution of the HOMO and LUMO dictates the orientation of the molecule within a protein's active site. "Soft" molecules (characterized by low η and high S ) can easily deform their electron clouds to maximize π−π stacking and hydrogen bonding with target amino acid residues[1][9].

Druggability Methoxy Methoxy-Phenyl Substitution HOMO Destabilized HOMO (Lower IP) Methoxy->HOMO Gap Narrow ΔE Gap (Increased Softness) HOMO->Gap Radical Enhanced Free Radical Scavenging Gap->Radical Binding Optimized Protein π-π Interactions Gap->Binding Drug High Druggability Profile Radical->Drug Binding->Drug

Fig 2. Mechanistic pathway linking electronic perturbations to enhanced druggability.

References

  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PLOS One URL
  • Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: Asian Journal of Chemistry URL
  • Title: Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa Source: PLOS One URL
  • Source: International Research Journal of Education and Technology (IRJEdT)
  • Title: An In-depth Technical Guide on the HOMO-LUMO Levels of 2,5-Bis(2-thienyl)

Sources

Exploratory

The 1,2-Thiazole Pharmacophore: A Technical Whitepaper on Discovery, Synthetic Evolution, and Drug Development

Introduction to the 1,2-Thiazole Scaffold The 1,2-thiazole ring, universally known in medicinal chemistry as the isothiazole scaffold, is a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 1,2-Thiazole Scaffold

The 1,2-thiazole ring, universally known in medicinal chemistry as the isothiazole scaffold, is a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atoms. The unique 1,2-relationship of these electronegative heteroatoms imparts distinct electronic and steric properties, making it a highly privileged bioisostere in modern drug discovery. Unlike its 1,3-thiazole isomer, the adjacent N-S bond in isothiazole creates a highly polarizable system capable of engaging in unique non-covalent interactions with biological targets, while maintaining excellent metabolic stability.

Historical Genesis: From Obscurity to Ubiquity

The discovery of the isothiazole nucleus is a relatively recent milestone in the history of heterocyclic chemistry. The parent un-substituted 1,2-thiazole was first successfully synthesized and characterized in 1956 by Adams and Slack 1.

The Causal Limitation of Early Methods: The original 1956 synthesis relied on the harsh oxidation of 5-amino-1,2-benzisothiazole using an alkaline solution of potassium permanganate, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid 1. While this proved the existence of the heterocycle, the methodology possessed purely historical significance. The aggressive oxidative conditions destroyed sensitive functional groups, and the low atom economy made it unviable for library generation. This structural bottleneck forced synthetic chemists to pivot toward bottom-up cyclization strategies.

Evolution of Synthetic Paradigms

To bypass the limitations of top-down degradation, researchers developed convergent methodologies. Classical approaches utilized the cyclization of β -thiocyanatovinyl aldehydes with ammonium thiocyanate. However, modern synthetic paradigms heavily favor [3+2] cycloadditions due to their predictable regioselectivity and functional group tolerance.

A breakthrough approach involves the generation of nitrile sulfides as reactive 1,3-dipoles. By thermally decarboxylating 5-substituted-1,3,4-oxathiazol-2-ones, a transient nitrile sulfide is generated in situ. This intermediate immediately undergoes a [3+2] cycloaddition with an alkyne dienophile (such as dimethyl acetylenedicarboxylate, DMAD) to construct the decorated isothiazole core in a single, concerted step 2.

Workflow A 1,3,4-Oxathiazol-2-one (Precursor) B Thermal Decarboxylation (-CO2) A->B C Nitrile Sulfide (Reactive Dipole) B->C Generates Dipole E [3+2] Cycloaddition C->E D Alkyne Dienophile (e.g., DMAD) D->E F 1,2-Thiazole Derivative (Target Scaffold) E->F Ring Closure & Aromatization

Logical workflow of 1,2-thiazole synthesis via[3+2] cycloaddition of nitrile sulfides.

Experimental Protocol: Self-Validating Synthesis of 1,2-Benzisothiazolin-3-one (BIT)

The synthesis of isothiazolinones (partially saturated 1,2-thiazoles) is critical for industrial biocide production 3. The following protocol outlines the amidation-cyclization of 2,2′-dithiodibenzoate, designed as a self-validating system to ensure high yield and purity.

Step 1: Esterification of the Disulfide Precursor
  • Action: React 2,2'-dithiodibenzoic acid with methanol in the presence of catalytic sulfuric acid under reflux for 12 hours.

  • Causality: The free carboxylic acid is too unreactive toward mild nucleophilic attack. Converting it to a diester (dimethyl 2,2'-dithiodibenzoate) creates a highly electrophilic carbonyl carbon, priming the molecule for the subsequent amidation step.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar baseline spot (acid) and the appearance of a higher Rf spot (ester) confirms completion. 1 H-NMR must show a sharp singlet at ~3.9 ppm corresponding to the methoxy protons.

Step 2: Amidation and Intramolecular Cyclization
  • Action: Dissolve the diester in a polar aprotic solvent (e.g., DMF). Introduce anhydrous ammonia gas or a primary amine source at 0°C, then slowly warm to room temperature over 4 hours.

  • Causality: The nitrogen nucleophile attacks the ester, extruding methanol to form an intermediate amide. The proximity of the basic amide nitrogen to the electrophilic disulfide bond triggers an immediate intramolecular nucleophilic attack. This cleaves the S-S bond, forging the critical N-S bond and yielding the 1,2-benzisothiazolin-3-one (BIT) ring 3.

  • Validation Checkpoint: LC-MS analysis must confirm the mass of the monomeric BIT product, indicating successful cleavage of the dimer. 1 H-NMR will show the disappearance of the methoxy singlet, validating complete cyclization.

Physicochemical Profiling & Pharmacological Applications

Quantitative Comparison: Isoxazole vs. Isothiazole

In lead optimization, substituting an oxygen atom for a sulfur atom (moving from isoxazole to isothiazole) dramatically alters the physicochemical landscape of the drug candidate 4. The table below summarizes these quantitative shifts:

PropertyIsoxazoleIsothiazolePharmacological Implication
Molecular Formula C 3​ H 3​ NOC 3​ H 3​ NSN/A
Molecular Weight 69.06 g/mol 85.12 g/mol Sulfur adds steric bulk and enhances target-pocket filling.
Boiling Point 95 °C114 °CIndicates higher intermolecular forces and polarizability in isothiazole.
Acidity (pK a​ ) ~ -2.0~ -0.5Isothiazole is slightly more basic, altering hydrogen-bonding dynamics.
Dipole Moment ~ 2.8 D~ 2.4 DIsoxazole is more polar; isothiazole increases lipophilicity (LogP) and CNS penetration.
Drug Discovery and FDA Approvals

The 1,2-thiazole and benzisothiazole scaffolds are cornerstones in neuropharmacology and oncology. A prominent example is Lurasidone , an atypical antipsychotic approved by the FDA in 2010 for the treatment of schizophrenia and bipolar depression 5. The benzisothiazole moiety in lurasidone is critical for its high-affinity antagonism at dopamine D 2​ and serotonin 5-HT 2A​ receptors. Similarly, Ziprasidone utilizes the same core to achieve its multireceptor binding profile.

Mechanism of Action: Isothiazolinones as Industrial Biocides

Beyond human therapeutics, isothiazolinones (such as MIT and CMIT) are globally utilized as broad-spectrum biocides. Their mechanism of action is directly tied to the electrophilic nature of the N-S bond.

MOA A Isothiazolinone Core (Electrophilic N-S bond) C Nucleophilic Attack (N-S Bond Cleavage) A->C B Microbial Enzyme (Active Site Thiol -SH) B->C D Enzyme-Inhibitor Adduct (Disulfide Formation) C->D Covalent Binding E Metabolic Arrest (Cellular Necrosis) D->E Irreversible Inhibition

Mechanism of action for isothiazolinone biocides via electrophilic N-S bond cleavage.

When a microbe absorbs the isothiazolinone, the active site thiols (-SH) of essential microbial enzymes nucleophilically attack the N-S bond of the heterocycle. This cleavage results in the formation of a covalent, irreversible disulfide adduct between the enzyme and the biocide, leading to rapid metabolic arrest and cellular necrosis 3.

Conclusion

From its challenging initial isolation in 1956 to its current status as a linchpin in FDA-approved therapeutics and global industrial biocides, the 1,2-thiazole scaffold represents a triumph of synthetic methodology. By transitioning from harsh oxidative degradations to elegant, atom-economical [3+2] cycloadditions, chemists have unlocked the full pharmacological potential of this unique heterocycle.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.[Link]

  • Synthesis of benzo[d]isothiazoles: an update. Semantic Scholar.[Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. RSC Books.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Novel, Metal-Free Synthetic Route to 3-(3-Methoxyphenyl)-1,2-thiazole

Strategic Rationale & Mechanistic Causality Isothiazoles represent a privileged class of five-membered sulfur-nitrogen heterocycles, widely utilized in medicinal chemistry as metabolically stable bioisosteres for pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Isothiazoles represent a privileged class of five-membered sulfur-nitrogen heterocycles, widely utilized in medicinal chemistry as metabolically stable bioisosteres for pyridine and phenyl rings[1]. Despite their pharmaceutical utility, the facile assembly of the 1,2-thiazole core has historically been considered a major synthetic challenge. Traditional methods often rely on highly unstable precursors like thiohydroxylamine, or require harsh oxidative conditions and heavy transition-metal catalysts for N–S bond formation[1][2].

To overcome these limitations, we have designed a novel, metal-free synthetic route for 3-(3-Methoxyphenyl)-1,2-thiazole . This protocol adapts recent innovations in heterocyclic chemistry, specifically leveraging the Vilsmeier-Haack formylation of simple ketones to yield β -chlorovinyl aldehydes[3], followed by a formal annulation strategy utilizing ammonium acetate ( NH4​OAc ) to forge the heterocyclic core[4].

Mechanistic Causality (The "Why"):

  • Electrophilic Activation: The synthesis is initiated by the Vilsmeier-Haack formylation of 3-methoxyacetophenone. The Vilsmeier reagent ( POCl3​

    • DMF) converts the ketone into (Z)-3-chloro-3-(3-methoxyphenyl)acrylaldehyde. The newly introduced β -chloro group serves as an excellent leaving group, while the aldehyde primes the molecule for subsequent nitrogen incorporation[3].
  • Sulfur Introduction via Nucleophilic Vinylic Substitution: Treatment with ammonium thiocyanate ( NH4​SCN ) displaces the vinylic chloride. The resulting Z-stereochemistry is thermodynamically favored and conformationally pre-organizes the thiocyanate and aldehyde groups for the final cyclization.

  • Imine Condensation & Eliminative Cyclization: The addition of NH4​OAc provides a controlled nitrogen source. Condensation with the aldehyde yields an intermediate imine. The imine nitrogen's lone pair then undergoes an intramolecular nucleophilic attack on the electrophilic sulfur of the thiocyanate group. This forces the expulsion of a cyanide anion ( CN− ), forging the critical S–N bond and yielding the aromatic 1,2-thiazole core without the need for external oxidants[4].

Pathway Visualization

Mechanistic workflow for the metal-free synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole.

Experimental Protocols

⚠️ Safety Warning: Step 3 generates stoichiometric amounts of hydrogen cyanide (HCN) upon workup. All procedures must be performed strictly in a well-ventilated fume hood equipped with a caustic scrubber.

Protocol 1: Synthesis of (Z)-3-Chloro-3-(3-methoxyphenyl)acrylaldehyde

  • Charge a flame-dried 100 mL round-bottom flask with anhydrous DMF (15 mL) and cool to 0 °C under an inert argon atmosphere.

  • Add phosphorus oxychloride ( POCl3​ , 2.5 equiv) dropwise over 15 minutes to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

  • Dissolve 3-methoxyacetophenone (10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) and add dropwise to the reaction mixture.

  • Warm the reaction to room temperature, then heat to 60 °C for 4 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a highly UV-active spot ( Rf​≈0.4 ).

  • Quench the reaction carefully by pouring into ice-cold saturated aqueous sodium acetate (50 mL). Extract with EtOAc (3 × 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Synthesis of (Z)-3-(3-Methoxyphenyl)-3-thiocyanatoacrylaldehyde

  • Dissolve the crude (Z)-3-chloro-3-(3-methoxyphenyl)acrylaldehyde (approx. 9.5 mmol) in analytical grade acetone (30 mL).

  • Add ammonium thiocyanate ( NH4​SCN , 1.5 equiv) in a single portion.

  • Reflux the mixture at 60 °C for 2 hours.

  • Causality Check: Acetone is chosen as the solvent because the byproduct, ammonium chloride ( NH4​Cl ), is insoluble in it. The precipitation of NH4​Cl drives the equilibrium of the substitution reaction forward.

  • Filter the precipitated NH4​Cl and concentrate the filtrate. Wash the residue with water (20 mL) and extract with dichloromethane (2 × 20 mL). Dry and concentrate to yield the thiocyanato intermediate.

Protocol 3: Eliminative Cyclization to 3-(3-Methoxyphenyl)-1,2-thiazole

  • Dissolve the intermediate (approx. 9.0 mmol) in absolute ethanol (25 mL).

  • Add ammonium acetate ( NH4​OAc , 3.0 equiv).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Self-Validation: LC-MS analysis should indicate the disappearance of the intermediate mass and the appearance of the target mass [M+H]+=192.05 .

  • Concentrate the mixture under reduced pressure. Dilute with EtOAc (40 mL) and wash with cold 1M NaOH (20 mL) to neutralize and safely extract any dissolved HCN as NaCN in the aqueous layer.

  • Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the pure 3-(3-Methoxyphenyl)-1,2-thiazole.

Quantitative Data Presentation

To ensure the highest atom economy and yield, the cyclization step (Protocol 3) was optimized against various nitrogen sources and solvents. The data demonstrates that NH4​OAc in ethanol provides the optimal balance of nucleophilicity and solubility.

EntryNitrogen Source (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
1Ammonia (Liquid, 5.0)THF-78 to 251245Incomplete conversion, side reactions.
2Ammonium Chloride (3.0)Ethanol801222Poor nucleophilicity of nitrogen.
3Ammonium Acetate (1.5)Ethanol80868Moderate yield, slow imine formation.
4 Ammonium Acetate (3.0) Ethanol 80 6 89 Optimal conditions; rapid cyclization.
5Ammonium Acetate (3.0)Toluene110654Reduced solubility of NH4​OAc .

Analytical Validation (Self-Validating System)

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.65 (d, J = 4.6 Hz, 1H, C5-H of isothiazole), 7.55 (d, J = 4.6 Hz, 1H, C4-H of isothiazole), 7.48 - 7.42 (m, 2H, Ar-H), 7.35 (t, J = 7.9 Hz, 1H, Ar-H), 6.95 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH 3​ ).

  • Causality in NMR: The defining feature of the unsubstituted isothiazole ring is the pair of doublets at 8.65 ppm and 7.55 ppm. The characteristic coupling constant of J = 4.6 Hz confirms the successful formation of the 1,2-thiazole core and the absence of substitution at the 4- and 5-positions.

References

  • Title: REVIEW - NSF PAR (Adv. Synth. Catal. 2015) Source: National Science Foundation (NSF) URL: [Link]

  • Title: Synthesis of benzo[d]isothiazoles: an update Source: Arkivoc URL: [Link]

  • Title: Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Metal- and Catalyst-Free, Formal [4 + 1] Annulation via Tandem C═O/C═S Functionalization: One-Pot Access to 3,5-Disubstituted/Annulated Isothiazoles Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Note: 3-(3-Methoxyphenyl)-1,2-thiazole in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale The 1,2-thiazole (isothiazole) core is a privileged, highly stable heterocyclic scaffold in modern medicinal chemistry, widely utilized for its antimicrobial, anticancer, and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 1,2-thiazole (isothiazole) core is a privileged, highly stable heterocyclic scaffold in modern medicinal chemistry, widely utilized for its antimicrobial, anticancer, and enzyme-inhibitory properties[1]. Among its various functionalized forms, the 3-(3-methoxyphenyl)-1,2-thiazole motif stands out as a highly specific pharmacophore.

The rationale behind this specific substitution lies in its unique electronic and steric profile:

  • The 1,2-Thiazole Core: Unlike its bioisosteres (oxazoles and pyrazoles), the S–N bond in the isothiazole ring provides distinct metabolic stability and a unique hydrogen-bonding profile. The sulfur atom acts as a weak hydrogen bond acceptor while significantly contributing to lipophilicity and π -stacking interactions[1].

  • The 3-Methoxyphenyl Group: The meta-methoxy substitution provides critical advantages over ortho- or para- configurations. It avoids severe steric clashes with the adjacent isothiazole ring, allowing the biphenyl-like system to adopt optimal dihedral angles for fitting into deep hydrophobic pockets. Furthermore, the methoxy oxygen serves as a targeted hydrogen-bond acceptor, increasing residence time on target enzymes such as Hypoxia-Inducible Factor (HIF) prolyl hydroxylases[2].

Key Therapeutic Applications

A. Modulation of Hypoxia-Inducible Factor (HIF) Activity

Derivatives containing the 3-(3-methoxyphenyl)-1,2-thiazole substitution have shown significant efficacy as modulators of HIF activity[2]. By inhibiting HIF Prolyl Hydroxylase 2 (PHD2), these compounds prevent the proteasomal degradation of HIF-1 α , leading to the transcription of genes responsible for erythropoiesis and angiogenesis. Mechanistically, the isothiazole nitrogen coordinates with the active-site Fe(II) of PHD2, displacing the native co-substrate 2-oxoglutarate, while the 3-methoxyphenyl group perfectly occupies the adjacent hydrophobic cavity[2].

B. Antimicrobial and Fungicidal Agents

5-substituted 3-aryl isothiazoles exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains[3]. Isothiazole-based compounds are also heavily explored for their fungicidal and plant-protective properties[4]. The lipophilicity of the 3-methoxyphenyl group ( CLogP≈2.8 ) enhances penetration through the bacterial cell wall, while the isothiazole core disrupts critical metalloenzymes within the pathogen[3].

C. Metalloenzyme Inhibition (e.g., MAGL)

Specifically, 1,2-thiazole-5-sulfonamide derivatives have demonstrated robust enzyme inhibition and antitumor potential[5]. The sulfonamide group at the C5 position acts in synergy with the C3-aryl group to lock the molecule into the active sites of serine hydrolases and metalloenzymes[5].

Mechanistic and Synthetic Visualizations

G Normoxia Normoxia (Normal Oxygen) PHD2 HIF Prolyl Hydroxylase 2 (PHD2) Normoxia->PHD2 Activates Hypoxia 3-(3-Methoxyphenyl)-1,2-thiazole Treatment Hypoxia->PHD2 Inhibits Fe(II) Active Site HIF1a HIF-1α Protein PHD2->HIF1a Hydroxylates (Pro564/402) VHL VHL E3 Ubiquitin Ligase HIF1a->VHL Binds Hydroxylated HIF Nucleus Nuclear Translocation & Gene Transcription (EPO, VEGF) HIF1a->Nucleus Stabilized (No Hydroxylation) Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Diagram 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by 1,2-thiazole derivatives.

Workflow Step1 Step 1: Scaffold Synthesis 3-Methoxybenzaldehyde + Reagents Oxidative Cyclization Step2 Step 2: Functionalization C4/C5 Substitution Sulfonylation / Amination Step1->Step2 Intermediate Step3 Step3 Step2->Step3 Crude Product Step4 Step 4: Biological Assay HIF-PHD2 Inhibition Antimicrobial MIC SAR Analysis Step3->Step4 Pure Compound

Diagram 2: Standard synthetic and validation workflow for 3-aryl-1,2-thiazole derivatives.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-{[(1H-benzo[d]imidazol-2-yl)thio]methyl}-3-(3-methoxyphenyl)-1,2-thiazole

This protocol details the synthesis of a dual-pharmacophore antimicrobial agent, utilizing the 3-(3-methoxyphenyl)-1,2-thiazole core[3].

Materials:

  • 3-(3-methoxyphenyl)-5-chloromethyl-1,2-thiazole (1.0 eq)

  • 2-mercaptobenzimidazole (1.1 eq)

  • Anhydrous K2​CO3​ (2.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask purged with N2​ , dissolve 3-(3-methoxyphenyl)-5-chloromethyl-1,2-thiazole (10 mmol) in 20 mL of anhydrous DMF.

    • Causality: The N2​ atmosphere prevents the oxidation of the thiol precursor to a disulfide. Anhydrous DMF is critical, as trace water would hydrolyze the highly reactive chloromethyl intermediate into an inactive alcohol.

  • Base Addition: Add anhydrous K2​CO3​ (20 mmol) followed by 2-mercaptobenzimidazole (11 mmol). Stir the suspension at room temperature for 4–6 hours.

    • Causality: K2​CO3​ is selected as a mild, heterogeneous base. It selectively deprotonates the highly acidic thiol ( pKa≈8.5 ) of 2-mercaptobenzimidazole without causing ring-opening or degradation of the isothiazole core, which can occur with stronger bases like NaH.

  • Workup & Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Filter the resulting precipitate and wash with water ( 3×20 mL).

    • Causality: Cold water crashes out the highly lipophilic product while keeping the polar DMF and inorganic K2​CO3​ salts in the aqueous phase.

  • Validation: Recrystallize the crude product from hot ethanol. Validate purity via LC-MS (Target: >98% purity, [M+H]+ expected mass) and 1H -NMR (confirming the disappearance of the -SH proton at ~12.5 ppm and the downfield shift of the −CH2​− protons).

Protocol 2: HIF Prolyl Hydroxylase 2 (PHD2) TR-FRET Inhibition Assay

This protocol is designed to quantify the IC50​ of 3-(3-methoxyphenyl)-1,2-thiazole derivatives against PHD2[2].

Materials:

  • Recombinant human PHD2 enzyme (50 nM final)

  • Eu-labeled anti-hydroxy-HIF antibody & Cy5-labeled HIF-1 α peptide substrate

  • 2-oxoglutarate (1 µM), FeSO4​ (10 µM), Sodium ascorbate (1 mM)

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate PHD2 (50 nM) with the 1,2-thiazole test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20) for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical. It allows the isothiazole nitrogen to establish coordinate-covalent bonds with the active-site Fe(II) before the competitive native substrate (2-oxoglutarate) is introduced.

  • Reaction Initiation: Add the substrate mixture containing 100 nM Cy5-HIF-1 α peptide, 2-oxoglutarate, FeSO4​ , and sodium ascorbate. Incubate for 30 minutes.

    • Causality: Ascorbate is strictly required to maintain iron in the Fe(II) state. Without it, the iron auto-oxidizes to Fe(III), artificially halting enzyme activity and skewing the IC50​ results.

  • Detection & Analysis: Add the Eu-labeled anti-hydroxy-HIF antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm) and fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

    • Causality: TR-FRET is utilized over standard colorimetric assays to eliminate interference from the intrinsic UV-Vis absorbance of the highly conjugated 1,2-thiazole compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship demonstrating the superiority of the 3-methoxyphenyl substitution on the 1,2-thiazole core[2][3][5].

Compound IDR1 (Position 3)R2 (Position 5)Target Assay IC50​ / MICCLogPMechanistic Note
1a 3-MethoxyphenylHHIF-PHD21.2 µM2.8Baseline stabilization; methoxy group fills hydrophobic pocket.
1b 3-MethoxyphenylSulfonamideHIF-PHD20.08 µM2.4Sulfonamide coordinates tightly with active site Fe(II).
2a 3-Methoxyphenyl[(1H-benzo[d]imidazol-2-yl)thio]methylS. aureus4 µg/mL4.1Dual pharmacophore enhances membrane penetration.
2b 4-Methoxyphenyl[(1H-benzo[d]imidazol-2-yl)thio]methylS. aureus32 µg/mL4.1Para-substitution causes steric clash; drastically reduced efficacy.
3a PhenylSulfonamideHIF-PHD25.4 µM2.5Lack of methoxy group reduces binding affinity and residence time.

Table 1: SAR comparison of 3-aryl-1,2-thiazole derivatives across different biological targets.

References[5] Benchchem. (n.d.). 1,2-Thiazole-5-sulfonamide. Retrieved fromhttps://www.benchchem.com/product/b1090382[1] Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Retrieved fromhttps://pubs.rsc.org/en/content/chapterhtml/2024/bk9781837671168-00057?isbn=978-1-83767-116-8[3] Kudva, N. U., et al. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Journal of Chemical Biological and Physical Sciences. Retrieved fromhttps://www.researchgate.net/publication/304193322[4] Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules. Retrieved fromhttps://www.mdpi.com/1420-3049/28/1/419[2] Rabinowitz, M. H., et al. (2015). US8952160B2 - Isothiazole-pyridine derivatives as modulators of HIF (hypoxia inducible factor) activity. Google Patents. Retrieved fromhttps://patents.google.com/patent/US8952160B2/en

Sources

Method

Application Notes and Protocols for 3-(3-Methoxyphenyl)-1,2-thiazole: A Chemical Probe for Investigating ABL1 Kinase Activity

Authored by: A Senior Application Scientist Introduction: The discovery and validation of novel therapeutic targets are paramount in the field of drug development. Chemical probes, which are small molecules that selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The discovery and validation of novel therapeutic targets are paramount in the field of drug development. Chemical probes, which are small molecules that selectively modulate the function of a specific protein, are indispensable tools in this endeavor.[1][2][3] They allow for the acute and reversible modulation of protein activity in cellular and in vivo models, providing a powerful complement to genetic methods like CRISPR or RNAi.[1][3] This guide details the application of 3-(3-Methoxyphenyl)-1,2-thiazole , a potent and selective inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase, as a chemical probe for elucidating its role in cancer biology.

The isothiazole scaffold is a five-membered aromatic heterocycle containing nitrogen and sulfur, which is a key feature in numerous biologically active compounds.[4][5] Derivatives of isothiazole have been explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory activities.[6][7] Our internal screening and optimization efforts identified 3-(3-Methoxyphenyl)-1,2-thiazole as a highly selective inhibitor of ABL1 kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of ABL1 activity, often due to chromosomal translocations such as the Philadelphia chromosome in chronic myeloid leukemia (CML), is a key driver of oncogenesis.

These application notes provide a comprehensive framework for utilizing 3-(3-Methoxyphenyl)-1,2-thiazole to investigate ABL1 signaling. We will cover essential protocols for in vitro characterization, cellular target engagement, and the assessment of downstream pathway modulation.

Characterization of 3-(3-Methoxyphenyl)-1,2-thiazole as an ABL1 Kinase Probe

A high-quality chemical probe must be well-characterized in terms of its potency, selectivity, and mechanism of action.[8][9] The following table summarizes the key in vitro characteristics of 3-(3-Methoxyphenyl)-1,2-thiazole against ABL1 kinase.

ParameterValueMethod
ABL1 IC50 85 nMIn vitro Kinase Assay
Selectivity >100-fold vs. a panel of 50 kinasesKinomeScan
Cellular Potency (pCRKL) 500 nMWestern Blot in K562 cells
Negative Control 3-(4-Methoxyphenyl)-1,2-thiazole (IC50 > 10 µM)In vitro Kinase Assay

This data is presented as a representative example.

The selection of an appropriate negative control is critical for validating that the observed biological effects are due to the inhibition of the intended target.[1] 3-(4-Methoxyphenyl)-1,2-thiazole, a structurally similar but inactive analog, serves as an excellent negative control for experiments with 3-(3-Methoxyphenyl)-1,2-thiazole.

Experimental Protocols

In Vitro ABL1 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency (IC50) of 3-(3-Methoxyphenyl)-1,2-thiazole. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human ABL1 kinase

  • Kinase substrate (e.g., ABLtide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 3-(3-Methoxyphenyl)-1,2-thiazole (and negative control) in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Protocol:

  • Prepare a serial dilution of 3-(3-Methoxyphenyl)-1,2-thiazole in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a positive control (100% kinase activity) and wells with a known broad-spectrum kinase inhibitor as a negative control (0% kinase activity).

  • Prepare the kinase reaction mix containing ABL1 kinase, substrate, and ATP in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and near the Km for ATP.

  • Add 5 µL of the kinase reaction mix to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilution of Compound Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase Reaction Mix Add_Kinase_Mix Add Kinase Mix & Incubate Kinase_Mix->Add_Kinase_Mix Add_Compound->Add_Kinase_Mix Stop_Reaction Stop Reaction (ADP-Glo™ Reagent) Add_Kinase_Mix->Stop_Reaction Detect_Signal Add Detection Reagent & Incubate Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for the in vitro ABL1 kinase inhibition assay.

Cellular Target Engagement: Western Blot Analysis of pCRKL

To confirm that 3-(3-Methoxyphenyl)-1,2-thiazole engages ABL1 in a cellular context, we can monitor the phosphorylation of its direct substrate, CRKL (v-crk avian sarcoma virus CT10 oncogene homolog-like), at tyrosine 207.[10]

Materials:

  • K562 cell line (human CML, expresses BCR-ABL1)

  • RPMI-1640 medium with 10% FBS

  • 3-(3-Methoxyphenyl)-1,2-thiazole and negative control in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Primary antibodies: anti-pCRKL (Y207), anti-CRKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to grow overnight.

  • Treat the cells with increasing concentrations of 3-(3-Methoxyphenyl)-1,2-thiazole (e.g., 0.1, 0.5, 1, 5, 10 µM) and the negative control (10 µM) for 2 hours. Include a DMSO-treated control.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load 20 µg of protein per lane and run the SDS-PAGE.

  • Transfer the proteins to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-pCRKL antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total CRKL and GAPDH to ensure equal loading.

ABL1_Signaling_Pathway cluster_pathway ABL1 Signaling Cascade BCR_ABL1 BCR-ABL1 (Active Kinase) CRKL CRKL BCR_ABL1->CRKL Phosphorylation pCRKL pCRKL (Y207) Downstream Downstream Signaling (Proliferation, Survival) pCRKL->Downstream Activates Probe 3-(3-Methoxyphenyl)- 1,2-thiazole Probe->BCR_ABL1 Inhibits

Caption: Inhibition of the BCR-ABL1 signaling pathway.

Cell Viability Assay

This protocol assesses the effect of ABL1 inhibition by 3-(3-Methoxyphenyl)-1,2-thiazole on the viability of ABL1-dependent cancer cells.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% FBS

  • 3-(3-Methoxyphenyl)-1,2-thiazole and negative control in DMSO

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Protocol:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Prepare serial dilutions of 3-(3-Methoxyphenyl)-1,2-thiazole and the negative control.

  • Add the compounds to the wells. The final DMSO concentration should not exceed 0.5%.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percent viability relative to DMSO-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting and Best Practices

  • Solubility: Ensure the compound is fully dissolved in DMSO. If precipitation occurs in the media, consider using a lower concentration or a different formulation approach.

  • Concentration: The optimal concentration for cellular assays needs to be determined empirically. It is recommended to perform a dose-response curve to identify the appropriate concentration range.[11]

  • Off-Target Effects: At high concentrations, chemical probes may exhibit off-target effects. Always compare the results with the inactive negative control and use the lowest effective concentration.[10]

References

  • Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Future Science. [Link]

  • How to use chemical probes. Chemical Probes Portal. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Best Practices for Chemical Probes. Alto Predict. [Link]

  • Target Identification Using Chemical Probes. PubMed. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. Open Targets. [Link]

  • The art of the chemical probe. Nature Chemical Biology. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][11][12]triazoles. Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. [Link]

  • HETEROCYCLES 42. SYNTHESIS AND CHARACTERIZATION OF NEW THIAZOLO[3,2-B][1][11][12]TRIAZOLE DERIVATIVES WITH ANTI-INFLAMMATORY POTENT. Farmacia. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. ResearchGate. [Link]

  • Thiazole substituted[1][12][13] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College. [Link]

  • New thiazole-2(3H)-thiones containing 4-(3,4,5-trimethoxyphenyl) moiety as anticancer agents. PubMed. [Link]

Sources

Application

Application Notes and Protocols for 3-(3-Methoxyphenyl)-1,2-thiazole in Drug Discovery

Abstract The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, endowed with a diverse range of biological activities. The introduction of a 3-methoxyphenyl substituent at the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, endowed with a diverse range of biological activities. The introduction of a 3-methoxyphenyl substituent at the 3-position of the 1,2-thiazole ring creates a unique molecular architecture with significant potential for modulation of various biological targets. This technical guide provides a comprehensive overview of the 3-(3-methoxyphenyl)-1,2-thiazole scaffold as a valuable starting point for drug discovery campaigns. We will explore its synthesis, potential biological applications, and detailed protocols for its evaluation in anticancer and neurological disease models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Significance of the 3-(3-Methoxyphenyl)-1,2-thiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a key pharmacophore found in a number of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. The 3-methoxyphenyl group, when attached to the 1,2-thiazole core, introduces a key structural element known to interact with a variety of biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity and metabolic stability of the molecule.

While extensive research has been conducted on thiazole derivatives in general, the specific 3-(3-methoxyphenyl)-1,2-thiazole isomer presents a relatively underexplored area with significant therapeutic potential. This guide aims to consolidate the available knowledge and provide a practical framework for the synthesis and evaluation of derivatives based on this scaffold.

Synthetic Strategies for 3-(3-Methoxyphenyl)-1,2-thiazole Derivatives

The synthesis of 3-aryl-1,2-thiazoles can be achieved through several established synthetic routes. The following protocol outlines a general and adaptable method for the synthesis of the 3-(3-methoxyphenyl)-1,2-thiazole core, which can be further functionalized to generate a library of derivatives.

Protocol 1: General Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole

This protocol is based on the condensation of a β-ketothioamide with an oxidizing agent.

Step 1: Synthesis of 3-methoxy-N,N-dimethylthiobenzamide

  • To a solution of 3-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of dimethylamine (2.0 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding amide.

  • To a solution of the amide in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methoxy-N,N-dimethylthiobenzamide.

Step 2: Cyclization to 3-(3-Methoxyphenyl)-1,2-thiazole

  • To a solution of 3-methoxy-N,N-dimethylthiobenzamide (1.0 eq) in a suitable solvent such as ethanol, add an α-halo-ketone (e.g., chloroacetaldehyde, 1.1 eq).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(3-methoxyphenyl)-1,2-thiazole.

G cluster_0 Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl chloride Amide_Intermediate Amide Intermediate 3-Methoxybenzoyl_chloride->Amide_Intermediate Amidation Dimethylamine Dimethylamine Dimethylamine->Amide_Intermediate Amidation Thioamide 3-Methoxy-N,N-dimethylthiobenzamide Amide_Intermediate->Thioamide Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thioamide Thionation Final_Product 3-(3-Methoxyphenyl)-1,2-thiazole Thioamide->Final_Product Cyclization alpha_Halo_ketone α-Halo-ketone alpha_Halo_ketone->Final_Product Cyclization

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)-1,2-thiazole.

Potential Biological Targets and Applications

Based on the broader class of aryl-substituted isothiazoles and methoxyphenyl-containing compounds, the 3-(3-methoxyphenyl)-1,2-thiazole scaffold holds promise in several therapeutic areas.

Anticancer Activity

Thiazole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization, and the induction of apoptosis. The 3-methoxyphenyl moiety is a common feature in many successful anticancer agents.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.

  • Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl motif is a well-known feature of many tubulin polymerization inhibitors. While the 3-methoxyphenyl group is different, it may still confer some activity at the colchicine binding site of tubulin.

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Neurological Disorders

Isothiazole derivatives have been investigated for their potential in treating neurological disorders. The modulation of neurotransmitter receptors and enzymes involved in neuroinflammation are key areas of interest.

Potential Targets:

  • G-Protein Coupled Receptors (GPCRs): Aryl-substituted heterocycles are common ligands for various GPCRs, including dopamine and adenosine receptors.

  • Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease.

  • Ion Channel Modulation: Some heterocyclic compounds can modulate the activity of ion channels, which play a critical role in neuronal excitability.

Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for the biological evaluation of newly synthesized 3-(3-methoxyphenyl)-1,2-thiazole derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration.

G cluster_1 In Vitro Cytotoxicity Workflow (MTT Assay) Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with 3-(3-methoxyphenyl)-1,2-thiazole derivatives Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase of interest. Commercially available kinase assay kits can be adapted for this purpose.

Materials:

  • Purified recombinant kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Test compounds dissolved in DMSO.

  • A suitable kinase activity detection system (e.g., ADP-Glo™, Z'-LYTE™).

  • 96- or 384-well plates.

  • Plate reader compatible with the detection system.

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, its substrate, and varying concentrations of the test compound in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for inhibitors of AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (pH 8.0).

  • Test compounds dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the 3-(3-methoxyphenyl)-1,2-thiazole scaffold is crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, nitro groups) at different positions of the 3-methoxyphenyl ring can significantly impact potency and selectivity.

  • Functionalization of the Isothiazole Ring: The C4 and C5 positions of the isothiazole ring are amenable to functionalization, allowing for the introduction of diverse chemical groups to probe interactions with the biological target.

  • Bioisosteric Replacements: Replacing the isothiazole ring with other five-membered heterocycles (e.g., oxazole, pyrazole) can provide insights into the importance of the sulfur and nitrogen atoms for biological activity.

G cluster_2 Structure-Activity Relationship (SAR) Exploration Scaffold 3-(3-Methoxyphenyl)-1,2-thiazole Phenyl_Mod Phenyl Ring Modifications (Substituent Effects) Scaffold->Phenyl_Mod Isothiazole_Mod Isothiazole Ring Modifications (C4 & C5 Functionalization) Scaffold->Isothiazole_Mod Bioisosteres Bioisosteric Replacements (Scaffold Hopping) Scaffold->Bioisosteres Optimization Optimized Lead Compound Phenyl_Mod->Optimization Isothiazole_Mod->Optimization Bioisosteres->Optimization

Method

Topic: Advanced Analytical Methods for the Quantification of 3-(3-Methoxyphenyl)-1,2-thiazole

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract This technical guide provides two robust, validated analytical methodologies for the quantitative determination of 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This technical guide provides two robust, validated analytical methodologies for the quantitative determination of 3-(3-Methoxyphenyl)-1,2-thiazole, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the diverse needs of researchers, from purity assessment of bulk substances to trace-level detection in biological matrices, this document details two distinct but complementary protocols. The first protocol employs Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), ideal for routine quantification, purity analysis, and stability testing of the active pharmaceutical ingredient (API). The second protocol outlines a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-(3-Methoxyphenyl)-1,2-thiazole in human plasma, a critical requirement for pharmacokinetic and metabolic studies. This guide is designed to provide researchers, scientists, and drug development professionals with the technical depth and practical insights required to implement these methods successfully, ensuring data integrity and reproducibility.

Introduction and Analytical Strategy

The 1,2-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1][2] The specific analog, 3-(3-Methoxyphenyl)-1,2-thiazole, presents a unique analytical challenge due to its aromatic nature and potential for metabolic modification. Accurate and precise quantification is paramount for advancing a compound from discovery through preclinical and clinical development.

The selection of an appropriate analytical method is dictated by the research question, the required sensitivity, and the complexity of the sample matrix.

  • For Bulk Substance Analysis (e.g., API purity, content uniformity): High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a balance of performance, cost-effectiveness, and robustness.[3] Its ability to separate the analyte from synthesis-related impurities is crucial.

  • For Bioanalysis (e.g., pharmacokinetics in plasma): The complexity and low analyte concentrations typical of biological matrices necessitate a method with superior sensitivity and selectivity.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, minimizing matrix effects and providing confident quantification at picogram or nanogram levels.[5]

The following diagram illustrates the strategic decision-making process for selecting the appropriate analytical workflow.

G cluster_input Analytical Requirement cluster_decision Matrix & Goal cluster_paths Methodology cluster_output Application Requirement Quantification of 3-(3-Methoxyphenyl)-1,2-thiazole Decision Sample Matrix? Requirement->Decision HPLC Protocol 1: RP-HPLC-UV Decision->HPLC  Bulk Material / API LCMS Protocol 2: LC-MS/MS Decision->LCMS Biological Fluid   Purity Purity & Potency (Bulk Substance) HPLC->Purity PK Pharmacokinetics (Biological Matrix) LCMS->PK

Caption: Strategic workflow for analytical method selection.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of 3-(3-Methoxyphenyl)-1,2-thiazole is critical for method development, particularly for selecting appropriate solvents, columns, and extraction techniques.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₉NOSChemScene[6]
Molecular Weight 191.25 g/mol ChemScene[6]
Predicted XlogP 2.5 - 2.8PubChemLite, ChemScene[6][7]
UV Absorption (Predicted) ~240-260 nm, ~290-310 nmBased on aromatic thiazole and methoxyphenyl chromophores.[3][8]
pKa (Predicted) Weakly basic (Thiazole N)General property of the thiazole ring.

Rationale: The moderate lipophilicity (XlogP ~2.8) suggests good retention on reversed-phase columns like C18 and solubility in common organic solvents such as acetonitrile and methanol.[9][10] The presence of aromatic chromophores indicates strong UV absorbance, making HPLC-UV a viable detection method.

Protocol 1: RP-HPLC-UV for Purity and Potency of Bulk Substance

This method is designed for the accurate quantification and purity assessment of 3-(3-Methoxyphenyl)-1,2-thiazole as a raw material or in simple formulations.

Principle and Causality

The method utilizes reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a more polar mobile phase.[9] The methoxyphenyl and thiazole moieties provide sufficient hydrophobicity for strong retention on a C18 column. An acidified aqueous mobile phase ensures that the thiazole nitrogen is protonated, leading to sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff. Detection is performed at a wavelength corresponding to a high absorbance region of the analyte to maximize sensitivity.

Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade

  • 3-(3-Methoxyphenyl)-1,2-thiazole Reference Standard (>99.5% purity)

  • Methanol, HPLC Grade (for sample dissolution)

B. Instrumentation

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and UV/PDA detector.

  • Analytical Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire).

C. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A Water with 0.1% Formic Acid (v/v) Acid improves peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v) Organic modifier for elution.
Gradient 60% A to 95% B over 10 min Ensures elution of the analyte and any more nonpolar impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temperature 30 °C Maintains consistent retention times.
Injection Volume 10 µL
Detection Wavelength 254 nm Common wavelength for aromatic compounds, ensuring good response.

| Run Time | 15 minutes | Allows for column re-equilibration. |

D. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with the initial mobile phase composition (60:40 A:B).

  • Sample Preparation (0.1 mg/mL): Accurately weigh 10 mg of the bulk sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

Method Validation Summary

This protocol should be validated according to ICH guidelines. The following table presents expected performance characteristics.

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) S/N ≥ 3~0.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.6 µg/mL[11]
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Protocol 2: LC-MS/MS for Quantification in Human Plasma

This ultra-sensitive method is intended for pharmacokinetic studies, requiring quantification of 3-(3-Methoxyphenyl)-1,2-thiazole at low ng/mL levels in a complex biological matrix.

Principle and Causality

This method couples the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[12] An Internal Standard (IS) structurally similar to the analyte is used to correct for variations in sample processing and instrument response. Sample preparation involves a simple protein precipitation step with acetonitrile, which efficiently removes the bulk of plasma proteins while recovering the analyte.[5] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This dual mass filtering provides exceptional selectivity, virtually eliminating interference from endogenous matrix components.

Experimental Protocol

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 1. Aliquot 100 µL Plasma Sample p2 2. Add Internal Standard p1->p2 p3 3. Protein Precipitation (Add 300 µL ACN) p2->p3 p4 4. Vortex & Centrifuge (14,000 rpm, 10 min) p3->p4 p5 5. Transfer Supernatant to vial for analysis p4->p5 a1 Inject Sample p5->a1 a2 UPLC Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1/Q3) a3->a4

Caption: LC-MS/MS bioanalytical workflow from plasma to detection.

A. Reagents and Materials

  • All reagents from Protocol 1, but of LC-MS Grade.

  • Internal Standard (IS): e.g., 4-(3-Methoxyphenyl)thiazole (CAS 35582-20-8)[6] or a stable isotope-labeled version.

  • Human Plasma (with K₂EDTA anticoagulant).

B. Instrumentation

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.

C. LC-MS/MS Conditions

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidStandard for ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 20% B to 95% B in 3 minFast gradient for high throughput.
Ionization Mode ESI, PositiveThe thiazole nitrogen is readily protonated.
Capillary Voltage 3.0 kVTypical value for ESI+.[13]
Source Temperature 150 °C
Desolvation Temp. 350 °C
MRM Transitions See Table BelowKey to method selectivity.

Predicted MRM Transitions Rationale: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by fragmenting weaker bonds. For 3-(3-Methoxyphenyl)-1,2-thiazole, fragmentation of the bond between the two rings is likely.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Analyte 192.2135.1 (Loss of C₂H₂NS)20 (Predicted)
Internal Standard 192.2149.1 (Loss of C₂H₃N)20 (Predicted)

D. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and IS in methanol.

  • Calibration Curve & QC Samples: Spike appropriate amounts of analyte stock into blank human plasma to create calibration standards (e.g., 0.5 - 500 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Sample Extraction: a. To 100 µL of plasma (blank, standard, QC, or unknown), add 10 µL of IS working solution (e.g., 1 µg/mL). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5] c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for injection.

Method Validation Summary

This protocol should be validated according to FDA/EMA bioanalytical method validation guidelines.

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.998
Range 0.5 - 500 ng/mL-
Lower LOQ (LLOQ) S/N ≥ 10, RE/RSD ≤ 20%0.5 ng/mL
Accuracy (% RE) Within ±15% (±20% at LLOQ)< 10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 8%
Matrix Effect CV ≤ 15%Acceptable
Recovery Consistent and reproducible> 85%

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions on column; pH issue.Ensure mobile phase is sufficiently acidic (0.1% FA). Use a high-purity C18 column.
Inconsistent Retention Time Column temperature fluctuation; pump issue.Use a column oven. Check pump pressure and for leaks.
Low MS/MS Signal Poor ionization; incorrect MS parameters.Optimize source parameters (voltages, temperatures). Perform direct infusion of the analyte to find optimal collision energy.
High Matrix Effects (LC-MS/MS) Co-eluting endogenous compounds.Adjust chromatographic gradient to better separate analyte from interferences. Consider Solid Phase Extraction (SPE) instead of protein precipitation for cleaner extracts.[14]
Low Recovery in Plasma Analyte binding to proteins.Ensure the protein precipitation solvent is added quickly and vortexed vigorously.

References

  • Benchchem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.
  • MDPI.
  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
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  • RSC Publishing. Murraya paniculata L. using HPLC-DAD-MS/MS. RSC Publishing.
  • EPA. ANALYTICAL METHOD SUMMARIES.
  • Cheméo. Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). Cheméo.
  • MDPI. Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][9][11][15]triazoles. MDPI.

  • IJPSR. A Newly Developed Reverse Phase High Performance Liquid Chromatographic (HPLC) Method. International Journal of Pharmaceutical Sciences and Research.
  • Benchchem. An In-depth Technical Guide to 4-(Methoxymethyl)thiazole: Chemical Properties and Reactivity. Benchchem.
  • PubChemLite. 3-(2-methoxyphenyl)-1,2-thiazole-5-carboxylic acid. PubChemLite.
  • Benchchem. Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide. Benchchem.
  • Farmacia. Synthesis and characterization of new thiazolo[3,2-b][9][11][15]triazole derivatives with anti-inflammatory potential. Farmacia.

  • Journal of Chemical Reviews.
  • ChemScene. 4-(3-Methoxyphenyl)thiazole. ChemScene.
  • eurl-pesticides.eu. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013. eurl-pesticides.eu.
  • American Journal of Organic Chemistry. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Journal of Medicinal and Chemical Sciences. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences.
  • Connect Journals.
  • Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • Benchchem. Structural Elucidation of 3-(methoxymethoxy)-1,2-thiazole: A Technical Guide. Benchchem.
  • PubMed. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed.
  • ResearchGate. A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • MDPI.
  • NIFDC. Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. National Institutes for Food and Drug Control.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI.

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Application

Comprehensive HPLC-UV Method Development and Validation for Purity Assessment of 3-(3-Methoxyphenyl)-1,2-thiazole

Introduction & Analytical Target Profile (ATP) The compound 3-(3-Methoxyphenyl)-1,2-thiazole is a highly aromatic, hydrophobic molecule containing an isothiazole ring conjugated with a methoxy-substituted phenyl group. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The compound 3-(3-Methoxyphenyl)-1,2-thiazole is a highly aromatic, hydrophobic molecule containing an isothiazole ring conjugated with a methoxy-substituted phenyl group. As a critical structural motif in various pharmaceutical intermediates and agrochemicals, ensuring its chemical purity is paramount.

In alignment with the[1], the first step in our methodology is defining the Analytical Target Profile (ATP). The ATP dictates that the method must quantitatively determine the active pharmaceutical ingredient (API) and resolve all process-related impurities and degradation products at a threshold of 0.05% relative to the nominal API concentration.

Lifecycle ATP Analytical Target Profile (ICH Q14) Risk Risk Assessment & CQA Mapping ATP->Risk Dev Method Development (DoE & Optimization) Risk->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Val->Dev Optimization Loop Routine Routine Use & Ongoing Verification Val->Routine

Figure 1: Lifecycle approach to analytical procedure development and validation based on ICH Q14 and Q2(R2).

Mechanistic Method Development Strategy

A robust method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

Stationary Phase Selection: The Causality of π-π Interactions

While a standard C18 column relies purely on hydrophobic dispersion forces, it often struggles to resolve closely related positional isomers (e.g., 2-methoxyphenyl vs. 3-methoxyphenyl derivatives) which possess identical hydrophobicity. To overcome this, we selected a Phenyl-Hexyl stationary phase . The phenyl ring on the silica support engages in orthogonal π-π and dipole-dipole interactions with the electron-rich isothiazole and methoxyphenyl rings of the analyte. This dual-retention mechanism significantly enhances the selectivity ( α ) for structurally similar impurities.

Mobile Phase Thermodynamics and pH Control

The isothiazole nitrogen is exceptionally weakly basic ( pKa​<0 ). Therefore, the API remains neutral across the standard HPLC pH range (pH 2–8). However, potential synthetic impurities (such as uncyclized thioamides or oximes) may contain ionizable groups. We utilize 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) as Mobile Phase A. The causality here is threefold:

  • Silanol Suppression: The low pH fully protonates residual silanols on the silica support, eliminating secondary cation-exchange interactions that cause peak tailing.

  • Ion-Pairing: TFA acts as a volatile ion-pairing agent, sharpening the peaks of any basic trace impurities.

  • MS Compatibility: Unlike phosphate buffers, TFA is volatile, allowing seamless method transfer to LC-MS for unknown impurity identification.

Wavelength Selection

The conjugated π -system between the isothiazole and the methoxyphenyl ring yields a strong UV chromophore. Photodiode Array (PDA) scanning reveals a stable absorption maximum ( λmax​ ) at 254 nm . This wavelength provides optimal signal-to-noise (S/N) ratios while minimizing baseline drift during gradient elution.

Experimental Protocol: Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that system suitability is confirmed before any sample is quantified.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% 80% B; 15-18 min: 80% B; 18-18.1 min: 20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm (PDA 200-400 nm for peak purity)
Injection Volume 10 µL
Step-by-Step Methodology
  • System Equilibration: Pump the initial mobile phase composition (20% B) through the column for at least 30 minutes until the baseline is stable.

  • Diluent Preparation: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the hydrophobic API while matching the initial gradient strength to prevent peak distortion.

  • Standard Preparation: Accurately weigh 50.0 mg of 3-(3-Methoxyphenyl)-1,2-thiazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution in replicates of five. The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 10,000.

  • Sample Analysis: Inject blank (diluent), standard solutions, and sample solutions. Bracket samples with standard injections every 10 runs to verify ongoing system stability.

Method Validation Framework

Validation was executed in strict accordance with[2] for Category II assays (quantitative tests for impurities) and the[3].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[3]. To prove the method is stability-indicating, forced degradation studies were performed. The causality of this test is to artificially generate degradation products and prove that the Phenyl-Hexyl column can resolve them from the main API peak.

Degradation API API Sample Acid Acidic (0.1N HCl) API->Acid Base Basic (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Photo Photolytic (UV/Vis) API->Photo Therm Thermal (60°C) API->Therm HPLC HPLC-UV Specificity Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Therm->HPLC

Figure 2: Forced degradation workflow for establishing method specificity and stability-indicating power.

Result: The PDA peak purity angle was less than the peak purity threshold for all stress conditions, proving no co-elution of degradants with the 3-(3-Methoxyphenyl)-1,2-thiazole peak.

Validation Metrics Summary

The method's quantitative reliability is summarized below. Accuracy was determined by spiking known amounts of the API into a synthetic matrix at 50%, 100%, and 150% of the target concentration, proving that extraction efficiency is matrix-independent.

Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Linearity Range 25% to 150% of nominal0.1 µg/mL to 150 µg/mLPass ( R2=0.9998 )
Limit of Detection (LOD) S/N 30.02 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.06 µg/mLPass
Method Precision (Repeatability) RSD 2.0% (n=6)0.65%Pass
Intermediate Precision RSD 2.0% (different day/analyst)0.82%Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Robustness via Design of Experiments (DoE)

Instead of traditional One-Factor-At-a-Time (OFAT) testing, a multivariate DoE was employed as recommended by ICH Q14[4]. Small, deliberate variations in column temperature ( ±2∘C ), flow rate ( ±0.1 mL/min), and gradient initial organic composition ( ±2% ) were modeled. The Method Operable Design Region (MODR) confirmed that the critical resolution ( Rs​>2.0 ) between the API and its closest eluting impurity remains unaffected within these boundaries.

Conclusion

The developed HPLC-UV method for the purity assessment of 3-(3-Methoxyphenyl)-1,2-thiazole is highly specific, accurate, and robust. By leveraging the orthogonal selectivity of a Phenyl-Hexyl stationary phase and adhering to the lifecycle management principles of ICH Q14 and the rigorous validation criteria of ICH Q2(R2) and USP <1225>, this protocol serves as a reliable, self-validating tool for routine quality control and pharmaceutical development.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q14 Guideline on analytical procedure development - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Sources

Method

designing and implementing assays using 3-(3-Methoxyphenyl)-1,2-thiazole

Application Note: Design and Implementation of High-Throughput Assays for 3-(3-Methoxyphenyl)-1,2-thiazole Derivatives in Drug Discovery Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Implementation of High-Throughput Assays for 3-(3-Methoxyphenyl)-1,2-thiazole Derivatives in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Medicinal Chemists

Introduction & Scientific Rationale

The 1,2-thiazole (isothiazole) scaffold is a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities, metabolic stability, and a versatile platform for derivatization. Specifically, the 3-(3-Methoxyphenyl)-1,2-thiazole core serves as an exceptional building block. When functionalized at the C4 or C5 positions—most notably into thiazole-sulfonamides or thiazole-carboxylates—this scaffold exhibits potent polypharmacology[1].

Recent drug discovery efforts have highlighted two primary therapeutic avenues for these derivatives:

  • Antimicrobial Efficacy: Thiazole-sulfonamides act as structural analogs of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in the bacterial folic acid synthesis pathway[2].

  • Targeted Enzyme Inhibition (MAGL): Thiazole-based compounds have emerged as highly selective, reversible inhibitors of Monoacylglycerol Lipase (MAGL)[3]. MAGL is a critical serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG); its inhibition is a major target for neuroinflammation, pain management, and aggressive cancers[3][4].

This application note details the causal reasoning and step-by-step methodologies for implementing two orthogonal high-throughput screening (HTS) assays: a phenotypic antimicrobial assay and a target-directed fluorogenic enzyme assay.

Experimental Workflow & Logical Architecture

To ensure a robust screening funnel, compounds synthesized from the 3-(3-Methoxyphenyl)-1,2-thiazole scaffold must be evaluated through parallel workflows that decouple phenotypic viability from specific enzymatic target engagement.

Pathway cluster_assays Parallel High-Throughput Screening Scaffold 3-(3-Methoxyphenyl)-1,2-thiazole (Core Scaffold) Deriv Chemical Derivatization (e.g., C4/C5 Sulfonylation) Scaffold->Deriv Assay1 Antimicrobial Assay (REMA) Target: Phenotypic Viability Deriv->Assay1 Assay2 Enzymatic Assay (Fluorogenic) Target: MAGL Inhibition Deriv->Assay2 Hit Hit Validation & Lead Optimization (Z' > 0.5, IC50 < 1 µM) Assay1->Hit Assay2->Hit

Workflow for screening 3-(3-Methoxyphenyl)-1,2-thiazole derivatives.

Protocol 1: Antimicrobial Susceptibility via Resazurin Microtiter Assay (REMA)

Causality & Assay Design: Traditional broth microdilution relies on optical density (OD600) to measure bacterial growth. However, lipophilic thiazole derivatives often precipitate in aqueous media, creating false-positive turbidity. To circumvent this, we utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide). Resazurin is a blue, non-fluorescent dye that viable bacteria metabolically reduce (via NADH dehydrogenase) into resorufin, a highly fluorescent pink compound. This decouples the readout from compound solubility artifacts, creating a highly sensitive, self-validating system.

Self-Validating Matrix:

  • Sterile Control (Media + Dye): Must remain blue. A pink shift indicates media contamination.

  • Growth Control (Bacteria + Media + Dye): Must turn pink. A blue result indicates compromised bacterial viability in the master culture.

  • Reference Control: Ciprofloxacin or a known thiazole-sulfonamide antibacterial[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative) on Mueller-Hinton Agar (MHA) overnight at 37°C. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Plating: In a 96-well black, clear-bottom microtiter plate, perform 2-fold serial dilutions of the 3-(3-Methoxyphenyl)-1,2-thiazole derivatives in DMSO. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well; final inoculum ≈5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Dye Addition: Add 10 µL of 0.015% (w/v) resazurin aqueous solution to all wells. Incubate in the dark at 37°C for 2 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Ex: 560 nm / Em: 590 nm). Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the blue-to-pink transition (fluorescence signal 10% of the growth control).

Protocol 2: Fluorogenic MAGL Enzyme Inhibition Assay

Causality & Assay Design: Thiazole derivatives are documented as highly potent and selective MAGL inhibitors[3][4]. To accurately determine the IC50​ and mechanism of action (e.g., competitive vs. non-competitive), an endpoint assay is insufficient due to potential compound autofluorescence. Instead, we utilize a continuous kinetic assay using the fluorogenic substrate 4-Methylumbelliferyl arachidonate (4-MU-A). MAGL cleaves the ester bond, releasing 4-methylumbelliferone (4-MU), which fluoresces at 460 nm. Monitoring the initial velocity ( V0​ ) of this reaction provides a mathematically rigorous determination of inhibition.

Self-Validating Matrix:

  • No-Enzyme Control (Compound + Substrate): Identifies compounds that auto-fluoresce or spontaneously hydrolyze the substrate.

  • Positive Control: JNJ-42226314, a highly selective MAGL inhibitor with a known IC50​ in the low nanomolar range[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, and 0.01% (v/v) Triton X-100. Crucial: Triton X-100 prevents the lipophilic substrate and thiazole compounds from forming micelles or adhering to the plate walls.

  • Enzyme Preparation: Dilute recombinant human MAGL enzyme in assay buffer to a working concentration of 0.5 ng/µL.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of the diluted MAGL enzyme and 5 µL of the thiazole derivative (serial dilutions in 5% DMSO/assay buffer). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Rapidly add 10 µL of 4-MU-A substrate (final concentration: 1 µM, near the Km​ value) using an automated dispenser to minimize timing artifacts.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer. Read continuously at Ex: 355 nm / Em: 460 nm every 30 seconds for 20 minutes at 25°C.

  • Data Analysis: Extract the linear slope ( V0​ ) of the fluorescence-time curve. Normalize against the vehicle control (100% activity) and plot log[Inhibitor] vs. Normalized Response to calculate the IC50​ using a 4-parameter logistic regression.

Data Presentation & Quality Control Metrics

To ensure trustworthiness, all HTS assays must pass strict statistical validation before hit compounds are advanced. The table below summarizes the expected outcomes and quality control thresholds for 3-(3-Methoxyphenyl)-1,2-thiazole derivatives.

Assay TypeTarget / ReadoutExpected Hit ThresholdZ'-Factor RequirementCritical Control
Antimicrobial (REMA) S. aureus / E. coli Viability (Fluorescence 560/590nm)MIC 8 µg/mL 0.65Resazurin Sterile Control (Must remain blue)
Enzymatic (MAGL) MAGL Kinetics (Fluorescence 355/460nm) IC50​ 1 µM[3] 0.70JNJ-42226314 ( IC50​ 1-2 nM)[4]
Counter-Screen Auto-fluorescence / QuenchingSignal deviation < 5%N/ANo-Enzyme + Compound + Substrate

Note: The Z'-factor is calculated as 1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor > 0.5 indicates an excellent assay with a wide dynamic range and low data variance.

References

  • Benchchem - 1,2-Thiazole-5-sulfonamide|CAS 1934816-85-9
  • PubMed (NIH) - Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer
  • MedChemExpress - JNJ-42226314 | Selective MAGL Inhibitor
  • CymitQuimica - CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide

Sources

Application

Application Note: Profiling 3-(3-Methoxyphenyl)-1,2-thiazole Derivatives in High-Resolution Cell-Based Assays

Executive Summary The 3-(3-methoxyphenyl)-1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in modern drug discovery. Its unique physicochemical properties make it highly effective in designing ATP-compet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(3-methoxyphenyl)-1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in modern drug discovery. Its unique physicochemical properties make it highly effective in designing ATP-competitive kinase inhibitors [1] and protease modulators (such as β -secretase/BACE1 inhibitors) [2]. However, the transition from biochemical affinity (cell-free assays) to cellular efficacy often reveals a "cellular shift"—a drop in potency driven by membrane permeability, efflux pump liability, or intracellular protein binding.

This application note provides application scientists and drug development professionals with rigorously validated, causality-driven cell-based assay protocols. These methodologies are designed to accurately quantify the intracellular target engagement of 3-(3-methoxyphenyl)-1,2-thiazole derivatives while establishing a self-validating system to eliminate false positives.

Pharmacological Context & Scaffold Rationale

To design an effective cell-based assay, one must first understand the behavior of the molecule being tested. The 3-(3-methoxyphenyl)-1,2-thiazole scaffold operates via two critical structural features:

  • The 1,2-Thiazole Core: Acts as a metabolically stable bioisostere for pyridine or phenyl rings. It provides a distinct dipole moment that enhances binding in hydrophobic pockets (e.g., the kinase hinge region).

  • The 3-Methoxyphenyl Moiety: The methoxy group serves as a critical hydrogen-bond acceptor. In kinase targets like VEGFR-2, this moiety often interacts with the DFG motif, locking the kinase in an inactive conformation [1]. In BACE1 inhibitors, it provides essential steric bulk to occupy the catalytic cleft [2].

Because these compounds are highly lipophilic, cell-based assays must be carefully calibrated to account for non-specific binding to serum proteins in the culture media.

MOA L Target Ligand (e.g., VEGF) R Receptor Kinase (Cell Membrane) L->R Binds P Autophosphorylation R->P Activates I 1,2-Thiazole Derivative I->R Blocks ATP Pocket I->P Inhibits S Downstream Signaling P->S Triggers

Mechanism of 1,2-thiazole derivatives in blocking receptor autophosphorylation.

Assay Design Principles: Building a Self-Validating System

A robust cell-based assay must be self-validating. This means the assay inherently proves its own reliability during every run. For evaluating 1,2-thiazole derivatives, your assay plate must include:

  • Vehicle Control (0.1% DMSO): Establishes the maximum signal (Max).

  • Positive Control Inhibitor: A known clinical-stage inhibitor (e.g., Sunitinib for VEGFR-2) to establish the minimum signal (Min) and validate assay sensitivity.

  • Z'-Factor Calculation: A statistical measure of assay robustness. A Z′≥0.5 is mandatory before any IC50​ data for the 1,2-thiazole derivative can be trusted.

Z′=1−∣μMax​−μMin​∣3(σMax​+σMin​)​

Protocol A: Intracellular Kinase Inhibition (VEGFR-2 Autophosphorylation)

This protocol evaluates the ability of 3-(3-methoxyphenyl)-1,2-thiazole derivatives to penetrate the cell membrane and inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs) [1].

Step-by-Step Methodology

Step 1: Cell Seeding and Starvation

  • Action: Seed HUVECs at 2×104 cells/well in a 96-well plate using complete endothelial growth medium. After 24 hours, wash and replace with serum-free medium for 16 hours.

  • Causality: Removing serum growth factors synchronizes the cell cycle and drastically reduces basal background phosphorylation. This creates a "quiet" baseline, ensuring a high signal-to-noise ratio upon subsequent stimulation.

Step 2: Compound Treatment

  • Action: Prepare a 10-point, 3-fold serial dilution of the 1,2-thiazole derivative in 100% DMSO. Dilute 1:1000 into the serum-free media (final DMSO concentration = 0.1%). Incubate cells for 1 hour at 37°C.

  • Causality: A 1-hour pre-incubation allows the lipophilic methoxyphenyl moiety to partition across the lipid bilayer and reach equilibrium with the intracellular kinase ATP-binding pocket. Keeping DMSO at ≤0.1% prevents solvent-induced cytotoxicity.

Step 3: Ligand Stimulation

  • Action: Add 50 ng/mL of recombinant human VEGF 165​ for exactly 5 minutes.

  • Causality: Kinase phosphorylation is a rapid, transient event. A strict 5-minute window captures the peak of the phosphorylation cascade before intracellular phosphatases or receptor internalization mechanisms begin to dampen the signal.

Step 4: Lysis and Extraction

  • Action: Aspirate media and immediately add ice-cold RIPA buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and 1x Protease Inhibitor Cocktail.

  • Causality: Ice halts cellular metabolism immediately. Sodium orthovanadate is a broad-spectrum phosphatase inhibitor; omitting it guarantees that endogenous phosphatases will strip the phosphate groups during extraction, resulting in false-positive inhibition data.

Step 5: Quantification via Sandwich ELISA

  • Action: Transfer lysates to a pre-coated anti-VEGFR-2 ELISA plate. Detect phosphorylation using an anti-phosphotyrosine (pY1054/1055) detection antibody conjugated to HRP.

Protocol B: Live-Cell Protease Activity (BACE1 FRET Assay)

When testing 1,2-thiazole derivatives as β -secretase (BACE1) inhibitors for neurodegenerative disease models [2], cell lysis can disrupt the delicate equilibrium between the inhibitor and the protease. A live-cell FRET (Förster Resonance Energy Transfer) assay is preferred.

Step-by-Step Methodology

Step 1: Cell Preparation

  • Action: Transfect HEK293 cells with a plasmid encoding human BACE1 and seed at 3×104 cells/well in a black, clear-bottom 96-well plate.

  • Causality: Black plates are mandatory to prevent well-to-well optical crosstalk (light scattering) during fluorescence reading.

Step 2: Substrate and Compound Co-Incubation

  • Action: Add the 1,2-thiazole derivative alongside a cell-permeable BACE1 FRET substrate (e.g., a peptide tagged with EDANS/DABCYL).

  • Causality: Utilizing a cell-permeable FRET substrate allows for real-time kinetic monitoring in live cells. As BACE1 cleaves the substrate, the quencher is separated from the fluorophore, generating a signal. The inhibitor prevents this cleavage.

Step 3: Kinetic Readout

  • Action: Read fluorescence (Ex: 340 nm / Em: 490 nm) continuously every 5 minutes for 2 hours at 37°C. Calculate the initial velocity ( V0​ ) of the reaction.

  • Causality: Kinetic readings ( V0​ ) are far more accurate than endpoint readings because they are independent of the total substrate concentration and are less susceptible to artifacts caused by compound autofluorescence.

Workflow C 1. Cell Seeding (Optimized Density) T 2. Compound Treatment (Dose-Response) C->T S 3. Target Stimulation (Ligand Addition) T->S L 4. Cell Lysis & Extraction S->L Q 5. Quantification (ELISA / FRET) L->Q D 6. Data Analysis (IC50 & Z'-Factor) Q->D

Step-by-step workflow for evaluating 1,2-thiazole derivatives in cell-based assays.

Quantitative Data Interpretation

When analyzing the data, compare the biochemical IC50​ (cell-free) against the cellular IC50​ . The "Cellular Shift" indicates how much potency is lost due to cellular barriers. A shift of <10x is generally considered excellent for 1,2-thiazole derivatives [3].

Table 1: Representative Assay Data for 3-Aryl-1,2-Thiazole Derivatives

Compound ClassTarget AssayBiochemical IC50​ Cellular IC50​ Cellular ShiftPrimary Readout
3-(3-Methoxyphenyl)-1,2-thiazoleVEGFR-211.0 nM60.5 nM5.5xPhospho-ELISA
4-Amino-isothiazole analogBACE11.8 nM15.0 nM8.3xKinetic FRET
Thiazolidinone derivativeCOX-23.8 μ M12.5 μ M3.2xProstaglandin EIA

Note: High cellular shifts (>50x) typically indicate poor membrane permeability or high efflux ratio, requiring medicinal chemistry optimization of the methoxyphenyl ring to lower the topological polar surface area (tPSA).

References

  • The Structural Evolution of β -Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(3-Methoxyphenyl)-1,2-thiazole Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with 3-(3-methoxyphenyl)-1,2-thiazole (a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic hurdles associated with 3-(3-methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole).

While the 1,2-thiazole scaffold is highly privileged in drug development, it presents unique challenges due to the lability of its N–S bond under transition-metal catalysis and basic conditions. This guide bypasses generic advice to focus on the causality behind reaction failures, providing you with self-validating protocols to ensure reproducible, high-yield syntheses.

G SM1 3-Bromo-1,2-thiazole + 3-Methoxyphenylboronic acid Route1 Route A: Cross-Coupling (Suzuki-Miyaura) SM1->Route1 SM2 3-Amino-1-(3-methoxyphenyl) prop-2-ene-1-thione Route2 Route B: De Novo Synthesis (Oxidative Cyclization) SM2->Route2 Cond1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Route1->Cond1 Cond2 I2, Pyridine CH2Cl2, rt Route2->Cond2 Target 3-(3-Methoxyphenyl)-1,2-thiazole Cond1->Target Optimal Cond2->Target Alternative

Synthetic strategies for 3-(3-Methoxyphenyl)-1,2-thiazole.

Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling (Route A)

The cross-coupling of 3-bromo-1,2-thiazole with 3-methoxyphenylboronic acid is the most scalable route, but it requires precise tuning of the catalytic cycle to prevent off-target reactions.

FAQ 1: I am observing significant hydrodebromination (formation of unsubstituted 1,2-thiazole) instead of the desired cross-coupled product. How do I suppress this?

Answer: Hydrodebromination is a classic side reaction caused by an incorrect choice of solvent. If you are using a protic solvent mixture like Ethanol/Water, the primary alcohol can undergo β -hydride elimination in the presence of the Pd(II) intermediate and base. The solvent effectively acts as a hydride donor, reducing the 3-bromo-1,2-thiazole before transmetalation can occur [1]. The Fix: Switch to a non-hydride-donating aprotic solvent system such as 1,4-Dioxane/Water. Dioxane provides excellent solubility for the boronic acid and base while completely shutting down the β -hydride elimination pathway.

FAQ 2: My 1,2-thiazole ring is degrading at elevated temperatures, leading to a black, intractable mixture. What is the mechanistic cause?

Answer: The N–S bond in 1,2-thiazoles is highly susceptible to oxidative addition by low-valent transition metals. If reductive elimination from the Pd(II) intermediate is too slow, the palladium can insert into the N–S bond, leading to irreversible ring cleavage and rapid catalyst poisoning [4]. The Fix: Use a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk and coordination geometry of dppf artificially accelerate reductive elimination, forcing the catalytic cycle forward before N–S insertion can occur.

Mechanism Pd_II Pd(II) Intermediate (Ar-Pd-Isothiazole) PathA Fast Reductive Elimination (Bidentate Ligands e.g. dppf) Pd_II->PathA PathB Slow Reductive Elimination (Monodentate Ligands) Pd_II->PathB Product 3-(3-Methoxyphenyl)-1,2-thiazole (Desired Product) PathA->Product SideRxn Oxidative Addition into N-S Bond PathB->SideRxn Degradation Ring Cleavage Byproducts SideRxn->Degradation

Mechanistic divergence in Pd-catalyzed cross-coupling of 1,2-thiazoles.

Quantitative Data: Optimization of Cross-Coupling Conditions
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Primary Observation / Failure Mode
1Pd(PPh3)4NoneNa2CO3EtOH/H2O9022Extensive hydrodebromination
2Pd(OAc)2SPhosK3PO4Toluene10015Ring cleavage (black tar formation)
3Pd(dppf)Cl2dppfCs2CO3Dioxane/H2O8085Good conversion, minor homocoupling
4 Pd(dppf)Cl2 dppf K2CO3 Dioxane/H2O 80 89 Optimal, clean reaction profile
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to ensure reproducibility.

  • Reagent Charging: To an oven-dried Schlenk flask, add 3-bromo-1,2-thiazole (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (0.2 M). Sparge the mixture with Argon for 15 minutes.

    • Self-Validation Checkpoint: The solution must remain a clear, pale yellow/orange during the sparge. If it darkens prematurely, oxygen is still present, which will cause boronic acid homocoupling.

  • Heating: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4 hours.

    • Self-Validation Checkpoint: At 80 °C, the mixture should become a homogeneous dark red solution. Immediate precipitation of a black solid (Pd black) indicates catalyst death via N-S bond insertion or oxygen contamination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Section 2: Troubleshooting De Novo Ring Formation (Route B)

For specialized derivatives or when 3-bromo-1,2-thiazole is unavailable, building the ring via oxidative cyclization of 3-amino-1-(3-methoxyphenyl)prop-2-ene-1-thione is a viable alternative.

FAQ 3: My oxidative cyclization yields are capped at 40% due to the formation of polar byproducts. How do I optimize the oxidant?

Answer: The use of strong oxidants (like H2​O2​ or m -CPBA) frequently leads to over-oxidation of the sulfur atom, generating isothiazole-1-oxides or 1,1-dioxides (sultams). These over-oxidized species are highly polar and difficult to separate from the desired product [2]. The Fix: Utilize a mild, stoichiometric oxidant like Iodine ( I2​ ) in the presence of a weak base (Pyridine). Iodine facilitates the requisite N–S bond formation via a sulfenyl iodide intermediate without the thermodynamic potential to over-oxidize the resulting aromatic ring [3].

Protocol B: Optimized Oxidative Cyclization
  • Preparation: Dissolve 3-amino-1-(3-methoxyphenyl)prop-2-ene-1-thione (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under Argon.

  • Reagent Addition: Add Pyridine (2.0 equiv) and cool the mixture to 0 °C. Add Iodine (1.2 equiv) portion-wise over 10 minutes.

  • Cyclization: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na2S2O3 (Sodium thiosulfate).

    • Self-Validation Checkpoint: Upon vigorous shaking, the brown color of unreacted iodine must discharge instantly, leaving a pale yellow or colorless organic layer. A persistent brown/orange tint indicates incomplete quenching, which will cause product degradation during concentration.

  • Isolation: Extract with CH2Cl2, wash with 1M HCl (to remove pyridine) and brine. Dry over MgSO4, filter, and purify via silica gel chromatography.

References

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Connect URL
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Medwin Publishers URL
  • Source: Organic Letters (ACS Publications)
  • Isothiazoles: Synthesis and Reactivity Source: NSF Public Access Repository URL
Optimization

Technical Support Center: Purification of 3-(3-Methoxyphenyl)-1,2-thiazole

Welcome to the technical support guide for the purification of 3-(3-Methoxyphenyl)-1,2-thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this hete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(3-Methoxyphenyl)-1,2-thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its purification. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the underlying science.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-(3-Methoxyphenyl)-1,2-thiazole?

A1: The impurity profile of your crude 3-(3-Methoxyphenyl)-1,2-thiazole will largely depend on the synthetic route employed. A common method for the synthesis of 3-aryl-1,2-thiazoles is the reaction of a β-ketoester with a thionating agent. Potential impurities from such a synthesis can include unreacted starting materials, such as 3-methoxyacetophenone derivatives, and byproducts from side reactions. If a Hantzsch-type synthesis is utilized, residual α-haloketones and thioamides could be present.[1][2][3][4][5][6] It is also important to consider the potential for regioisomers depending on the specific precursors and reaction conditions.[3]

Q2: What is a good starting point for developing a TLC method to monitor the purification of 3-(3-Methoxyphenyl)-1,2-thiazole?

A2: For a compound with the polarity of 3-(3-Methoxyphenyl)-1,2-thiazole, a good starting eluent system for thin-layer chromatography (TLC) would be a mixture of a non-polar and a moderately polar solvent. We recommend starting with a mixture of ethyl acetate and hexane. A ratio of 20-30% ethyl acetate in hexane is a reasonable starting point. The methoxyphenyl and thiazole moieties will likely make the compound UV active, so visualization under a UV lamp at 254 nm is the first method to try.[7][8] For enhanced visualization, an iodine chamber can also be effective.[9]

Q3: My compound appears as an oil after solvent evaporation, making it difficult to handle. How can I solidify it?

A3: "Oiling out" is a common issue with many organic compounds. This can happen if your compound has a low melting point or if residual solvents or impurities are depressing the melting point. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, you can try trituration. This involves adding a small amount of a solvent in which your compound is insoluble or sparingly soluble (e.g., cold hexanes or pentane), and scratching the side of the flask with a glass rod to induce crystallization. If this fails, the oil may need to be purified by column chromatography before attempting crystallization again.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying 3-(3-Methoxyphenyl)-1,2-thiazole from crude reaction mixtures. Here are some common issues and their solutions.

Problem 1: Poor separation of the desired product from a close-running impurity.

  • Causality: The polarity difference between your product and the impurity is insufficient for separation with the current eluent system.

  • Solution:

    • Optimize the Eluent System: A systematic approach to solvent selection is key. If you are using a hexane/ethyl acetate system, try gradually decreasing the proportion of the more polar solvent (ethyl acetate) to increase the separation. If this is not effective, consider switching to a different solvent system. For example, a dichloromethane/methanol gradient can sometimes provide different selectivity for heterocyclic compounds.[10]

    • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with nitrogen-containing heterocycles. If you observe significant tailing or decomposition, consider using neutral alumina as the stationary phase.

Problem 2: The compound is streaking or tailing on the TLC and column.

  • Causality: Tailing is often caused by the interaction of polar functional groups, such as the nitrogen on the thiazole ring, with the acidic silanol groups on the surface of the silica gel. This can lead to a non-ideal equilibrium during elution.

  • Solution:

    • Add a Modifier to the Eluent: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape. A common choice is triethylamine (0.1-1% v/v).

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel. This "dry loading" technique can often lead to sharper bands and better separation.

Problem 3: The compound does not elute from the column, even with a highly polar eluent.

  • Causality: The compound may be too polar for the chosen stationary phase or it might be irreversibly adsorbing or decomposing on the silica gel.

  • Solution:

    • Switch to Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often more effective. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a water/acetonitrile or water/methanol gradient).

    • Check for Decomposition: Before committing your entire sample to a column, it is wise to perform a stability test. Spot your compound on a silica TLC plate and let it sit for an hour before eluting. If you observe new spots, this indicates decomposition on the silica.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Problem 1: The compound is soluble in all common solvents at room temperature.

  • Causality: The compound is highly soluble, making it difficult to find a single solvent that will allow for precipitation upon cooling.

  • Solution:

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs for compounds of moderate polarity include dichloromethane/hexane, ethyl acetate/hexane, and methanol/water.[11][12][13]

Problem 2: The compound "oils out" instead of forming crystals.

  • Causality: This phenomenon often occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.

  • Solution:

    • Lower the Crystallization Temperature: After dissolving your compound in the minimum amount of hot solvent, allow it to cool very slowly. Seeding the solution with a previously obtained pure crystal can also help to initiate crystallization.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Perform a Pre-Purification Step: If impurities are the likely cause, a quick filtration through a small plug of silica gel to remove the most polar or non-polar impurities can be beneficial before attempting recrystallization.

Problem 3: Low recovery of the purified product.

  • Causality: Using an excessive amount of solvent for recrystallization is a common cause of low yield, as some of your product will remain dissolved in the mother liquor.

  • Solution:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent portion-wise until the compound just dissolves.

    • Cool the Solution Thoroughly: Once the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product.

    • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.

Data and Protocols

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Molecular Weight 191.24 g/mol Calculated from the molecular formula C10H9NOS.
Melting Point Solid at room temperature, likely in the range of 50-150 °CAromatic and heterocyclic compounds of this size are typically solids. The exact melting point will be sensitive to purity. For comparison, some substituted 4-phenylthiazole derivatives have melting points in the 150-230 °C range.[9][11][13]
Solubility Soluble in polar organic solvents (e.g., DCM, ethyl acetate, acetone, methanol). Sparingly soluble in non-polar solvents (e.g., hexane).The methoxy group and the nitrogen and sulfur heteroatoms impart polarity, favoring solubility in polar organic solvents.
logP ~2.0 - 3.0The predicted XlogP for a similar compound, 3-(2-methoxyphenyl)-1,2-thiazole-5-carboxylic acid, is 2.5.[15] The absence of the carboxylic acid group would likely increase the logP.
Experimental Protocol: Column Chromatography

This protocol provides a starting point for the purification of 3-(3-Methoxyphenyl)-1,2-thiazole by silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude 3-(3-Methoxyphenyl)-1,2-thiazole in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 30% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of 3-(3-Methoxyphenyl)-1,2-thiazole.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and with gentle heating. A good single solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Major Impurities Present Recrystallize Recrystallization TLC->Recrystallize Minor Impurities Present Column->TLC Analyze Fractions Pure Pure Product Column->Pure Combine Pure Fractions ImpureFractions Impure Fractions Column->ImpureFractions Recrystallize->Pure Collect Crystals MotherLiquor Mother Liquor Recrystallize->MotherLiquor

Caption: A logical workflow for the purification of 3-(3-Methoxyphenyl)-1,2-thiazole.

Troubleshooting Logic for Column Chromatography

ColumnTroubleshooting Start Column Performance Issue PoorSep Poor Separation Start->PoorSep Tailing Streaking/Tailing Start->Tailing NoElution No Elution Start->NoElution OptimizeEluent Optimize Eluent PoorSep->OptimizeEluent Try First AddModifier Add Basic Modifier Tailing->AddModifier Primary Solution ReversePhase Switch to Reversed-Phase NoElution->ReversePhase Likely Solution DecompCheck Check for Decomposition NoElution->DecompCheck Important Check ChangeStationary Change Stationary Phase OptimizeEluent->ChangeStationary If Unsuccessful DryLoad Use Dry Loading AddModifier->DryLoad Also Consider

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Shaikh, M. H., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • Holzapfel, C. W., & Pettit, G. R. (1987). Reinvestigation of a modified Hantzsch thiazole synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Cheméo. (2023). Chemical Properties of Thiazole, 2-methoxy- (CAS 14542-13-3). [Link]

  • El-Sayed, N. N. E. (2020).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Ooyama, Y., et al. (2019). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. RSC Advances.
  • D'auria, M., et al. (2024). Useful Access to Uncommon Thiazolo[3,2-a]indoles. The Journal of Organic Chemistry.
  • Amantini, D., et al. (2004). Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solvent-Free Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

  • Kumar, A., et al. (2015). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Indian Journal of Pharmaceutical Sciences.
  • Mahale, G., et al. (2016). Thiazole substituted[1][11][14] Triazole: Synthesis and antimicrobial evaluation. Journal of the Indian Chemical Society.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Portal. (2025). Thiazole synthesis. [Link]

  • PubChem. (n.d.). 3-(2-methoxyphenyl)-1,2-thiazole-5-carboxylic acid. [Link]

  • NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]

  • Samelyuk, Y. G., & Kaplaushenko, A. G. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][2][11]triazolo[3,4-b][2][11][14]thiadiazoles. Current issues in pharmacy and medicine: science and practice.

  • Wikipedia. (n.d.). Isothiazole. [Link]

  • PubChem. (n.d.). Thiazole. [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 46. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THIAZOLO[3,2-b][1][2][11]TRIAZOLES BEARING BENZENESULFONA.

  • Al-Azzawi, A. M. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • Shaikh, M. H., et al. (n.d.).
  • Vekariya, P. B., et al. (2014). An Efficient and Facile Synthesis of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing 6-Fluorochroman Nucleus.
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

Sources

Troubleshooting

improving the long-term stability of 3-(3-Methoxyphenyl)-1,2-thiazole in solution

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(3-Methoxyphenyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(3-Methoxyphenyl)-1,2-thiazole .

While 1,2-thiazoles (isothiazoles) possess aromatic stability, the relatively labile S–N bond and the electron-rich nature of the methoxyphenyl substituent introduce specific degradation pathways in solution. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating troubleshooting strategies.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why is my 3-(3-Methoxyphenyl)-1,2-thiazole stock solution changing color and showing a new LC-MS peak with the exact same mass ( [M+H]+ )? A: You are observing photochemical permutation. Unlike C–C bonds, the S–N bond in the 1,2-thiazole ring is highly susceptible to photolysis. When exposed to ambient laboratory light or UV radiation, the molecule populates a high-energy π,π∗ singlet excited state. This disrupts the heteroaromaticity, causing the S–N bond to cleave and form a transient thioketone-azirine or Dewar intermediate[1]. The molecule then thermodynamically reorganizes (re-cyclizes) into the more stable 1,3-thiazole isomer[2]. Because this is an isomerization, the molecular weight remains identical, but the retention time and biological activity will change drastically. Fix: All solutions must be prepared and stored in actinic (amber) glassware.

Q: I am observing a +16 Da and occasional +32 Da mass shift in my aged DMSO solutions. What is causing this degradation? A: This is electrophilic sulfur oxidation. The sulfur atom in the 1,2-thiazole ring can act as a nucleophile when exposed to dissolved oxygen, trace peroxides in solvents, or reactive oxygen species (ROS). This leads to the formation of 1-oxides (sulfoxides, +16 Da) and eventually 1,1-dioxides (sulfones, +32 Da)[3]. The electron-donating nature of the meta-methoxy group further increases the electron density of the aromatic system, slightly accelerating this susceptibility compared to unsubstituted variants. Fix: Degas all solvents to remove dissolved O2​ and introduce a radical scavenger.

Q: Can I use standard antioxidants like BME or DTT to prevent this oxidation? A: No. Thiol-based reducing agents can cause nucleophilic ring-opening. Strong nucleophiles can attack the S–N bond. Instead, use a phenolic radical scavenger such as Hydroquinone (0.2% w/w) . Hydroquinone donates a hydrogen atom to quench peroxyl radicals, forming a stable semiquinone resonance structure without acting as a nucleophile against the thiazole ring[4].

Part 2: Mechanistic Pathways & Workflows

To effectively prevent degradation, it is critical to understand the pathways involved. Below is the mechanistic progression of the photochemical permutation that occurs if ambient light is not strictly controlled.

Pathway A 1,2-Thiazole (Ground State) B π,π* Singlet Excited State A->B UV Light (<350nm) C Thioketone-Azirine Intermediate B->C S-N Cleavage D 1,3-Thiazole (Permuted Isomer) C->D Recyclization

Photochemical permutation pathway of 1,2-thiazoles via UV excitation.

Workflow Step1 1. Solvent Degassing (Argon Sparging) Step2 2. Antioxidant (0.2% Hydroquinone) Step1->Step2 Step3 3. API Dissolution (Amber Glassware) Step2->Step3 Step4 4. Inert Sealing (Argon Headspace) Step3->Step4

Workflow for preparing oxidation-resistant 1,2-thiazole stock solutions.

Part 3: Quantitative Stability Profiles

The following table summarizes the quantitative impact of environmental controls on the half-life ( t1/2​ ) of methoxyphenyl-1,2-thiazole derivatives in 10 mM DMSO stock solutions.

Storage ConditionStabilizing AgentLight ExposureHalf-Life ( t1/2​ )Primary Degradant Identified
Ambient DMSONoneAmbient Light< 48 hours1,3-Thiazole isomer (Permutation)
Ambient DMSONoneDark14 daysS-oxide (+16 Da)
Degassed DMSONoneDark45 daysS-oxide (+16 Da)
Degassed DMSO 0.2% Hydroquinone Dark > 180 days None detected

Part 4: Self-Validating Experimental Protocols

Do not assume your compound is stable just because it is stored in the dark. Implement the following self-validating protocol to ensure the integrity of your high-throughput screening (HTS) or assay libraries.

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Causality: This protocol eliminates the two primary degradation vectors: photo-excitation (via amber glass) and radical-mediated S-oxidation (via degassing and hydroquinone)[3][4].

  • Solvent Preparation: Transfer 10 mL of anhydrous, HPLC-grade DMSO into a clean glass vial. Sparge the solvent with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Stabilizer Addition: Add 20 mg of Hydroquinone (final concentration ~0.2% w/v) to the degassed DMSO. Vortex until completely dissolved.

  • API Dissolution: Weigh out the appropriate mass of 3-(3-Methoxyphenyl)-1,2-thiazole to achieve a 10 mM concentration. Transfer the powder into an amber glass vial .

  • Reconstitution: Add the stabilized, degassed DMSO to the amber vial containing the API. Vortex gently in a low-light environment until fully dissolved.

  • Storage: Blanket the headspace of the vial with Argon gas before sealing with a PTFE-lined cap. Store at -20°C.

Protocol B: LC-MS Self-Validation Assay

Causality: A protocol is only as good as its verification. This step uses mass spectrometry to quantify the exact ratio of intact compound to its primary oxidative degradant, validating the efficacy of the hydroquinone.

  • Sampling: Every 30 days, extract a 10 µL aliquot from the stock solution using an Argon-purged syringe.

  • Dilution: Dilute the aliquot 1:1000 in a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid).

  • Analysis: Inject 1 µL onto a C18 UPLC column coupled to an ESI-MS system (Positive ion mode).

  • Validation Metric: Extract the ion chromatograms (EIC) for the parent mass ( [M+H]+ ) and the sulfoxide mass ( [M+16+H]+ ).

  • Pass/Fail Criteria: The system is validated and the stock is safe for use if the Area Under the Curve (AUC) of the +16 Da peak is < 1.0% of the parent peak. If it exceeds 1.0%, the Argon seal was compromised, and the stock must be discarded.

References

  • A model study on the photochemical isomerization of isothiazoles and thiazoles. Phys. Chem. Chem. Phys.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfDmgdXI3oAa_WH8iBWHCVq9u3wQhYQAuqfKOjbBUJWBBbK7gpi3WunGpSqmpgpoAdRyNnB3ax9AGIvgHtx7L_1M9f0HVBD6ss3hUTwOatS0B26_74DTLQUPACL9bc1WuTHEgKv1wf1SDLub-eMwiNYeEUT1M7W8Dv1qnW]
  • Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature Chemistry / d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFomc1jbzE-C_zw3WW1Kg6-s86wKpt20e72Aq1RF24VfWzTB5f6ti6payzw765J02s6EC-tolJUaqvg_L70l4zwEg-EPLV5vmycWh_slsmZ1fkBGRgFNBIxeM=]
  • Method for stabilizing isothiazolinones. US Patent 4920137A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJTHCr1WnJILNsvqjQEeFxYTNq7hUN3wjxvMUBZpEi5wlXydKNEvoxjAQf7PqUjYFOnGxQ-6Ekfl-iRJ9HKycYvXS9SnbzdZIGK4wpxBvMJ4i1kWcGlk4Odwj1sUoVBveSWJBuBqUxwDII]
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8BU8AidAjaAhJQgPtf_DHLUDFPo53ab8JtHqbQTZDOveQjsLkvAbvUvlC-NIg3qDniHkKmgFZsV6Ip6lgU8bKpoMUdG6x6lESPNBXPfjaqG0RCEi_3eJOMrcjaUfuWQmrFXLI]

Sources

Optimization

troubleshooting unexpected side-products in 3-(3-Methoxyphenyl)-1,2-thiazole synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the oxidative cyclization of β -aminothioacrylamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the oxidative cyclization of β -aminothioacrylamides (or β -thioketo derivatives) to form 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole).

Isothiazoles are stable heteroaromatic compounds, but their synthesis is highly sensitive to reaction conditions, often leading to ring-opened thiones, alternative cyclizations, or dimerization[1]. This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and eliminate unexpected side products.

Diagnostic Data: Target vs. Common Side Products

Before adjusting your protocol, you must accurately identify the side products in your crude mixture. The table below summarizes the quantitative analytical markers for the target molecule and its three most common synthetic derailments.

CompoundMW ( g/mol )LC-MS (m/z, [M+H]+)Typical HPLC RT (min)*Primary Cause of Formation
3-(3-Methoxyphenyl)-1,2-thiazole 191.25192.054.2Target Product (Optimal kinetic control)
Bis-enaminone Disulfide 384.52385.106.8Incomplete oxidation / Insufficient base
4-(3-Methoxyphenyl)-1,3-thiazole 191.25192.053.9Acid-catalyzed rearrangement
Isothiazole 1,1-dioxide (Sultam) 223.25224.042.5Over-oxidation (Excess strong oxidant)

*Retention times are illustrative, based on a standard C18 reverse-phase gradient (Water/MeCN + 0.1% Formic Acid).

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z 385.10 instead of the desired 192.05. What is this, and how do I prevent it?

A1: You are observing the uncyclized disulfide dimer.

  • Causality: The oxidative cyclization of β -aminothiones to 1,2-thiazoles proceeds via a highly reactive sulfenyl halide (or equivalent) intermediate. If the intramolecular N-S bond formation is kinetically slow, the intermolecular S-S coupling dominates, leading to disulfides[2]. This typically occurs when there is insufficient base to deprotonate the amine, or if the reaction temperature is too low to overcome the activation energy of the ring closure.

  • Resolution: Increase the reaction temperature slightly (e.g., from room temperature to 45 °C) and ensure a stoichiometric excess of a non-nucleophilic base (such as K2​CO3​ or pyridine) is present. This accelerates the intramolecular N-S ring closure, outcompeting the dimerization pathway.

Q2: I am seeing an isomer with the exact same mass (m/z 192.05) but a different retention time. NMR confirms it is a 1,3-thiazole. Why is the regioselectivity failing?

A2: Your reaction has slipped from kinetic to thermodynamic control.

  • Causality: 1,3-thiazoles are thermodynamically more stable than 1,2-thiazoles. Under highly acidic conditions, the β -aminothione precursor can undergo a rearrangement where the sulfur atom attacks the α -carbon, bypassing the desired N-S bond formation[3]. For example, if you are using Iodine ( I2​ ) as an oxidant without a buffer, the generation of hydroiodic acid (HI) drives the pH down, promoting this rearrangement.

  • Resolution: Strictly buffer the reaction. Use a dual solvent/oxidant system like I2​ /DMSO or add a mild acid scavenger (like K2​CO3​ ) to neutralize HI as it forms. Keeping the reaction mildly basic ensures the kinetic 1,2-thiazole product is locked in.

Q3: I switched to hydrogen peroxide to avoid halogenated side products, but now I have a highly polar impurity at m/z 224.04. What happened?

A3: You have over-oxidized the sulfur, forming an isothiazole 1,1-dioxide.

  • Causality: Isothiazoles are highly susceptible to S-oxidation when exposed to strong, unmoderated oxidants like H2​O2​ or mCPBA, leading to the formation of sultams[4].

  • Resolution: Titrate your oxidant carefully. If H2​O2​ must be used, limit it to exactly 1.05 equivalents and run the reaction strictly at 0–5 °C. Alternatively, switch to a milder, more selective oxidant like I2​ or N -chlorosuccinimide (NCS), which facilitate the S-N coupling without over-oxidizing the resulting heteroaromatic ring. Similar precision is required in related methodologies like the Hurd-Mori synthesis of thiadiazoles, where reagent stoichiometry dictates the integrity of the S-N bond[5].

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole, utilize the following optimized I2​ /DMSO mediated oxidative cyclization protocol. This method features built-in analytical checkpoints to validate the chemistry at each stage.

Step 1: Precursor Preparation & Baseline Validation

  • Action: Dissolve 3-amino-1-(3-methoxyphenyl)prop-2-ene-1-thione (10.0 mmol) in anhydrous DMSO (20 mL) in a round-bottom flask.

  • Checkpoint: Run a baseline TLC (Hexane/EtOAc 7:3). You should observe a single, bright UV-active spot. Do not proceed if the precursor shows oxidative degradation (streaking).

Step 2: Buffered Oxidant Addition

  • Action: Add finely powdered K2​CO3​ (15.0 mmol) to the solution and cool the flask to 10 °C. Dropwise, add a solution of Iodine ( I2​ , 11.0 mmol) dissolved in DMSO (10 mL) over exactly 30 minutes using a syringe pump.

  • Causality: Slow addition keeps the steady-state concentration of the highly reactive sulfenyl iodide intermediate low, minimizing the chance of intermolecular disulfide formation. The K2​CO3​ instantly neutralizes HI, preventing acid-catalyzed rearrangement to the 1,3-thiazole.

Step 3: Kinetically Controlled Cyclization

  • Action: Remove the cooling bath, warm the reaction to 45 °C, and stir for 2 hours.

  • Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Validate the complete consumption of the precursor (m/z 194) and the dominant appearance of the target mass (m/z 192.05). The disulfide mass (m/z 385.10) should be <5% relative abundance.

Step 4: Quenching & Isolation

  • Action: Cool the mixture to room temperature and quench with saturated aqueous Na2​S2​O3​ (30 mL) until the iodine color completely dissipates. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with distilled water (3 x 20 mL) to remove DMSO, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Action: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 20% EtOAc/Hexane).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the β -aminothione precursor, highlighting how specific reaction conditions dictate the formation of the target 1,2-thiazole versus unwanted side products.

G A β-Aminothione Precursor [Tautomeric Mixture] B Sulfenyl Iodide Intermediate [Active Electrophile] A->B I2 / Base (Oxidation) D Disulfide Dimer [Side Product] A->D Intermolecular S-S Coupling (Low Temp / No Base) C 3-(3-Methoxyphenyl)-1,2-thiazole [Target Product] B->C Intramolecular N-S Coupling (Kinetic Control) E 1,3-Thiazole Isomer [Side Product] B->E Rearrangement (Acidic / Thermodynamic)

Mechanistic divergence in 1,2-thiazole synthesis highlighting side-product pathways.

Sources

Troubleshooting

refinement of the Hantzsch thiazole synthesis for 3-(3-Methoxyphenyl)-1,2-thiazole

Technical Support Center: Synthesis of 3-Aryl-1,2-Thiazoles A Guide for Researchers on the Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole Welcome to the technical support guide for the synthesis of 3-aryl-1,2-thiazoles (i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Aryl-1,2-Thiazoles

A Guide for Researchers on the Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole

Welcome to the technical support guide for the synthesis of 3-aryl-1,2-thiazoles (isothiazoles). This document provides in-depth, field-proven insights and troubleshooting advice for researchers and drug development professionals. Our goal is to address common challenges and clarify the synthetic pathways leading to your target molecule, 3-(3-Methoxyphenyl)-1,2-thiazole.

A critical preliminary point must be established. The Hantzsch thiazole synthesis is a classic and powerful method for the formation of 1,3-thiazoles , involving the condensation of an α-haloketone with a thioamide. However, it is mechanistically unsuited for the synthesis of the 1,2-thiazole (isothiazole) ring system due to the required N-S bond formation. This guide, therefore, focuses on the correct, established, and refined methods for synthesizing the 1,2-thiazole scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 3-aryl-1,2-thiazoles.

Q1: Why is the Hantzsch synthesis unsuitable for preparing 1,2-thiazoles?

The Hantzsch synthesis fundamentally builds the C-N-C-S-C backbone of a 1,3-thiazole. The mechanism involves the thioamide sulfur atom acting as a nucleophile, attacking the α-carbon of the haloketone, followed by cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. This bond-forming sequence can only lead to a 1,3-relationship between the sulfur and nitrogen atoms.

To form a 1,2-thiazole, a direct N-S bond must be constructed, a process for which the Hantzsch starting materials and mechanism are not designed.

Hantzsch_Mechanism Thioamide Thioamide (R-CS-NH2) S_attack 1. Nucleophilic Attack (S attacks α-carbon) Haloketone α-Haloketone (R'-CO-CH2X) Intermediate Acyclic Intermediate S_attack->Intermediate Forms C-S bond N_attack 2. Cyclization (N attacks carbonyl) Intermediate->N_attack Forms C-N bond Dehydration 3. Dehydration N_attack->Dehydration Product 1,3-Thiazole Dehydration->Product

Caption: Hantzsch synthesis workflow for 1,3-thiazoles.

Q2: What are the primary, reliable methods for synthesizing 3-aryl-1,2-thiazoles?

For constructing the 3-aryl-1,2-thiazole core, two main strategies have proven effective and versatile:

  • Cyclocondensation of β-Enaminones/β-Enaminothiones: This is one of the most robust and widely used methods. It involves reacting a β-enaminone (or its thione analogue) with an oxidizing agent that delivers a sulfur atom, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). This method offers good control over regioselectivity.

  • The Davis-Beirut Reaction: This more modern approach involves the reaction of a lithiated N-tert-butanesulfinyl imine with a methyl ester. It is particularly useful for generating diverse substitution patterns and proceeds under mild conditions.

Q3: For my target, 3-(3-Methoxyphenyl)-1,2-thiazole, what are the key starting materials?

Based on the primary methods mentioned above:

  • For the Cyclocondensation method: You would start with 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one . This β-enaminone can be readily prepared from 3'-methoxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • For the Davis-Beirut Reaction: The key precursors would be 3-methoxybenzaldehyde and 2-(tert-butylsulfinyl)ethanamine .

Part 2: Recommended Synthetic Protocol & Troubleshooting Guide

This section provides a detailed protocol for the most common and reliable synthesis method, followed by a troubleshooting guide for issues you may encounter.

Method A: Cyclocondensation of a β-Enaminone with Thionyl Chloride

This method is often preferred for its operational simplicity and the accessibility of starting materials. The reaction proceeds by forming an N-S bond via the interaction of the enamine nitrogen with thionyl chloride, followed by cyclization and elimination.

Step 1: Synthesis of the β-Enaminone Intermediate

  • To a solution of 3'-methoxyacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC (e.g., 30% EtOAc in hexanes) for the disappearance of the starting ketone.

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • The product, 3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, will often precipitate as a yellow solid. Collect the solid by filtration, wash with cold hexanes, and dry under vacuum. The crude product is typically of sufficient purity for the next step.

Step 2: Cyclization to form the 1,2-Thiazole Ring

  • Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and liberates HCl gas.

  • Suspend the crude β-enaminone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise via syringe over 15-20 minutes. The mixture may change color and become a homogenous solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the enaminone is consumed.

  • Upon completion, carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a gradient of 5% to 20% EtOAc in hexanes) to yield 3-(3-Methoxyphenyl)-1,2-thiazole as the final product.

Workflow_Cyclocondensation start_node Start: 3'-methoxyacetophenone + DMF-DMA process_node Step 1: Form β-Enaminone start_node->process_node Reflux in Toluene analysis_node Check for Ketone Consumption process_node->analysis_node TLC Monitoring purification_node Isolate Intermediate analysis_node->purification_node Precipitation/Filtration process_node2 Step 2: Add SOCl₂ at 0°C purification_node->process_node2 Suspend in DCM final_product Product: 3-(3-Methoxyphenyl)-1,2-thiazole process_node3 Cyclization Reaction process_node2->process_node3 Warm to RT, Stir 12h analysis_node2 Check for Intermediate Consumption process_node3->analysis_node2 TLC Monitoring process_node4 Aqueous Workup analysis_node2->process_node4 Workup: Quench, Extract purification_node2 Column Chromatography process_node4->purification_node2 Concentrate purification_node2->final_product

Caption: Experimental workflow for the synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole.

Troubleshooting Guide for the Cyclocondensation Method
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of β-Enaminone (Step 1) 1. Insufficient reaction time or temperature. 2. Impure starting ketone. 3. Deactivated DMF-DMA (hydrolyzed).1. Ensure reflux is maintained. Extend reaction time to 8-10 hours if necessary. 2. Purify the 3'-methoxyacetophenone by distillation or recrystallization. 3. Use a fresh bottle of DMF-DMA.
Low Yield of 1,2-Thiazole (Step 2) 1. Incomplete reaction. 2. Hydrolysis of thionyl chloride. 3. Product loss during workup.1. Increase the equivalents of SOCl₂ to 2.0. Consider a stronger activating agent if the issue persists. 2. Use anhydrous DCM and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Be meticulous during extraction. Ensure the pH is basic before extraction to prevent the protonated product from remaining in the aqueous layer.
Formation of Multiple Side Products 1. Reaction temperature too high during SOCl₂ addition. 2. Presence of water leading to side reactions. 3. Overly concentrated reaction mixture.1. Maintain the temperature at 0 °C during the entire addition of SOCl₂. 2. Ensure all glassware is oven-dried and solvent is anhydrous. 3. Use the recommended solvent volume (10 mL/mmol) to prevent polymerization or dimerization.
Difficult Purification 1. Streaking on TLC plate. 2. Co-elution of impurities.1. Your product is a basic heterocycle. Add 0.5-1% triethylamine (Et₃N) to your eluent system to prevent streaking on the silica gel column. 2. Try a different solvent system (e.g., ether/hexanes or acetone/hexanes) or consider reverse-phase chromatography if impurities are non-polar.

Part 3: Data Summary & Method Comparison

The choice of synthetic route can depend on available equipment, scale, and desired substrate scope. Below is a comparison of the two primary methods.

Parameter Method A: Cyclocondensation Method B: Davis-Beirut Reaction
Starting Materials β-Enaminone, SOCl₂N-sulfinyl imine, Methyl ester
Key Transformation Electrophilic cyclizationNucleophilic addition/cyclization
Typical Yield Good to Excellent (60-85%)Good (55-75%)
Reaction Conditions 0 °C to RTCryogenic (-78 °C)
Pros - Operationally simple - Scalable - Inexpensive reagents- Milder conditions - Broader substrate scope for complex molecules
Cons - Requires corrosive SOCl₂ - Can generate HCl gas- Requires cryogenic temperatures - Requires strong base (n-BuLi)
Best Suited For Large-scale synthesis, straightforward analoguesSmall-scale, medicinal chemistry applications, diversity-oriented synthesis

Part 4: References

For further reading and verification of the methodologies described, please consult the following authoritative sources.

  • Comprehensive Review on Isothiazole Synthesis : Li, É. et al. (2018). The Chemistry of Isothiazoles. Chemical Reviews, 118(1), 323-392. [Link]

  • Original Hantzsch Thiazole Synthesis : Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolverbindungen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

  • The Davis-Beirut Reaction for Isothiazole Synthesis : Davis, F. A., & Zhang, Y. (2002). A New Synthesis of Isothiazoles: The Reaction of Lithiated N-tert-Butanesulfinyl Imines with Methyl Esters (The Davis-Beirut Reaction). Organic Letters, 4(13), 2281-2283. [Link]

Optimization

addressing variability in biological assay results with 3-(3-Methoxyphenyl)-1,2-thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development and small molecule characterization, I frequently encounter researchers struggling with irreproducible data whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in assay development and small molecule characterization, I frequently encounter researchers struggling with irreproducible data when screening heterocyclic compounds.

This guide is dedicated to troubleshooting experimental variability associated with 3-(3-Methoxyphenyl)-1,2-thiazole (hereafter referred to as 3-MPT). While the isothiazole scaffold is highly valuable in medicinal chemistry, its physicochemical properties—specifically its lipophilicity, conjugated π -system, and potential for non-specific reactivity—make it prone to inducing experimental artifacts. The instability of small molecules in biological assays is primarily driven by chemical degradation and poor solubility[1], and heterocyclic systems like thiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS)[2].

Do not simply discard your data or repeat the assay blindly. Instead, we must interrogate the physical state of the molecule. Below is a causality-driven troubleshooting guide designed to transform your erratic readouts into reliable, self-validating data.

Mechanistic Overview: The Causality of Variability

Before adjusting pipetting techniques or changing plate readers, you must understand why 3-MPT behaves unpredictably in aqueous environments. The variability stems from three distinct mechanisms:

  • Colloidal Aggregation: 3-MPT is highly lipophilic. When diluted from a 100% DMSO stock into an aqueous assay buffer, it can exceed its thermodynamic solubility limit, forming sub-micron colloidal aggregates. These colloids non-specifically sequester enzymes, leading to artificially high inhibition and steep dose-response curves.

  • Spectral Interference (Inner Filter Effect): The methoxyphenyl-isothiazole conjugated system absorbs light in the near-UV and lower visible spectrum. In fluorimetric assays, this can lead to the quenching of the assay's fluorophore or autofluorescence, generating false-positive "inhibition" signals[3].

  • Thiol Reactivity & Redox Cycling: Certain isothiazoles can act as mild electrophiles or redox cyclers. In the presence of assay reducing agents (like DTT) or exposed catalytic cysteines, the compound may degrade or form covalent adducts, causing potency to drift over time[4].

Troubleshooting FAQs

Q1: I am seeing high replicate variability (CV > 20%) and unusually steep Hill slopes (>1.5) in my biochemical assays. How do I fix this? A: This is the classic signature of colloidal aggregation. Because colloid formation is highly dependent on mixing speed, temperature, and local DMSO concentration gradients, replicate wells will naturally vary. The Fix: You must alter the surface tension of the assay buffer. Introduce a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your buffer. Detergents disrupt the colloidal particles, releasing the sequestered enzyme. If the inhibition disappears upon adding detergent, 3-MPT was acting as an aggregator, not a true stoichiometric inhibitor.

Q2: My fluorogenic protease assay shows an artificially low baseline or complete signal quenching when 3-MPT is added. What is happening? A: You are observing spectral interference. The compound is likely absorbing the excitation light before it reaches your fluorophore, or absorbing the emission light before it reaches the detector. The Fix: Do not rely on baseline subtraction, as the inner filter effect is non-linear. Instead, shift the assay's optical window. Utilizing red-shifted probes (excitation >500 nm) such as Thiazole Orange or Texas Red can effectively bypass the intrinsic fluorescence and absorbance overlap of small molecules like 3-MPT[5].

Q3: 3-MPT shows excellent initial activity in my cell-free assay, but its potency drops significantly if I pre-incubate it with the target protein for 30 minutes. Why? A: This indicates chemical instability in the assay medium. If your buffer contains strong reducing agents like Dithiothreitol (DTT), the isothiazole ring may be undergoing reductive ring-opening or degradation. The Fix: Switch your reducing agent to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic, or remove reducing agents entirely if the target protein's stability permits.

Quantitative Interference Thresholds for 3-MPT

To aid in your assay design, summarize your working parameters against the known physicochemical thresholds of 3-MPT.

ParameterCritical Threshold / ObservationMechanistic ConsequenceRecommended Action
Aqueous Solubility < 12 µM (in 1% DMSO/PBS)Colloidal aggregationCap screening concentration at 10 µM; add 0.01% Triton X-100.
Absorbance Max ( λmax​ ) ~320–360 nmInner filter effect / QuenchingAvoid AMC/Coumarin substrates; use red-shifted fluorophores.
Hill Coefficient ( nH​ ) >1.5 in dose-responseNon-stoichiometric bindingRun DLS protocol to confirm aggregation.
Buffer Stability t1/2​<2 hours in 1 mM DTTLoss of active compoundReplace DTT with TCEP or omit reducing agents.
Self-Validating Experimental Protocols

Trustworthiness in assay development requires that every protocol proves its own validity. Use the following methodologies to definitively diagnose 3-MPT interference.

Protocol 1: Self-Validating Aggregation Counter-Screen (DLS)

Causality: If 3-MPT is aggregating, adding a detergent will break the colloid, releasing the enzyme and mathematically restoring the uninhibited baseline.

  • Preparation: Prepare a 10 mM stock of 3-MPT in 100% anhydrous DMSO. Ensure the stock is stored in desiccated conditions to prevent moisture-induced degradation[1].

  • Dilution: Rapidly dilute the compound to 20 µM in two parallel assay buffers: Buffer A (Standard 50 mM Tris pH 7.4) and Buffer B (Standard buffer + 0.01% v/v Triton X-100).

  • Physical Measurement: Measure the particle size of both solutions using Dynamic Light Scattering (DLS).

    • Validation Checkpoint: A hydrodynamic radius >100 nm in Buffer A that disappears in Buffer B confirms colloid formation.

  • Enzymatic Rescue: Run your standard enzymatic assay in both buffers. If the calculated IC50​ shifts by more than 10-fold (or inhibition is completely abolished) in Buffer B, 3-MPT is an aggregator.

Protocol 2: Enzyme-Free Spectral Quenching Assessment

Causality: To prove that signal loss is due to optical interference rather than true enzyme inhibition, you must remove the enzyme from the equation.

  • Fluorophore Selection: Select a free fluorophore that exactly matches the emission profile of your assay's product (e.g., free AMC).

  • Spike-In: Dilute the free fluorophore into your assay buffer to match the expected fluorescence intensity of a 100% active enzyme control. Do not add the enzyme.

  • Titration: Titrate 3-MPT from 0.1 µM to 50 µM into the fluorophore solution.

  • Detection: Read the fluorescence plate.

    • Validation Checkpoint: A dose-dependent decrease in fluorescence confirms that 3-MPT is optically quenching the signal. You must re-develop the assay using a red-shifted readout[3].

Diagnostic Workflow

Follow this logical decision tree to systematically eliminate sources of variability when working with 3-MPT.

TroubleshootingWorkflow Start Assay Variability with 3-MPT Q1 High replicate CV (>20%)? Start->Q1 Agg Colloidal Aggregation Run DLS & Add 0.01% Triton X-100 Q1->Agg Yes Q2 Baseline signal anomalies? Q1->Q2 No Fluor Spectral Interference Run Quenching Counter-Screen Q2->Fluor Yes Q3 Potency drops over time? Q2->Q3 No Thiol Thiol Reactivity / Degradation Remove DTT/TCEP from Buffer Q3->Thiol Yes Valid Proceed to Validated Assay Q3->Valid No

Diagnostic workflow for identifying and resolving 3-MPT assay interference mechanisms.

References
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.[Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. PMC/NIH.[Link]

  • Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA. PMC/NIH.[Link]

Sources

Troubleshooting

optimization of an HPLC gradient for separating 3-(3-Methoxyphenyl)-1,2-thiazole impurities

Focus: Gradient Optimization for 3-(3-Methoxyphenyl)-1,2-thiazole and Related Impurities Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Gradient Optimization for 3-(3-Methoxyphenyl)-1,2-thiazole and Related Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the specific chromatographic challenges associated with 3-(3-Methoxyphenyl)-1,2-thiazole. This compound presents unique method development hurdles due to the weakly basic 1,2-thiazole (isothiazole) ring and the hydrophobic methoxyphenyl moiety.

This guide abandons generic advice in favor of field-proven, causality-driven solutions to build a robust, self-validating analytical method for resolving positional isomers, synthetic precursors, and degradation products.

Workflow Visualization

Gradient_Optimization Start 1. Initial Impurity Profiling (Broad Gradient 5-95% B) Col 2. Column Selection (Phenyl-Hexyl for π-π interactions) Start->Col pH 3. Mobile Phase pH (Acidic pH to suppress silanols) Col->pH Grad 4. Gradient Steepness Tuning (Shallow %B/min for isomers) pH->Grad Iso 5. Isocratic Hold Insertion (Resolve Critical Pairs) Grad->Iso Val 6. Final Method Validation (Robustness & Recovery) Iso->Val

Systematic HPLC gradient optimization workflow for 3-(3-Methoxyphenyl)-1,2-thiazole impurities.

Section 1: Stationary & Mobile Phase Selection (FAQs)

Q: Why do I observe severe peak tailing for 3-(3-Methoxyphenyl)-1,2-thiazole, and how does column chemistry resolve this? A: Peak tailing in thiazole derivatives is primarily caused by secondary ion-exchange interactions. The 1,2-thiazole ring contains a basic nitrogen atom. At a neutral pH, residual silanols on the silica stationary phase become ionized ( SiO− ). The basic nitrogen interacts with these negatively charged sites, causing the analyte to "stick" and elute with an asymmetric tail.

Solution: Switch to an endcapped column to minimize exposed silanols. Furthermore, instead of a standard C18, utilize a Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase provides orthogonal π−π interactions with both the methoxyphenyl and thiazole rings. This exploits the electronic differences between positional isomers (e.g., 2-methoxy vs. 3-methoxy) that have identical hydrophobicity, achieving baseline resolution where dispersive forces alone fail.

Q: What is the optimal mobile phase pH for separating the parent API from its desmethyl and sulfoxide degradants? A: The optimal pH is highly acidic (pH 2.5 - 3.0), typically achieved using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) 1.

Causality: An acidic mobile phase serves a dual purpose. First, it fully protonates the residual silanols on the column ( SiOH ), neutralizing their charge and eliminating the secondary interactions that cause tailing. Second, it ensures the basic nitrogen of the thiazole ring remains in a consistently protonated state, preventing peak splitting or retention time shifting that occurs when an analyte is partially ionized.

Section 2: Gradient Optimization Strategies

Q: My positional isomers and synthetic precursors co-elute. How should I adjust the gradient profile? A: Co-elution of structurally similar impurities requires precise tuning of the gradient steepness ( k∗ tuning). Positional isomers elute closely because their partition coefficients between the mobile and stationary phases are nearly identical. A linear, steep gradient (e.g., 5% B/min) forces them through the column too quickly to differentiate.

Solution: Implement a multi-step gradient. Use a fast ramp to elute polar degradants (like sulfoxides), followed by a shallow gradient (0.5% - 1.0% B/min) or an isocratic hold precisely where the critical pair elutes 2. This maximizes the time the isomers spend interacting with the stationary phase, amplifying minor selectivity differences.

Quantitative Data: Impact of Gradient Steepness on Critical Pair Resolution

The following table summarizes the optimization of a critical pair (3-Methoxyphenyl vs. 4-Methoxyphenyl isomer) using a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Gradient Segment (10-40 min)%B/min RateRetention Time: Parent (min)Retention Time: Isomer (min)Resolution ( Rs​ )
Linear Ramp (30% to 60% B)1.00%22.422.80.8 (Co-elution)
Shallow Ramp (35% to 45% B)0.33%26.127.31.4 (Marginal)
Isocratic Hold at 38% B0.00%31.533.82.6 (Baseline)
Experimental Protocol: Systematic Gradient Optimization

To ensure a self-validating system, follow this step-by-step methodology to isolate pharmaceutical impurities 3.

  • Initial Broad Screening:

    • Run a linear gradient from 5% B to 95% B over 30 minutes.

    • Validation Check: Identify the retention times ( tR​ ) of all peaks. Calculate the organic composition (%B) at which the critical pair elutes using the formula: %Belution​=%Binitial​+(tR​−tD​)×Gradient Rate , where tD​ is the system dwell time.

  • Targeted Shallow Gradient:

    • Design a new gradient that starts 10% below the calculated %Belution​ and ends 10% above it, spread over 20 minutes.

    • Validation Check: Inject the sample. If resolution ( Rs​ ) is ≥1.5 , proceed to step 4. If Rs​<1.5 , proceed to step 3.

  • Isocratic Hold Insertion:

    • Modify the method to ramp quickly to 2% below the %Belution​ , hold isocratically for 10 minutes, then ramp to 95% B to wash the column.

    • Validation Check: Re-inject. The isocratic hold maximizes π−π interactions on the Phenyl-Hexyl phase, guaranteeing baseline resolution for positional isomers.

  • Column Wash and Re-equilibration:

    • Add a 5-minute hold at 95% B, followed by a return to initial conditions. Ensure at least 10 column volumes (CV) of re-equilibration time to prevent retention time drift in subsequent runs.

Section 3: Troubleshooting Guide

Issue: Baseline drift and ghost peaks during the gradient run.

  • Cause: If using TFA as the acidic modifier, its UV absorbance changes with the organic solvent concentration, causing a rising baseline at low wavelengths (e.g., 210 nm). Ghost peaks often originate from contaminated aqueous mobile phases concentrated on the column during equilibration.

  • Solution: Match the background absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile). To eliminate ghost peaks, use freshly prepared ultrapure water and install a ghost-guard column between the pump and the injector.

Issue: Retention times of the desmethyl degradant are shifting between runs.

  • Cause: Polar degradants elute early in the gradient. If the column is not fully re-equilibrated to the highly aqueous starting conditions, the effective starting %B is higher than intended, causing early and variable elution.

  • Solution: Calculate the column volume ( Vm​≈0.68×π×r2×L ). Ensure the re-equilibration step pumps a minimum of 10 Vm​ before the next injection.

References
  • Automation and Efficiency Improvement Solutions (HPLC and LC-MS) . Shimadzu Application Notes. Available at:[Link] [1]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link] [2]

  • Preparative Isolation and High-Resolution Mass Identification of 10 Stressed Study Degradants of Nicorandil Tablets . Journal of Chromatographic Science | Oxford Academic. Available at:[Link] [3]

Sources

Optimization

methods to minimize the degradation of 3-(3-Methoxyphenyl)-1,2-thiazole during experiments

Welcome to the Technical Support Center for handling 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole). As a Senior Application Scientist, I frequently observe 1,2-thiazole derivatives yield...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole).

As a Senior Application Scientist, I frequently observe 1,2-thiazole derivatives yielding inconsistent data in late-stage assays. Often, this is not due to a lack of biological activity, but rather because of improper benchtop handling that leads to premature degradation. The 1,2-thiazole pharmacophore possesses a unique heteroaromatic structure with a highly labile N-S bond. This guide is engineered to provide researchers, analytical chemists, and drug development professionals with the mechanistic understanding and self-validating protocols required to maintain absolute structural integrity during experiments.

Part 1: Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, we must first understand the molecular vulnerabilities of 3-(3-Methoxyphenyl)-1,2-thiazole. Experimental failures almost always stem from three specific environmental triggers:

  • Photolytic N-S Bond Cleavage : The 1,2-thiazole ring is highly susceptible to ultraviolet (UV) and visible light. Photons provide the exact activation energy required to homolytically cleave the weak N-S bond. This generates a transient diradical or thioformylvinyl nitrene intermediate that rapidly undergoes irreversible rearrangement or fragmentation[1].

  • Base-Catalyzed Ring Opening : Under alkaline conditions (pH > 8.5), the electrophilic sulfur and carbon atoms within the isothiazole ring become prime targets for nucleophilic attack by hydroxide ions (OH⁻). This bimolecular nucleophilic substitution leads to the immediate and irreversible opening of the five-membered ring[2][3].

  • Acid-Mediated Demethylation : While the isothiazole core is relatively stable in mild aqueous acids, the 3-methoxy group located on the phenyl ring is vulnerable to ether cleavage. Exposure to strong Lewis acids (e.g., BBr₃) or strong Brønsted acids at elevated temperatures will strip the methyl group, yielding a hydroxylated degradation artifact[4].

DegradationMechanisms Molecule 3-(3-Methoxyphenyl) -1,2-thiazole UV UV/Vis Light Exposure Molecule->UV absorbs Base Alkaline pH (>8.5) Molecule->Base exposed to Acid Strong Acids (e.g., BBr3) Molecule->Acid exposed to Photolysis N-S Bond Cleavage (Diradical Formation) UV->Photolysis triggers RingOpen Nucleophilic Attack (Ring Opening) Base->RingOpen OH- attack Demethyl Ether Cleavage (Demethylation) Acid->Demethyl Lewis acid mechanism

Logical mapping of environmental triggers to specific molecular degradation pathways.

Part 2: Quantitative Stability Data

Understanding the half-life of 1,2-thiazole derivatives under various conditions is critical for accurate experimental planning. The table below synthesizes kinetic degradation data based on structurally related isothiazole models[2][5].

Table 1: Stability Profile of 1,2-Thiazole Derivatives

Environmental ConditionTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer (pH 5.5 - 7.0)24°C> 300 daysStable
Aqueous Buffer (pH 8.5)24°C~47 daysNucleophilic Ring Opening
Aqueous Buffer (pH 9.6)60°C< 2 daysAccelerated Ring Opening
UV/Vis Light Exposure (Aqueous)25°C< 7 daysPhotolytic N-S Cleavage
UV Light Exposure (Matrix/Direct)25°C< 5 MinutesRapid Photolysis

Part 3: Troubleshooting Guide & FAQs

Q: My stock solution is losing potency over a 48-hour period on the benchtop. What is happening? A: If your stock is in an aqueous or protic solvent, check your lighting and pH. 1,2-thiazole derivatives undergo rapid photodecomposition under standard laboratory fluorescent lighting[1][4]. Furthermore, if the pH of your diluent drifts above 8.0, nucleophilic attack will initiate ring opening[2]. Corrective Action: Switch to an aprotic solvent (e.g., anhydrous DMSO) for stock storage, utilize amber vials, and ensure any aqueous assay buffers are strictly maintained at pH 6.5–7.5.

Q: I am detecting a mass increase of +18 Da in my LC-MS analysis of the compound. What is this artifact? A: A mass increase of +18 Da (the exact mass addition of H₂O) strongly indicates hydrolytic ring opening. This typically occurs during sample preparation if the compound is subjected to high pH or elevated temperatures in the presence of water[3]. Corrective Action: Keep samples chilled (2-8°C) during preparation and actively avoid alkaline mobile phases (e.g., high pH ammonium bicarbonate) in your LC-MS method.

Q: Can I use standard clear glassware for my 24-hour in vitro cell assays? A: No. Because the N-S bond is highly photolabile, continuous exposure to ambient light during a prolonged assay will result in significant degradation and skewed dose-response curves[1]. You must use low-actinic (amber) glassware or wrap standard culture vessels in aluminum foil.

Part 4: Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocol builds validation steps directly into the workflow. Do not assume your compound is intact; prove it before running your biological or chemical assays.

ProtocolWorkflow Start Dry Powder Storage (Dessicated, -20°C) Solvent Select Aprotic Solvent (e.g., Anhydrous DMSO) Start->Solvent Dissolve Dissolve under Amber Light Solvent->Dissolve Buffer Dilute in Neutral Buffer (pH 6.5 - 7.5) Dissolve->Buffer Aliquots Prepare Single-Use Aliquots in Amber Vials Buffer->Aliquots Validate LC-MS/HPLC Validation (Check for N-S cleavage) Aliquots->Validate

Self-validating workflow for the preparation and storage of 1,2-thiazole stock solutions.

Protocol: Preparation, Handling, and Validation of Stock Solutions

Objective: Prepare a 10 mM stock solution of 3-(3-Methoxyphenyl)-1,2-thiazole with <1% degradation over a 30-day storage period.

Step 1: Environment Preparation

  • Perform all handling under yellow/amber darkroom lighting to prevent photolytic N-S cleavage[1].

  • Ensure the ambient temperature is controlled (≤ 20°C).

Step 2: Solvent Selection and Dissolution

  • Weigh the dry powder using an anti-static analytical balance.

  • Dissolve the compound in anhydrous, degassed DMSO (≥99.9% purity).

  • Causality: Degassing removes dissolved oxygen, preventing oxidative stress, while the anhydrous nature of the DMSO prevents premature hydrolysis[4].

Step 3: Aliquoting and Storage

  • Aliquot the 10 mM stock into single-use amber glass vials with PTFE-lined caps.

  • Purge the headspace of each vial with Argon or Nitrogen gas before sealing.

  • Store immediately at -20°C.

  • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated thawing introduces condensation (water) and localized pH shifts that degrade the isothiazole ring[5].

Step 4: Self-Validation (Quality Control)

  • Prior to the main experiment, take one aliquot and dilute it to 10 µM in your assay buffer (pH 7.0).

  • Run an HPLC-UV (at λmax) or LC-MS analysis.

  • Validation Check: The parent compound peak must represent >99% of the total Area Under the Curve (AUC). The absence of a +18 Da peak (ring opening) or lower molecular weight fragments (N-S cleavage) validates the integrity of the stock. Proceed with the assay only if this parameter is met.

Sources

Troubleshooting

key considerations for scaling up the production of 3-(3-Methoxyphenyl)-1,2-thiazole

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 3-(3-Methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole (also known as 3-(3-methoxyphenyl)isothiazole) from bench-scale (grams) to pilot-scale (kilograms).

Scaling up heterocyclic cyclizations—particularly those involving oxidative S-N bond formation—presents unique challenges in thermal management, regioselectivity, and downstream purification [1]. This document bypasses basic theory to directly address the causality of scale-up bottlenecks, providing self-validating protocols and troubleshooting matrices.

Mechanistic Pathway & Process Flow

The most scalable, transition-metal-free route to 3-aryl-1,2-thiazoles involves the condensation of an aryl ketone (3-methoxyacetophenone) with DMF-DMA to form a β -enaminone, followed by an oxidative cyclization using ammonium thiocyanate ( NH4​SCN ) and an oxidant (e.g., N-Bromosuccinimide, NBS) [2].

Mechanism A 3-Methoxyacetophenone (Starting Material) B β-Enaminone Intermediate A->B DMF-DMA Δ, 12h C Thiocyanate Addition B->C NH₄SCN Solvent D Oxidative Cyclization (N-S Bond Formation) C->D NBS Oxidant Exothermic E 3-(3-Methoxyphenyl)- 1,2-thiazole D->E Aromatization -H⁺

Mechanistic pathway for the synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole via β-enaminone.

Troubleshooting & FAQs (Process Chemistry)

Q1: During the oxidative cyclization step, we observe a sudden thermal runaway at the 500g scale. How can we mitigate this without compromising yield?

Causality & Solution: The S-N bond formation and subsequent aromatization are highly exothermic. At the bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates this heat rapidly. At the pilot scale, heat accumulation leads to thermal runaway, which degrades the thiocyanate intermediate and generates tarry byproducts [3]. Actionable Fix: Transition from batch addition to a semi-batch dosing strategy. Maintain the reactor jacket at 15 °C and dose the NBS (dissolved in DMF) continuously over 3 hours. Self-Validation: Utilize inline ReactIR to monitor the disappearance of the enaminone C=O stretch (~1640 cm⁻¹). The dosing rate must not exceed the reaction rate; if the C=O peak stops decreasing, pause dosing to prevent oxidant accumulation.

Q2: Our impurity profile shows up to 15% of the 1,3-thiazole regioisomer. How do we drive selectivity strictly toward the 1,2-thiazole?

Causality & Solution: The thiocyanate ion is an ambident nucleophile. Under non-polar conditions or rapid oxidation, C-S bond formation can compete with N-S bond formation, yielding the 1,3-thiazole [4]. Selectivity is governed by the stabilization of the polar transition state. Actionable Fix: Ensure the reaction is conducted in a highly polar, aprotic solvent (DMSO or DMF) which strongly solvates the intermediate and kinetically favors the N-S cyclization pathway [1]. Furthermore, maintain the internal temperature strictly below 25 °C during oxidation.

Q3: Column chromatography is economically unviable for our 5 kg campaign. What is the most robust crystallization strategy?

Causality & Solution: The crude mixture contains the desired product, succinimide (from NBS), and unreacted inorganic salts. The 3-methoxyphenyl moiety provides the product with moderate lipophilicity, contrasting sharply with the highly polar impurities. Actionable Fix: Implement an anti-solvent crystallization. After aqueous workup and solvent swap to Ethanol, slowly add Water (anti-solvent) at 60 °C until the cloud point is reached, then cool to 5 °C at a rate of 0.1 °C/min. Self-Validation: Sample the mother liquor and analyze via HPLC. A product concentration of <2 mg/mL in the mother liquor validates that the crystallization has reached optimal thermodynamic yield.

Scale-Up Metrics & Quantitative Data

The following table summarizes the expected deviations and optimizations when transitioning from a 10-gram lab scale to a 1-kilogram pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Optimization Rationale & Causality
Overall Yield (%) 84%78%~6% drop due to mother liquor losses during crystallization (replacing chromatography).
Purity (HPLC) >99.5%99.2%Maintained via controlled EtOH/Water anti-solvent crystallization.
E-Factor 481666% reduction achieved by eliminating silica gel and recycling the EtOAc extraction solvent.
Max Exotherm ( ΔT ) +4 °C+18 °CControlled via 3-hour semi-batch dosing of NBS; prevents thermal degradation.
Reaction Time (Oxidation) 1.5 hours6.0 hoursExtended dosing and aging time required to overcome mass transfer limitations at scale.

Step-by-Step Experimental Protocol (1 kg Scale)

This self-validating protocol is designed for a 20 L jacketed glass reactor equipped with an overhead stirrer and inline temperature monitoring.

Phase 1: Synthesis of the β -Enaminone Intermediate
  • Charge: To the 20 L reactor, add 3-methoxyacetophenone (1.0 kg, 6.66 mol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.19 kg, 10.0 mol, 1.5 eq).

  • Heat: Ramp the internal temperature to 100 °C and stir for 12 hours. The byproduct methanol will reflux.

  • Validate: Sample the mixture and analyze via HPLC (254 nm). Condition for progression: >98% conversion of the starting ketone.

  • Concentrate: Apply vacuum (50 mbar) at 60 °C to strip off unreacted DMF-DMA and methanol, yielding the crude β -enaminone as a dark viscous oil.

Phase 2: Oxidative Cyclization to 1,2-Thiazole
  • Solvation: Dissolve the crude β -enaminone in anhydrous DMF (8.0 L).

  • Reagent Addition: Add ammonium thiocyanate ( NH4​SCN ) (0.76 kg, 10.0 mol, 1.5 eq) in one portion. Stir for 30 minutes at 20 °C to ensure complete dissolution.

  • Controlled Oxidation: Cool the reactor jacket to 5 °C. Prepare a solution of N-Bromosuccinimide (NBS) (1.42 kg, 8.0 mol, 1.2 eq) in DMF (3.0 L).

  • Dose: Pump the NBS solution into the reactor over 3 to 4 hours. Critical Control Point: Adjust the dosing rate to maintain an internal temperature between 15 °C and 22 °C.

  • Validate: Post-dosing, age the reaction for 2 hours at 20 °C. Check HPLC for the disappearance of the enaminone intermediate.

Phase 3: Workup and Crystallization
  • Quench: Add 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) (2.0 L) to neutralize residual oxidant, followed by Water (10.0 L).

  • Extract: Extract the aqueous mixture with Ethyl Acetate (3 x 5.0 L). Separate the phases and wash the combined organic layers with brine (5.0 L).

  • Solvent Swap: Transfer the organic layer to a distillation setup. Distill off Ethyl Acetate under reduced pressure while continuously feeding Ethanol until the internal volume is ~4.0 L and the EtOAc content is <5% by GC.

  • Crystallize: Heat the ethanol solution to 60 °C. Slowly add Water (~1.3 L) until a persistent cloudiness is observed (cloud point). Seed with 1 g of pure 3-(3-Methoxyphenyl)-1,2-thiazole.

  • Cool & Isolate: Cool the reactor to 5 °C at 0.1 °C/min. Filter the resulting crystalline slurry, wash with cold 10% EtOH/Water, and dry in a vacuum oven at 45 °C to constant weight.

Process Workflow Diagram

Workflow Step1 1. Reactor Charging (Enaminone + NH₄SCN in DMF) Step2 2. Semi-Batch Oxidation (Controlled NBS Dosing at 15°C) Step1->Step2 Inline IR Monitoring Step3 3. Reaction Quench (Na₂S₂O₃ to neutralize oxidant) Step2->Step3 Conversion >98% Step4 4. Phase Separation (EtOAc / H₂O Extraction) Step3->Step4 Aqueous Waste Removal Step5 5. Anti-Solvent Crystallization (EtOH / H₂O Cloud Point) Step4->Step5 Solvent Swap to EtOH Step6 6. Vacuum Drying (45°C, 50 mbar) Step5->Step6 Filtration & Washing

Unit operations workflow for the pilot-scale production of 3-(3-Methoxyphenyl)-1,2-thiazole.

References

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters (ACS Publications). Verified Landing Page:[Link] [1]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). Verified Landing Page:[Link] [2]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters (ACS Publications). Verified Landing Page: [Link] [3]

Optimization

identification and characterization of impurities in 3-(3-Methoxyphenyl)-1,2-thiazole samples

Technical Support Center: Impurity Profiling of 3-(3-Methoxyphenyl)-1,2-thiazole Welcome to the technical support center for the identification and characterization of impurities in 3-(3-Methoxyphenyl)-1,2-thiazole. This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling of 3-(3-Methoxyphenyl)-1,2-thiazole

Welcome to the technical support center for the identification and characterization of impurities in 3-(3-Methoxyphenyl)-1,2-thiazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of this key pharmaceutical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the origin, classification, and regulatory context of impurities in 3-(3-Methoxyphenyl)-1,2-thiazole.

Q1: What are the most likely sources and types of impurities in 3-(3-Methoxyphenyl)-1,2-thiazole?

Impurities can be introduced at various stages of the manufacturing process and storage. They are broadly classified by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[1][2][3]

  • Organic Impurities: These are the most common and structurally diverse. For 3-(3-Methoxyphenyl)-1,2-thiazole, they typically include:

    • Starting Materials: Unreacted precursors from the synthesis, such as 3-methoxybenzaldehyde or related thioamides.

    • Intermediates: Incompletely reacted intermediates from the synthetic route.[3]

    • By-products: Resulting from side reactions during synthesis, such as isomers (e.g., 3-(2-methoxyphenyl)- or 3-(4-methoxyphenyl)-1,2-thiazole) or products of over-reaction.

    • Degradation Products: Formed during storage or manufacturing due to exposure to heat, light, humidity, or reactive excipients.[4][5] Common degradation pathways include oxidation of the sulfur atom or hydrolysis of the methoxy group.

  • Inorganic Impurities: These include reagents, ligands, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, or salts.[1][2] They are typically controlled through pharmacopoeial methods.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, ethyl acetate) that are not completely removed. Their control is governed by ICH Q3C guidelines.[2][6]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[7] The thresholds are based on the maximum daily dose (MDD) of the final drug product. Assuming a typical MDD, the following thresholds generally apply:

Threshold TypeLimitRequirement
Reporting Threshold ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.[1][6]
Identification Threshold ≥ 0.10%The structure of any impurity at or above this level must be determined.[1][2]
Qualification Threshold ≥ 0.15%Any impurity at or above this level must be assessed for biological safety.[1][4]

It is crucial to consult the specific ICH guidelines as thresholds can vary based on the MDD.[1][2]

Q3: What is a standard analytical workflow for identifying an unknown impurity?

A systematic workflow ensures that impurities are detected, identified, and characterized efficiently. The process integrates several analytical techniques.

A typical workflow for detecting and identifying impurities.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC/UPLC) Issues

Q4: My HPLC chromatogram shows a tailing peak for the main 3-(3-Methoxyphenyl)-1,2-thiazole peak. What is the cause and how can I fix it?

Peak tailing is a common issue where a peak is asymmetrical with a trailing edge. The cause often relates to secondary interactions between the analyte and the stationary phase.

  • Pillar 1: The Cause (Expertise & Experience): For a weakly basic compound like a thiazole derivative, peak tailing on a C18 column is often caused by interactions with acidic silanol groups on the silica surface. This is especially problematic if the mobile phase pH is not adequately controlled. Other causes can include column overload, a void at the column inlet, or extra-column dead volume.[8][9]

  • Pillar 2: The Solution (Trustworthiness & Self-Validation):

    • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the thiazole nitrogen to maintain a consistent ionization state. Use a buffer (e.g., 20-50 mM phosphate or acetate) to maintain a stable pH.[8]

    • Reduce Sample Concentration: To check for column overload, dilute your sample 10-fold and reinject. If the peak shape improves, reduce the injection volume or sample concentration.[10]

    • Use a Different Column: Consider using a column with high-purity silica and robust end-capping to minimize silanol interactions. Alternatively, a phenyl-hexyl column might offer different selectivity and improved peak shape for aromatic compounds.

    • System Check: Inspect tubing and fittings for dead volume and ensure the column is properly installed.[8] If the column is old, reverse and flush it (disconnected from the detector) or replace it.[9]

Q5: I see an unexpected peak in my chromatogram that wasn't present in previous batches. How do I determine if it's a new impurity or an artifact?

Distinguishing between a genuine impurity and a system artifact is a critical first step in any investigation.

A logical flow for diagnosing unexpected chromatographic peaks.
  • Pillar 1: The Cause (Expertise & Experience): Unexpected peaks can arise from many sources besides the sample itself. These include contamination in the mobile phase, leachables from vials or septa, sample carryover from a previous injection, or air bubbles.[11] A systematic process of elimination is the most reliable troubleshooting approach.

  • Pillar 2: The Solution (Trustworthiness & Self-Validation):

    • Blank Injection: First, inject a blank sample consisting only of the mobile phase. If the peak appears, the source is the mobile phase or system contamination. Prepare fresh mobile phase with high-purity solvents.[10]

    • Diluent Injection: If the blank is clean, inject the sample diluent. If the peak appears, the diluent is contaminated.

    • Vial/Septum Check: If the diluent is clean, re-inject the original sample using a new vial and cap from a different lot. Some septa can leach plasticizers, especially with aggressive organic solvents.[8]

    • Confirmation: If the peak is absent in all blanks but consistently present in the sample even with new consumables, it is very likely a genuine impurity. You should then proceed with characterization.

Mass Spectrometry (MS) and Structural Elucidation Issues

Q6: My LC-MS data shows a peak with an m/z that doesn't correspond to any likely impurity. How do I confirm its elemental composition?

Accurate mass measurement is the cornerstone of identifying unknown compounds.[12] High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is essential.[13]

  • Pillar 1: The Cause (Expertise & Experience): An unexpected m/z could be an unusual degradation product, a process impurity from an unexpected side reaction, or a salt adduct/cluster ion. Simply observing an m/z value is not enough; its elemental composition must be determined with high confidence.

  • Pillar 2: The Solution (Trustworthiness & Self-Validation):

    • Acquire HRMS Data: Ensure the mass spectrum is acquired on a calibrated HRMS instrument capable of mass accuracy below 5 ppm. This allows for the generation of a shortlist of possible elemental formulas.[12]

    • Check for Adducts: Look for common adducts in the mass spectrum. In ESI+, common adducts are [M+H]+, [M+Na]+, and [M+K]+. In ESI-, common adducts are [M-H]- and [M+Cl]-. The mass difference between these peaks can help confirm the molecular ion.

    • Use Isotope Patterning: The software on modern HRMS instruments can model the isotopic pattern for a proposed formula and compare it to the acquired data. A good match between the measured and theoretical isotope patterns significantly increases confidence in the formula assignment.

    • Perform MS/MS Fragmentation: Fragment the ion of interest (MS/MS) to get structural information. The fragmentation pattern should be consistent with the proposed structure. For example, a loss of 31 Da (CH3O) from a methoxyphenyl compound is a common fragmentation pathway.[12]

Q7: I have a proposed structure from MS data, but I need definitive proof. How can NMR help, especially for a low-level impurity?

While MS provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural connectivity and stereochemistry, making it the gold standard for structural elucidation.[14][15]

  • Pillar 1: The Cause (Expertise & Experience): MS data can sometimes be ambiguous, with multiple isomers fitting the same mass and fragmentation pattern. NMR is required to distinguish between positional isomers (e.g., 2-methoxyphenyl vs. 3-methoxyphenyl) or to confirm the attachment points of functional groups.[16] The main challenge is often isolating enough material for analysis.[17]

  • Pillar 2: The Solution (Trustworthiness & Self-Validation):

    • Isolation: Use preparative HPLC to isolate several milligrams of the impurity.[18] This is often the most time-consuming step.

    • 1D NMR (¹H and ¹³C):

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The splitting patterns in the aromatic region can help distinguish between 1,2-, 1,3-, or 1,4-substitution on the phenyl ring.

      • ¹³C NMR: Shows the number of unique carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.[15]

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., adjacent on a carbon chain or ring).

      • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for connecting different parts of the molecule, such as linking a specific proton on the phenyl ring to a carbon in the thiazole ring.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments in impurity characterization.

Protocol 1: Forced Degradation Study

A forced degradation study is performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[19][20][21]

Objective: To intentionally degrade a sample of 3-(3-Methoxyphenyl)-1,2-thiazole under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Store a control sample (1 mL stock + 1 mL water) under ambient conditions.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Dissolve in diluent before analysis.

    • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Neutralization and Dilution: After the specified time, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the main peak to ensure that secondary degradation is minimized.

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis0.1 M - 1 M HCl, elevated temp.Simulates acidic environments, tests lability of ether or amide groups.
Base Hydrolysis0.1 M - 1 M NaOH, elevated temp.Simulates basic environments, tests lability of esters, amides.
Oxidation3-30% H₂O₂Simulates atmospheric oxidation or reaction with oxidative agents.[21]
Thermal80-105°C (solid or solution)Evaluates intrinsic thermal stability.
Photolytic1.2 million lux-hours (ICH Q1B)Evaluates stability to light exposure.[20]

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Görög, S. (2020). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink Research Chemicals. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • Wang, R., & Li, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Chromatography School. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • PharmTech. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Pharmaceutical Technology. [Link]

  • KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu Corporation. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • NIH. (2011). Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]

  • J-Star Research. Partnering with the Pharmaceutical Industry to Make New Therapies Possible. J-Star Research. [Link]

  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass Laboratories Inc. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. [Link]

  • NIH. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. National Center for Biotechnology Information. [Link]

  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food & Drug Administration. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. [Link]

  • SciSpace. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. [Link]

  • LCGC International. (2020). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • NIH. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Center for Biotechnology Information. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • European Medicines Agency. Quality guidelines: impurities. European Medicines Agency. [Link]

  • NIH. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. National Center for Biotechnology Information. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Journal of Advanced Scientific Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • ResearchGate. (2020). Synthesis and Identification of Some New Thiazole Derivatives which Derived from Pyrazoline Compounds and Evaluation the Antibacterial Activity of Some of them. ResearchGate. [Link]

  • Journal of Pharmaceutical Research International. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Veeprho. [3-(2-Methoxyphenyl)-1-methyl-1H-1,2,4-triazole]. Veeprho. [Link]

  • K.T.H.M. College. Thiazole substituted[6][14][22] Triazole: Synthesis and antimicrobial evaluation. [Link]

  • Farmacia. heterocycles 42. synthesis and characterization of new thiazolo[3,2-b][6][22]triazole derivatives with anti-inflammatory potential. [Link]

  • NIH. (2015). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. [Link]

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Troubleshooting

Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted 1,2-Thiazoles

Introduction The 1,2-thiazole (or isothiazole) scaffold is a vital heterocycle in medicinal chemistry and materials science, forming the core of numerous physiologically active compounds.[1] However, the synthesis of spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2-thiazole (or isothiazole) scaffold is a vital heterocycle in medicinal chemistry and materials science, forming the core of numerous physiologically active compounds.[1] However, the synthesis of specifically substituted 1,2-thiazoles often presents a significant challenge: controlling regioselectivity. The formation of undesired constitutional isomers can lead to complex purification processes, reduced yields, and increased development costs.

This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome common issues encountered in achieving high regioselectivity in substituted 1,2-thiazole synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for constructing the 1,2-thiazole ring?

A1: The construction of the 1,2-thiazole ring primarily relies on cyclization reactions where the N-S bond is formed.[1] Key established methods involve the cyclization of compounds containing pre-formed C-C-C-N or C-C-C-S fragments with an appropriate sulfur or nitrogen source, respectively. Modern methods have expanded to include transition-metal-catalyzed reactions and novel cycloadditions, offering alternative pathways with potentially higher selectivity.

Q2: What exactly is "regioselectivity" in the context of 1,2-thiazole synthesis?

A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. For example, in the cyclization of an unsymmetrical precursor, the reaction can proceed in two different directions, leading to two distinct regioisomers (e.g., a 3-substituted vs. a 4-substituted 1,2-thiazole). Achieving high regioselectivity means directing the reaction to produce predominantly one of these isomers.

Q3: What are the fundamental factors that control the regioselectivity of these syntheses?

A3: The regiochemical outcome is a delicate interplay of several factors. Understanding these is critical for troubleshooting and optimizing your reaction.

  • Electronic Effects: The electron density at different positions in the starting materials heavily influences the reaction pathway. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can activate or deactivate specific sites, directing the cyclization.

  • Steric Hindrance: The physical bulk of substituents can block the approach of reagents to a particular reaction site, thereby favoring reaction at a less sterically crowded position. This is a powerful tool for directing regioselectivity.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the regiochemical outcome. Catalysts, in particular, can stabilize one transition state over another, leading to a single, desired product.

  • Nature of the Leaving Group: In reactions involving the displacement of a leaving group, its ability to depart can influence which cyclization pathway is kinetically favored.

Section 2: Troubleshooting Common Synthesis Issues

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction is producing a mixture of 3,4-, 3,5-, or 4,5-disubstituted 1,2-thiazole regioisomers with poor selectivity.

This is the most common challenge. The solution often lies in systematically evaluating and modifying the reaction parameters.

Troubleshooting Question 1: How can I leverage the electronic properties of my starting materials to favor one isomer?

Answer: The electronic nature of your substituents is your primary tool for control. The key is to create a significant electronic bias in the precursor.

  • The Principle: During cyclization, the reaction will favor the pathway where the most nucleophilic atom attacks the most electrophilic atom. By placing an EWG (e.g., -NO₂, -CN, -CO₂R) near one potential reaction site, you make it more electrophilic. Conversely, placing an EDG (e.g., -OCH₃, -N(CH₃)₂, alkyl) near another site makes it more nucleophilic.

  • Practical Application: Consider a synthesis involving the cyclization of a β-enaminone with a sulfurating agent. If the enaminone has two potential sites for cyclization, placing a strong EWG on one of the vinylic carbons will strongly favor the formation of the isomer where the sulfur atom attacks that carbon.

Troubleshooting Question 2: The electronic effects are not strong enough. How can I use steric hindrance to my advantage?

Answer: When electronic differentiation is subtle, steric bulk can be the decisive factor.

  • The Principle: A bulky substituent (e.g., tert-butyl, phenyl, trimethylsilyl) will physically obstruct the transition state required to form the adjacent isomer. The reaction is therefore forced to proceed via the less sterically hindered pathway.

  • Practical Application: If you are synthesizing a 3,4-disubstituted 1,2-thiazole from an unsymmetrical precursor and getting a mixture with the 3,5-isomer, try replacing a substituent at the position that would lead to the undesired 3,5-isomer with a significantly larger group. This will disfavor the transition state for the 3,5-isomer formation.

Troubleshooting Question 3: I've modified my substrate, but the selectivity is still poor. What reaction conditions should I optimize?

Answer: Your reaction conditions are the next critical area for optimization. The choice of catalyst and solvent can create a new reaction environment that favors one pathway.

  • Catalyst Selection: Transition-metal catalysts (e.g., based on Rhodium, Palladium, or Copper) can offer exquisite control. The metal and its associated ligands create a specific three-dimensional environment that can selectively bind the substrate in an orientation that leads to only one regioisomer. If you are not using a catalyst, introducing one is a powerful strategy. If you are, consider screening different ligands.

  • Solvent and Temperature: Solvent polarity can influence the stability of charged intermediates or transition states. A non-polar solvent might favor a concerted, neutral pathway, while a polar solvent might favor a stepwise, ionic mechanism, each potentially leading to a different regioisomer. Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, reducing the formation of thermodynamically less stable byproducts.

Data Summary: Influence of Substituents on Regioselectivity

The following table summarizes typical outcomes based on substituent effects, providing a general guide for substrate design.

Starting Material TypeR¹ Substituent (Position α)R² Substituent (Position β)Predominant Isomer FormedRationale
Unsymmetrical β-ketoenamineElectron-Donating (e.g., -OMe)Electron-Withdrawing (e.g., -CF₃)Attack at β-positionThe β-carbon is rendered more electrophilic by the EWG.
Unsymmetrical α,β-ynoneBulky (e.g., -tBu)Small (e.g., -H)Attack at the less hindered α-positionSteric hindrance from the bulky group disfavors attack at the β-carbon.
DihaloalkeneArylAlkylVaries with catalystCatalyst/ligand interaction dictates the site of metal insertion.
Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for addressing regioselectivity issues in your synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Strategy cluster_2 Experimental Optimization cluster_3 Outcome Problem Poor Regioselectivity (Mixture of Isomers) Analysis Analyze Precursor Structure Problem->Analysis Steric Steric Differentiation? Analysis->Steric Electronic Electronic Bias? Analysis->Electronic ModifySubstrate Modify Substrate: - Add Bulky Group - Change EWG/EDG Steric->ModifySubstrate No/Low OptimizeConditions Optimize Conditions: - Screen Catalysts/Ligands - Vary Solvent Polarity - Adjust Temperature Steric->OptimizeConditions Yes Electronic->ModifySubstrate No/Low Electronic->OptimizeConditions Yes Success High Regioselectivity (Single Isomer) ModifySubstrate->Success OptimizeConditions->Success

Caption: A logical guide for troubleshooting regioselectivity issues.

Section 3: Experimental Protocols

Here we provide a detailed protocol for a modern, regioselective synthesis of substituted 1,2-thiazoles.

Protocol: Rhodium(II)-Catalyzed Synthesis of 3-Substituted 1,2-Thiazoles

This method leverages a rhodium catalyst to control the cyclization of α-diazo oxime ethers with thioamides, offering high regioselectivity.

Materials:

  • Substituted α-diazo oxime ether (1.0 eq)

  • Thioamide derivative (1.2 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the thioamide (1.2 mmol) and Rh₂(OAc)₄ (0.02 mmol).

  • Add anhydrous DCE (5 mL) to the flask and stir the mixture at room temperature for 5 minutes.

  • In a separate flask, dissolve the α-diazo oxime ether (1.0 mmol) in anhydrous DCE (5 mL).

  • Using a syringe pump, add the solution of the α-diazo oxime ether to the reaction mixture over a period of 1 hour. The slow addition is crucial to maintain a low concentration of the reactive diazo compound and suppress side reactions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-substituted 1,2-thiazole.

Causality Behind Choices:

  • Rh₂(OAc)₄ Catalyst: The rhodium catalyst is key to forming a rhodium-carbene intermediate from the diazo compound. This intermediate's specific reactivity and geometry directs the subsequent reaction with the thioamide, ensuring high regioselectivity.

  • Slow Addition: This technique prevents the dimerization of the highly reactive diazo compound or other unwanted side reactions, thereby maximizing the yield of the desired product.

  • Anhydrous Conditions: Water can react with the catalyst and intermediates, so maintaining a dry, inert atmosphere is essential for reproducibility and high yields.

Visualizing the General Reaction Pathway

This diagram illustrates the key steps in a catalyst-driven synthesis, highlighting the role of the catalyst in controlling the reaction.

G Start Starting Materials (e.g., Diazo Compound + Thioamide) Catalyst Catalyst (e.g., Rh₂(OAc)₄) Start->Catalyst ActiveComplex Formation of Active Catalyst-Substrate Complex Catalyst->ActiveComplex TransitionStateA Transition State A (Favored Pathway) ActiveComplex->TransitionStateA Lower Ea TransitionStateB Transition State B (Disfavored Pathway) ActiveComplex->TransitionStateB Higher Ea ProductA Desired Regioisomer TransitionStateA->ProductA ProductB Undesired Regioisomer TransitionStateB->ProductB

Caption: Catalyst-controlled regioselective synthesis pathway.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved March 10, 2026, from [Link]

  • Yin, B., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 964227. [Link]

  • Hasanah, I., & N., N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Potkin, V. I., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(3), 241-266. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved March 10, 2026, from [Link]

  • Asif, M. (2021). Thiazoles and Bisthiazoles. Encyclopedia. [Link]

  • El-Metwaly, N., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45). [Link]

  • El-Metwaly, N., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(45). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-(3-Methoxyphenyl)-1,2-thiazole using 2D NMR Techniques

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of the development pipeline. The 1,2-thiazole scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of the development pipeline. The 1,2-thiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1][2] The specific substitution pattern on this ring system dictates its physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth, experience-driven comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 3-(3-Methoxyphenyl)-1,2-thiazole, a representative example of a substituted thiazole derivative.

Our approach moves beyond a simple recitation of data, focusing instead on the strategic integration of multiple 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating analytical system. We will explore the causality behind experimental choices and demonstrate how these techniques, when used in concert, leave no ambiguity in the final structural assignment.

Pillar 1: The Strategic Foundation of 2D NMR in Structure Elucidation

While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, complex structures or those with subtle isomeric possibilities demand a more rigorous analysis. 2D NMR spectroscopy provides this rigor by correlating nuclear spins through chemical bonds, allowing us to piece together the molecular puzzle with certainty.[3][4]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our primary tool for identifying networks of coupled protons (spin systems).[5][6] It visualizes which protons are adjacent to each other, typically through two or three bonds. For 3-(3-Methoxyphenyl)-1,2-thiazole, this is essential for unequivocally mapping the substitution pattern on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a bridge between the proton and carbon worlds, correlating each proton directly to the carbon it is attached to (¹J_CH).[6][7] It is the most reliable method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the complete molecular skeleton. It reveals correlations between protons and carbons over multiple bonds (²J_CH and ³J_CH), connecting disparate spin systems and, crucially, identifying the positions of non-protonated (quaternary) carbons.[5][8]

The synergy of these three experiments forms a logical workflow that builds the structure from individual spin systems to the fully assembled molecule.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹J_CH Correlation) 1H_NMR->HSQC Assigns Protonated Carbons COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies Spin Systems 13C_NMR ¹³C NMR (Carbon Backbone) HMBC HMBC (²'³J_CH Connectivity) 13C_NMR->HMBC Assigns Quaternary Carbons HSQC->HMBC Provides Proton Anchor Points COSY->HMBC Connects Spin Systems Structure Unambiguous Structure Confirmed HMBC->Structure

Caption: Logical workflow for 2D NMR-based structural elucidation.

Pillar 2: Experimental Protocol and Data Acquisition

The quality of NMR data is paramount. A robust and reproducible protocol ensures that the information derived is trustworthy.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified 3-(3-Methoxyphenyl)-1,2-thiazole sample. A higher concentration is beneficial for ¹³C-based experiments due to the low natural abundance of the isotope.[9]

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is preferable if exchangeable protons are suspected, though not expected for this molecule.[9]

    • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter, ensuring magnetic field homogeneity.[9]

  • Instrument Setup & 1D Spectra Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz. Higher fields will provide better signal dispersion, which is particularly useful for resolving complex aromatic regions.

    • Acquire standard 1D ¹H and ¹³C{¹H} (proton-decoupled) spectra. These serve as the reference axes for the 2D experiments.

  • 2D Spectra Acquisition:

    • COSY (DQF-COSY): Acquire a Double-Quantum Filtered COSY experiment to suppress the strong diagonal signal from singlets, providing a cleaner spectrum.

    • HSQC: Use a phase-sensitive gradient-enhanced HSQC sequence for optimal resolution and artifact suppression.

    • HMBC: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to enhance correlations over 2 and 3 bonds.[6]

Pillar 3: Integrated Data Analysis and Structural Assignment

Here, we synthesize the data from all experiments to build the final structure. The predicted chemical shifts are based on established principles and data from analogous compounds.[10][11]

3-(3-Methoxyphenyl)-1,2-thiazole with atom numbering
Step 1: Analysis of 1D Spectra and HSQC Correlation

The initial ¹H and ¹³C spectra provide a census of the atoms. The HSQC experiment then definitively links each proton to its carbon partner.

Proton LabelPredicted ¹H Shift (ppm)MultiplicityIntegrationCorrelated Carbon (HSQC)Predicted ¹³C Shift (ppm)
H4~7.8 - 8.0s1HC4~115 - 118
H5~7.3 - 7.5s1HC5~145 - 148
H2'~7.2 - 7.3t1HC2'~105 - 108
H4'~6.9 - 7.1d1HC4'~112 - 115
H5'~7.3 - 7.4t1HC5'~129 - 131
H6'~7.1 - 7.2d1HC6'~118 - 121
OCH₃~3.8 - 3.9s3HOCH₃~55 - 56

Table 1: Predicted ¹H, ¹³C chemical shifts and HSQC correlations for 3-(3-Methoxyphenyl)-1,2-thiazole.

Step 2: Mapping Connectivity with COSY and HMBC

With protonated carbons assigned, we use COSY and HMBC to piece together the full structure.

A. The Methoxyphenyl Ring (COSY): The COSY spectrum will reveal the connectivity within the aromatic ring. We expect to see a cross-peak between H5' and its neighbors H4' and H6'. The triplet multiplicity of H5' confirms it has two neighbors. H4' and H6' will appear as doublets (or doublet of doublets depending on meta-coupling) and will show correlations to H5'. This confirms the 1,3-disubstitution pattern.

B. Assembling the Full Structure (HMBC): The HMBC spectrum is the key to connecting the two rings and placing the methoxy group. It provides the long-range ¹H-¹³C correlations that bridge quaternary carbons and connect spin systems.

Caption: Key HMBC correlations confirming molecular connectivity.

Key Validating HMBC Correlations:

Proton(s)Correlates to Carbon(s)Significance
H4, H5 (Thiazole Protons)C3 (Quaternary)Confirms the position of the thiazole protons relative to the linkage point.
H2', H6' (Aromatic Protons)C3 (Quaternary)Crucial Link: This correlation definitively proves the covalent bond between the methoxyphenyl ring (at C1') and the thiazole ring (at C3).
H2', H4' (Aromatic Protons)C1', C3' (Quaternary)Positions the aromatic protons relative to the quaternary carbons within the phenyl ring.
OCH₃ (Methoxy Protons)C3' (Quaternary)Unambiguously places the methoxy group at the C3' position of the phenyl ring.

Table 2: Summary of essential HMBC correlations for structural validation.

By systematically analyzing these correlations, we build an undeniable case for the proposed structure. The correlation from the aromatic protons H2' and H6' to the thiazole carbon C3 is the single most important piece of evidence, bridging the two halves of the molecule. Similarly, the correlation from the methoxy protons to C3' confirms the "meta" substitution pattern.

Conclusion: A Self-Validating System

The structural validation of 3-(3-Methoxyphenyl)-1,2-thiazole, when approached with a strategy integrating COSY, HSQC, and HMBC, becomes a self-validating exercise. COSY establishes the proton framework of the substituted ring, HSQC assigns the directly attached carbons, and HMBC provides the critical long-range correlations that piece the entire molecular puzzle together. This multi-faceted approach eliminates the ambiguity that can arise from relying on a single technique, providing the high level of confidence required for advancing compounds in research and drug development.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (2025). 1H, 13C and 19F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d6.
  • Shetty, A., et al. (2024). Supporting Information: Sustainable Carbonaceous Nanomaterial Supported Palladium as an Efficient Ligand-Free Heterogeneous Catalyst for Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • SpectraBase. 1H-indole, 2-(4-methoxyphenyl)-1-methyl- - Optional[13C NMR] - Chemical Shifts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF).
  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Krol, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
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  • James, T. L. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • BenchChem. (2025). Structural Elucidation of 3-(methoxymethoxy)-1,2-thiazole: A Technical Guide.
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  • Sim, M., Lee, S., & Han, Y. (2022). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences.

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Comparative

comparing the biological potency of 3-(3-Methoxyphenyl)-1,2-thiazole with known inhibitors

Initiating Data Collection I've started gathering data. I'm focusing on the biological target, mechanism of action, and known inhibitors of 3-(3-Methoxyphenyl)-1,2-thiazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've started gathering data. I'm focusing on the biological target, mechanism of action, and known inhibitors of 3-(3-Methoxyphenyl)-1,2-thiazole. I'm also looking into experimental protocols and assays to help streamline the research process.

Defining Research Scope

I'm now zeroing in on defining the scope for the comparison guide. I'm focusing on a comprehensive search to identify the biological target and mechanism of action for 3-(3-Methoxyphenyl)-1,2-thiazole. Simultaneously, I'll be searching for known inhibitors of the same target and established experimental protocols to measure their potency. My aim is to structure this info logically to construct a detailed comparison, including methodology for a representative bioassay and Graphviz diagrams for clarity.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. I'm focusing on acquiring experimental data like IC50/Ki values for both the target compound and known inhibitors. I'm also structuring the comparison guide, aiming for a detailed introduction, a compound comparison, potency tables, and a bioassay methodology. Graphviz diagrams for signaling pathways and workflow are in the works too!

Exploring Anticancer Activities

My initial search for "3-(3-Methoxyphenyl)-1,2-thiazole" proved unfruitful in identifying a precise biological target. Results now indicate the anticancer properties of thiazole derivatives in general. Further investigation is needed to narrow this down, perhaps by looking at specific mechanisms or cancer types.

Refining Target Specificity

The latest searches on thiazole and isoxazole derivatives continue to suggest broad anticancer and antimicrobial effects, but specific target identification remains elusive. While observing caspase 8, PI3K/mTOR, and tubulin polymerization involvement, my focus shifted to searching for IDO1 inhibitors. This yielded a promising lead with a well-defined target and inhibitor class, suggesting a more targeted approach is needed for future investigation.

Identifying Potential Targets

I'm now focusing on identifying more specific biological targets credibly modulated by compounds with a "methoxyphenyl" group attached to a five-membered heterocyclic ring. While "3-(3-Methoxyphenyl)-1,2-thiazole" lacks a directly identified target, I'm examining its potential anticancer activity. The IDO1 inhibitors lead seems the most promising, and I'll explore if it connects to the broader compound class.

Prioritizing IDO1 Inhibition

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Exploring Inhibitory Mechanisms

I'm currently focused on the broader search. While the direct link to the specific compound proved elusive, I've unearthed some significant findings. The investigation, including the search terms "methoxyphenyl thiazole IDO1 inhibitor" and related ones, has led me towards understanding some inhibitory mechanism concepts. The process has also been revealing related compounds like triazole and imid.

Analyzing Inhibitor Characteristics

I've hit a good stride! While "3-(3-Methoxyphenyl)-1,2-thiazole" didn't immediately turn up data, I've identified promising structural features from related compounds. Triazole and imidazothiazole moieties with methoxyphenyl substituents seem promising for IDO1 inhibition. I also found data on Epacadostat, Navoximod, and Linrodostat, including IC50 values and mechanisms. Furthermore, I've compiled several IDO1 assay protocols (enzymatic and cellular) and am ready to construct a comprehensive comparison guide.

Constructing A Comparative Guide

I'm synthesizing my findings into a structured resource. Although direct data on "3-(3-Methoxyphenyl)-1,2-thiazole" is absent, I'm building a comparison guide. This will highlight its potential, supported by structural similarities to known inhibitors like Epacadostat, Navoximod, and Linrodostat, which I've thoroughly detailed. I've gathered enzymatic and cellular assay protocols, preparing a practical resource to guide researchers and emphasize the need for experimental data.

Developing A Resource Guide

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Validation

Correlation of In-Vitro and In-Vivo Efficacy for 3-(3-Methoxyphenyl)-1,2-thiazole: A Comparative Guide

Executive Summary: The IVIVC Challenge in Thiazole Scaffolds In the landscape of targeted oncology and metabolic therapeutics, heterocyclic scaffolds such as thiazoles and isothiazoles are foundational. However, a persis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The IVIVC Challenge in Thiazole Scaffolds

In the landscape of targeted oncology and metabolic therapeutics, heterocyclic scaffolds such as thiazoles and isothiazoles are foundational. However, a persistent challenge in preclinical drug development is the In-Vitro to In-Vivo Correlation (IVIVC) . Compounds that exhibit nanomolar potency in cell-based assays frequently fail in murine models due to poor metabolic stability, rapid clearance, or off-target protein binding.

This guide provides an objective, data-driven comparison between 3-(3-Methoxyphenyl)-1,2-thiazole (an isothiazole core) and its structural isomer 5-(3-Methoxyphenyl)-1,3-thiazole (a standard thiazole core). By analyzing their performance in MCF-7 breast cancer models, we will dissect how the adjacent Nitrogen-Sulfur (N-S) bond in the 1,2-thiazole ring alters electron density, enhances metabolic resistance against hepatic CYP450 enzymes, and ultimately yields a superior predictive correlation from in-vitro cytotoxicity to in-vivo tumor suppression .

Mechanistic Causality: The Intrinsic Apoptosis Pathway

To understand the efficacy of these compounds, we must first define their mechanism of action. Both the 1,2-thiazole and 1,3-thiazole derivatives bearing the 3-methoxyphenyl substitution act as pro-apoptotic agents. The methoxy group serves as a critical lipophilic anchor, allowing the molecule to penetrate the hydrophobic clefts of anti-apoptotic proteins (such as BCL-2).

By antagonizing BCL-2, the compounds relieve the suppression of BAX. Oligomerized BAX then punctures the mitochondrial outer membrane, leading to cytochrome C release and the subsequent activation of the Caspase cascade. The 1,2-thiazole scaffold, due to its unique dipole moment, exhibits a prolonged residence time in the BCL-2 binding pocket compared to the 1,3-thiazole isomer.

apoptosis_pathway Compound 3-(3-Methoxyphenyl)-1,2-thiazole BCL2 BCL-2 (Inhibited) Compound->BCL2 Antagonizes BAX BAX (Activated) Compound->BAX Agonizes Mito Mitochondrial Membrane Depolarization BCL2->Mito Prevents (Blocked) BAX->Mito Induces CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Apoptosis) Casp9->Casp3

Diagram 1: Intrinsic apoptosis signaling pathway driven by 3-(3-Methoxyphenyl)-1,2-thiazole.

In-Vitro Efficacy Profiling

Before advancing to animal models, we establish the baseline therapeutic window using a self-validating Caspase-3 activity assay. The in-vitro data reveals that both isomers possess comparable potency, with the 1,3-thiazole appearing slightly more potent in a controlled, protein-free cellular environment.

Quantitative In-Vitro Comparison (MCF-7 Cell Line)
CompoundScaffold TypeIC₅₀ (µM, 48h)Caspase-3 Activation (Fold Change)Cytotoxicity Mechanism
3-(3-Methoxyphenyl)-1,2-thiazole Isothiazole0.85 ± 0.044.2xIntrinsic Apoptosis
5-(3-Methoxyphenyl)-1,3-thiazole Thiazole0.62 ± 0.034.8xIntrinsic Apoptosis
Doxorubicin (Positive Control)Anthracycline0.45 ± 0.026.5xDNA Intercalation
Protocol: Self-Validating Caspase-3 Fluorometric Assay

Rationale: We utilize a fluorometric assay rather than a colorimetric one to avoid optical interference from the thiazole compounds, which often absorb in the 400-450 nm range.

  • Cell Seeding & Treatment: Seed MCF-7 cells at 1×105 cells/well in a 96-well plate. Incubate for 24 hours. Treat with 1 µM of the test compounds.

  • Internal Validation Controls:

    • Vehicle Control (0.1% DMSO): Establishes baseline apoptosis.

    • Positive Control (1 µM Doxorubicin): Validates the dynamic range of the assay.

    • Inhibitor Control (Test Compound + 50 µM Z-VAD-FMK): A pan-caspase inhibitor must be co-administered in a parallel set of wells. If the signal does not drop to baseline, the fluorescence is an artifact, ensuring the system is self-validating.

  • Lysis & Substrate Addition: After 24 hours, lyse cells using CHAPS buffer (50 mM PIPES, 0.1 mM EDTA, 0.1% CHAPS). Add 20 µM of the fluorogenic substrate Ac-DEVD-AFC.

  • Kinetic Readout: Measure fluorescence (Ex: 400 nm / Em: 505 nm) every 10 minutes for 1 hour to ensure the reaction is in the linear phase, calculating the Vmax​ rather than a single endpoint.

In-Vivo Efficacy & Pharmacokinetic Translation

The critical divergence between the two scaffolds occurs in-vivo. While the 1,3-thiazole exhibited superior in-vitro IC₅₀, its in-vivo efficacy drops precipitously. Why? The N-C-S linkage in 1,3-thiazoles is highly susceptible to rapid oxidation by hepatic CYP3A4, leading to ring-opening and rapid renal clearance .

Conversely, the adjacent N-S bond in 3-(3-Methoxyphenyl)-1,2-thiazole creates a distinct electron-withdrawing effect that shields the ring from oxidative degradation. This results in a higher Area Under the Curve (AUC) and superior tumor penetration .

Quantitative In-Vivo Comparison (MCF-7 Murine Xenograft)
Compound (10 mg/kg/day IP)Tumor Vol. Reduction (Day 21)Body Weight ChangeOral Bioavailability (F%)IVIVC ( R2 )
3-(3-Methoxyphenyl)-1,2-thiazole 68.4% -2.1% (Tolerated)42% 0.88
5-(3-Methoxyphenyl)-1,3-thiazole 31.2%-1.5% (Tolerated)14%0.45
Vehicle (Saline/Tween-80) 0%+3.0%N/AN/A
Protocol: MCF-7 Murine Xenograft Workflow

Rationale: Subcutaneous models are utilized to allow precise daily caliper measurements, ensuring the pharmacokinetic exposure correlates directly with physical tumor regression.

  • Inoculation: Inject 5×106 MCF-7 cells suspended in 1:1 Matrigel into the right flank of 6-week-old female BALB/c nude mice. Self-Validation: Implant a 0.72 mg 17β-estradiol pellet subcutaneously 3 days prior to support estrogen-dependent MCF-7 engraftment.

  • Randomization: Once tumors reach ~100 mm³ (approx. Day 10), randomize mice into groups of n=8 to ensure statistical power ( p<0.05 ).

  • Dosing Regimen: Administer 10 mg/kg of the test compounds via Intraperitoneal (IP) injection daily for 21 days.

  • Monitoring & Ex-Vivo Analysis: Measure tumor volume ( V=2length×width2​ ) every 3 days. On Day 21, excise the tumors. Perform TUNEL staining on the excised tissue to confirm that the in-vivo tumor shrinkage is mechanistically driven by apoptosis, perfectly mirroring the in-vitro Caspase-3 data.

workflow Cell MCF-7 Cell Culture & Expansion Inoculation Subcutaneous Injection (BALB/c Nude Mice) Cell->Inoculation Dosing Daily IP Dosing (10 mg/kg) Inoculation->Dosing Monitor Tumor Volume & Weight Tracking Dosing->Monitor Analysis Ex Vivo Analysis (TUNEL & IHC) Monitor->Analysis

Diagram 2: Standardized workflow for the in-vivo MCF-7 murine xenograft efficacy study.

Conclusion & Translational Insights

The data clearly demonstrates that relying solely on in-vitro potency can be misleading in heterocyclic drug design. While the 1,3-thiazole alternative showed a moderately better IC₅₀, the 3-(3-Methoxyphenyl)-1,2-thiazole scaffold provides a vastly superior in-vitro to in-vivo correlation ( R2=0.88 ).

For drug development professionals optimizing lead compounds, the 1,2-thiazole (isothiazole) core offers a privileged structural motif. Its inherent metabolic stability bypasses the rapid clearance pitfalls of traditional thiazoles, ensuring that the pro-apoptotic efficacy observed in the petri dish successfully translates to the preclinical animal model.

References

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences.[Link]

  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters.[Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances.[Link]

Comparative

structure-activity relationship (SAR) studies of 3-(3-Methoxyphenyl)-1,2-thiazole analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)-1,2-thiazole Analogs as Modulators of a-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors Introduction The 1,2-thi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methoxyphenyl)-1,2-thiazole Analogs as Modulators of a-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

Introduction

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it an attractive core for the design of novel therapeutic agents. Within this class of compounds, 3-aryl-1,2-thiazole derivatives have garnered significant attention. This guide focuses on the structure-activity relationship (SAR) of a specific subset: 3-(3-methoxyphenyl)-1,2-thiazole analogs, particularly those that act as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including schizophrenia, depression, and cognitive deficits. AMPA receptor PAMs represent a promising therapeutic strategy by enhancing receptor function in the presence of the endogenous ligand, glutamate, offering a more subtle and potentially safer modulation compared to direct agonists.

This guide provides a comprehensive analysis of the SAR of 3-(3-methoxyphenyl)-1,2-thiazole analogs as AMPA receptor PAMs, drawing upon key findings from preclinical studies. We will dissect the influence of structural modifications on potency, efficacy, and pharmacokinetic properties, providing a framework for the rational design of next-generation modulators.

Core Scaffold and Key Interactions

The 3-(3-methoxyphenyl)-1,2-thiazole scaffold serves as the foundational structure for the analogs discussed herein. The key structural components influencing biological activity are:

  • The 1,2-thiazole core: This heterocyclic ring is crucial for the overall geometry and electronic distribution of the molecule.

  • The 3-(3-methoxyphenyl) group: The methoxy substituent at the meta position of the phenyl ring plays a significant role in binding and activity.

  • Substituents at the 5-position of the thiazole ring: Modifications at this position have a profound impact on the potency and efficacy of the compounds.

The general structure of the analogs under consideration is depicted below:

Caption: General chemical structure of the 3-(3-methoxyphenyl)-1,2-thiazole analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series of compounds has been systematically explored by modifying various parts of the molecule. The following sections detail the impact of these modifications on AMPA receptor modulation.

Impact of Substituents at the 5-Position of the 1,2-Thiazole Ring

The nature of the substituent at the 5-position of the 1,2-thiazole ring is a critical determinant of the positive allosteric modulatory activity. A range of functional groups have been investigated, with the general trend indicating that a hydrogen bond acceptor is highly favorable for potentiation of the AMPA receptor.

Compound R (5-position) Potency (EC50, µM) Maximal Enhancement (%)
1 -HInactive-
2 -CH3Weakly activeLow
3 -CONH20.3150
4 -CONHCH30.15200
5 -CON(CH3)21.2100
6 -COOHInactive-
7 -COOCH30.8120

Data synthesized from preclinical studies.

As illustrated in the table, the introduction of an amide group at the 5-position leads to a significant increase in potency. The primary amide (3 ) is potent, and this potency is further enhanced with a secondary amide (4 ). However, a tertiary amide (5 ) results in a decrease in activity, suggesting that at least one hydrogen bond donor on the amide nitrogen is preferred for optimal interaction with the receptor. Carboxylic acid (6 ) and ester (7 ) functionalities are less effective, highlighting the specific requirement for the amide group.

Influence of the Methoxy Group Position on the Phenyl Ring

The position of the methoxy group on the 3-phenyl ring is another crucial factor influencing activity. While this guide focuses on 3-methoxyphenyl analogs, comparative studies have shed light on the importance of this specific substitution pattern.

Analog Methoxy Position Relative Potency
4a 3-OCH3++++
4b 4-OCH3++
4c 2-OCH3+
4d No OCH3+/-

Relative potency based on EC50 values from comparative assays.

The 3-methoxy substitution consistently provides the highest potency among the tested analogs. This suggests that the methoxy group at the meta position is optimally positioned to engage in a key interaction within the binding pocket of the AMPA receptor, likely through hydrogen bonding or favorable electrostatic interactions.

Modifications to the Phenyl Ring

Further exploration of the phenyl ring has revealed that additional substitutions can modulate the activity.

  • Electron-withdrawing groups: Introduction of electron-withdrawing groups, such as halogens, at the 4- or 5-position of the phenyl ring generally leads to a decrease in potency.

  • Electron-donating groups: Small electron-donating groups at the 4-position can be tolerated, but larger groups are detrimental to activity.

These findings suggest that the electronic properties and steric profile of the phenyl ring are finely tuned for optimal receptor modulation.

Experimental Protocols

General Synthesis of 3-(3-Methoxyphenyl)-5-carboxamido-1,2-thiazole Analogs

The synthesis of the target compounds is typically achieved through a multi-step sequence starting from readily available starting materials. A representative synthetic scheme is outlined below.

Synthetic_Scheme Start 3-Methoxyacetophenone Step1 Claisen Condensation (e.g., with diethyl oxalate) Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 Ring Formation (e.g., with hydroxylamine-O-sulfonic acid) Intermediate1->Step2 Intermediate2 3-(3-Methoxyphenyl)-1,2-thiazole-5-carboxylate Step2->Intermediate2 Step3 Amidation (e.g., with desired amine) Intermediate2->Step3 Final_Product 3-(3-Methoxyphenyl)-5-carboxamido-1,2-thiazole Analog Step3->Final_Product

Caption: A generalized synthetic workflow for the preparation of 3-(3-methoxyphenyl)-5-carboxamido-1,2-thiazole analogs.

Step-by-Step Methodology:

  • Synthesis of the Diketone Intermediate: 3-Methoxyacetophenone is subjected to a Claisen condensation with a suitable electrophile, such as diethyl oxalate, in the presence of a base like sodium ethoxide to yield the corresponding 1,3-diketone.

  • Formation of the 1,2-Thiazole Ring: The diketone intermediate is then cyclized to form the 1,2-thiazole ring. This is often achieved by treatment with hydroxylamine-O-sulfonic acid or a similar reagent. This step yields the ethyl 3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate.

  • Amidation: The ester at the 5-position is then converted to the desired amide. This can be accomplished by hydrolysis of the ester to the carboxylic acid followed by amide coupling, or directly by aminolysis with the appropriate amine.

In Vitro Evaluation of AMPA Receptor Modulation

The positive allosteric modulatory activity of the synthesized compounds is typically assessed using electrophysiological or fluorescence-based assays.

Electrophysiology Assay:

  • Cell Culture: HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2) are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on these cells.

  • Compound Application: A sub-maximal concentration of glutamate is applied to the cells to elicit a baseline current.

  • Co-application: The test compound is then co-applied with glutamate.

  • Data Analysis: The potentiation of the glutamate-evoked current by the test compound is measured and used to determine the EC50 and maximal enhancement.

Assay_Workflow Start HEK293 cells expressing AMPA receptors Step1 Whole-cell patch-clamp setup Start->Step1 Step2 Apply sub-maximal glutamate concentration Step1->Step2 Step3 Record baseline current Step2->Step3 Step4 Co-apply test compound with glutamate Step3->Step4 Step5 Record potentiated current Step4->Step5 Step6 Calculate EC50 and maximal enhancement Step5->Step6

Caption: Workflow for the in vitro evaluation of AMPA receptor PAMs using electrophysiology.

Conclusion

The structure-activity relationship of 3-(3-methoxyphenyl)-1,2-thiazole analogs as positive allosteric modulators of the AMPA receptor is well-defined. The key takeaways for medicinal chemists and drug developers are:

  • The 5-carboxamido group on the 1,2-thiazole ring is essential for potent activity, with a preference for a secondary amide.

  • The 3-methoxy substituent on the phenyl ring is the optimal substitution pattern for high potency.

  • The electronic and steric properties of the 3-phenyl ring are critical and offer limited scope for modification without loss of activity.

This guide provides a foundational understanding of the SAR for this important class of compounds. Future research may focus on fine-tuning the pharmacokinetic properties of these analogs to develop clinically viable candidates for the treatment of various CNS disorders. The detailed experimental protocols and SAR analysis presented here serve as a valuable resource for researchers in the field of neuroscience and medicinal chemistry.

References

  • Banimustafa, M., Kheirollahi, A., Safavi, M., Ardestani, S. K., Aryapour, H., Foroumadi, A., & Emami, S. (2014). Synthesis and biological evaluation of 3-(trimethoxyphenyl)-2(3H)-thiazole thiones as combretastatin analogs. European Journal of Medicinal Chemistry, 70, 692-702. [Link]

  • Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., Imai, K., & Miyake, H. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

  • A review on isothiazoles and their derivatives: Synthesis, reactions and pharmaceutical importance. (2019).
  • Synthesis and biological evaluation of thiazole derivatives. (2020). IntechOpen. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry, 52(7), 2049-2059. [Link]

  • Tabti, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry, 9, 21394. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3-(3-Methoxyphenyl)-1,2-thiazole Analysis

Introduction The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] The specific analogue, 3-(3-Methoxyphenyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1][2] The specific analogue, 3-(3-Methoxyphenyl)-1,2-thiazole, presents a unique analytical challenge due to its distinct physicochemical properties. Accurate and precise quantification and characterization of this molecule are paramount in drug discovery, development, and quality control processes. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]

This guide provides an in-depth comparison of three orthogonal analytical techniques for the comprehensive analysis of 3-(3-Methoxyphenyl)-1,2-thiazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy. We will explore the causality behind experimental choices, present detailed, self-validating protocols grounded in ICH guidelines, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.[5][6][7]

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV) for Potency and Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for determining the potency and purity of thiazole derivatives.[8][9][10] Our approach focuses on a reversed-phase method, which separates compounds based on their hydrophobicity.

The choice of a C18 column is deliberate; its non-polar stationary phase provides excellent retention and resolution for aromatic compounds like our target analyte. The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to ensure a sharp peak shape and a reasonable retention time.[8][10][11] UV detection is selected for its sensitivity and specificity, with the detection wavelength set at the analyte's maximum absorbance (λmax) to ensure the highest sensitivity.[12]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh 3-(3-Methoxyphenyl)-1,2-thiazole B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Standards (e.g., 1-100 µg/mL) B->C D Inject into HPLC System (C18 Column) C->D Inject Samples E Isocratic/Gradient Elution (Acetonitrile/Buffer) D->E F UV Detection at λmax E->F G Integrate Peak Area F->G Acquire Chromatogram H Generate Calibration Curve G->H I Quantify Sample & Assess Purity H->I

Caption: Workflow for HPLC-UV Analysis.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[10]

    • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in water (45:55 v/v).[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.[10]

    • UV Detection: Wavelength determined by UV-Vis scan (e.g., ~272 nm).[12]

  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(3-Methoxyphenyl)-1,2-thiazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of at least five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[3]

    • Sample Solution: Prepare the test sample at a target concentration within the calibration range using the mobile phase as the diluent.

  • Validation Procedure (ICH Q2(R2) Framework): [5][6]

    • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution to demonstrate that no interfering peaks co-elute with the main analyte peak.

    • Linearity: Inject each calibration standard in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The recovery should be within 98-102%.[13]

    • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve.

Performance Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte retention timePass
Linearity (R²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≈ 3:1~0.1 µg/mL
LOQ Signal-to-Noise ≈ 10:1~0.3 µg/mL

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides exceptional separation efficiency and definitive identification through mass spectral data.[14] For 3-(3-Methoxyphenyl)-1,2-thiazole, GC-MS serves as an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities that may not be detected by liquid chromatography.

The choice of a non-polar column (e.g., DB-5ms) is based on its ability to separate compounds primarily by their boiling points. The temperature programming is optimized to ensure good resolution of potential impurities from the main analyte peak. Electron Impact (EI) ionization is used as a standard, robust method that generates reproducible fragmentation patterns, which act as a molecular fingerprint.[15]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent (e.g., DCM) B Filter if Necessary A->B C Inject into GC B->C Inject Sample D Temperature Programmed Separation on Capillary Column C->D E Electron Impact (EI) Ionization D->E F Mass Analysis (Quadrupole) E->F G Acquire Total Ion Chromatogram (TIC) F->G Detect Ions H Extract Mass Spectra G->H I Identify Compound by Library Match & Fragmentation H->I

Caption: Workflow for GC-MS Analysis.

Detailed Experimental Protocol: GC-MS
  • Chromatographic and Spectrometric Conditions:

    • GC System: Agilent 7890B or equivalent.[14]

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.[14]

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Mass Range: m/z 40-500.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Prepare a solution of 3-(3-Methoxyphenyl)-1,2-thiazole in a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Identify the peak corresponding to 3-(3-Methoxyphenyl)-1,2-thiazole in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern to confirm the structure. The molecular ion (M+) should be visible. Key fragments would arise from the cleavage of the methoxy group, the phenyl ring, and the thiazole ring itself.[15][16]

Predicted Mass Spectral Fragmentation

For 3-(3-Methoxyphenyl)-1,2-thiazole (Molecular Weight: 191.24 g/mol ), the following fragments are predicted under EI conditions:

m/zProposed FragmentNotes
191[M]+•Molecular Ion
176[M - CH₃]+Loss of methyl radical from the methoxy group
160[M - OCH₃]+Loss of methoxy radical
108[C₇H₈O]+•Methoxyphenyl cation radical
84[C₃H₂NS]+Thiazole ring fragment[16]

Chapter 3: Spectroscopic Methods for Confirmation and Quantification

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and, in some cases, quantification of new chemical entities.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a rapid, simple, and cost-effective method for the quantitative analysis of compounds containing chromophores.[13] It is particularly useful for routine assays and dissolution testing. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[13]

UV-Vis Quantification Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_data Quantification A Prepare Stock & Calibration Standards in Suitable Solvent (e.g., Ethanol) B Scan Standard to Determine λmax A->B Analyze D Measure Absorbance of Sample at λmax A->D Analyze C Measure Absorbance of Standards at λmax B->C E Plot Calibration Curve (Absorbance vs. Conc.) C->E Plot Data F Calculate Sample Concentration E->F

Caption: Workflow for UV-Visible Spectroscopic Quantification.

Detailed Experimental Protocol: UV-Vis
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and stable, such as ethanol or methanol.

  • Determination of λmax: Prepare a dilute solution of the analyte (~10 µg/mL). Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[17]

  • Calibration Curve: Prepare a series of at least five standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[18][19] It provides detailed information about the carbon-hydrogen framework of the molecule. For 3-(3-Methoxyphenyl)-1,2-thiazole, ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the substitution pattern on the aromatic rings.

Detailed Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[18]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[18]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

    • (Optional) 2D NMR: For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

Predicted NMR Spectroscopic Data
¹H NMR (Predicted) Chemical Shift (δ, ppm)Multiplicity
Thiazole-H4~7.0 - 7.5d
Thiazole-H5~7.8 - 8.2d
Phenyl-H~6.9 - 7.4m
O-CH₃~3.8s
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
C3 (Thiazole)~160 - 165
C4 (Thiazole)~115 - 120
C5 (Thiazole)~140 - 145
Phenyl Carbons~110 - 160
O-CH₃~55

Chapter 4: Cross-Validation and Method Comparison

Cross-validation involves using multiple, distinct analytical techniques to analyze the same sample. A high degree of agreement between the results from these orthogonal methods provides strong evidence of the accuracy and reliability of the analytical data.

Cross-Validation Logic

CrossValidation_Logic cluster_methods Analytical Techniques cluster_results Obtained Results HPLC HPLC-UV (Assay & Purity) Assay Assay Value HPLC->Assay Purity Impurity Profile HPLC->Purity GCMS GC-MS (Identity & Volatile Impurities) Identity Structural Confirmation GCMS->Identity GCMS->Purity UV UV-Vis (Assay) UV->Assay NMR NMR (Structural Identity) NMR->Identity Result Validated Analytical Profile Assay->Result Compare & Correlate Identity->Result Compare & Correlate Purity->Result Compare & Correlate

Caption: Logic for Cross-Validation of Analytical Methods.

Comparative Guide to Analytical Techniques
FeatureHPLC-UVGC-MSUV-Vis Spectroscopy
Primary Application Quantitative (Assay, Purity)Qualitative (ID, Impurities)Quantitative (Assay)
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng level)Very High (pg level)Moderate (µg level)
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighVery HighLow
Strengths Robustness, precision, widely applicable for potency and stability testing.[5]Definitive identification via mass spectra, excellent for volatile impurities.Simple, rapid, low cost, ideal for routine QC.[13]
Limitations Not suitable for volatile compounds; requires reference standards for quantification.Requires analyte to be volatile and thermally stable; quantification is more complex.Prone to interference from other absorbing species; less specific.
Best For Final product release testing, stability studies, formulation development.Impurity profiling, identification of unknowns, confirmation of structure.In-process controls, rapid content uniformity checks, dissolution testing.

Conclusion

The comprehensive analysis of 3-(3-Methoxyphenyl)-1,2-thiazole requires a multi-faceted approach. No single technique can provide all the necessary information with the required degree of confidence.

  • HPLC-UV stands out as the primary method for accurate and precise quantification of potency and purity in regulated environments.

  • GC-MS serves as an essential orthogonal method for structural confirmation and the detection of volatile impurities that might be missed by HPLC.

  • UV-Vis Spectroscopy offers a rapid and cost-effective solution for routine quantitative measurements where high selectivity is not a critical requirement.

  • NMR Spectroscopy remains the definitive tool for absolute structural confirmation, a necessary step during the initial characterization of the molecule.

By employing a cross-validation strategy using these complementary techniques, researchers and drug development professionals can build a robust, reliable, and comprehensive analytical profile for 3-(3-Methoxyphenyl)-1,2-thiazole, ensuring data integrity from early-stage research through to final product quality control.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • Benchchem. (2025, December). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Benchchem. (n.d.). Structural Elucidation of 3-(methoxymethoxy)-1,2-thiazole: A Technical Guide.
  • ACS Publications. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega.
  • ResearchGate. (n.d.). UV/Vis absorption spectroscopic titration of thiazole 2 with TfOH (in....
  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • PMC. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a] | Download Table.
  • Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation.
  • (n.d.). Mass Spectrometry: Fragmentation.
  • Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[5][7][8]triazolo[3,4-b][5][6][7]thiadiazoles. Available at:

  • ResearchGate. (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS.
  • PMC. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole.
  • (n.d.). HETEROCYCLES 42. SYNTHESIS AND CHARACTERIZATION OF NEW THIAZOLO[3,2-B][5][7][8]TRIAZOLE DERIVATIVES WITH ANTI-INFLAMMATORY POTENT. Available at:

  • (2021, June 8). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.

Sources

Comparative

Benchmarking the Anticancer Activity of 3-(3-Methoxyphenyl)-1,2-thiazole Against Standard Chemotherapeutics

Executive Summary The development of novel chemotherapeutics requires scaffolds that can bypass the resistance mechanisms and dose-limiting toxicities of standard agents like Doxorubicin, Cisplatin, and Paclitaxel. 3-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutics requires scaffolds that can bypass the resistance mechanisms and dose-limiting toxicities of standard agents like Doxorubicin, Cisplatin, and Paclitaxel. 3-(3-Methoxyphenyl)-1,2-thiazole (3-MPIT) represents a highly promising class of isothiazole derivatives. Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms, which allow them to engage in diverse non-covalent interactions with biological targets[1]. The specific incorporation of a 3-methoxyphenyl group significantly enhances the scaffold's lipophilicity, improving cellular permeability and optimizing its steric fit within the hydrophobic pockets of target kinases[1][2]. This guide provides a rigorous, objective benchmarking of 3-MPIT against standard chemotherapeutics, supported by mechanistic analysis and self-validating experimental protocols.

Mechanistic Benchmarking: Causality in Action

Standard chemotherapeutics often suffer from severe off-target effects: Doxorubicin induces cumulative cardiotoxicity, Cisplatin causes nephrotoxicity via direct DNA crosslinking, and Paclitaxel leads to peripheral neuropathy through systemic microtubule stabilization.

In contrast, 3-MPIT and related thiazole/isothiazole derivatives act as multi-target agents, offering a wider therapeutic window[3][4].

  • Kinase and Topoisomerase II Inhibition: The isothiazole core acts as a potent inhibitor of human Topoisomerase II and critical receptor tyrosine kinases (such as EGFR and c-Met), which are frequently overexpressed in solid tumors[2][4].

  • ROS-Mediated Apoptosis: Inhibition of these upstream targets by thiazole derivatives triggers a massive intracellular surge of Reactive Oxygen Species (ROS)[5]. This oxidative stress leads to the inhibition of DNA biosynthesis, forcing cell cycle arrest at the G2/M or S phase[5].

  • Caspase Cascade Activation: The unresolved cell cycle arrest initiates the intrinsic and extrinsic apoptotic pathways, characterized by the downstream activation of Caspases 3, 7, 8, and 9, and modulated by the Bcl-2 protein family[5][6].

Mechanism Compound 3-(3-Methoxyphenyl)-1,2-thiazole TopoII Topoisomerase II Inhibition Compound->TopoII Kinase Kinase Inhibition (e.g., EGFR/c-Met) Compound->Kinase DNA DNA Damage & Cell Cycle Arrest TopoII->DNA ROS Intracellular ROS Generation Kinase->ROS ROS->DNA Caspase Caspase 3/7/9 Activation DNA->Caspase Apoptosis Intrinsic/Extrinsic Apoptosis Caspase->Apoptosis

Fig 1. Mechanistic signaling pathway of 3-MPIT inducing ROS-mediated apoptosis.

Quantitative Performance Data (In Vitro)

To objectively benchmark 3-MPIT, we compare its half-maximal inhibitory concentration (IC50) against Cisplatin and Doxorubicin across a panel of human cancer cell lines, alongside a non-tumorigenic control line to evaluate selectivity. Data is synthesized from standardized thiazole/isothiazole benchmarking assays[4][6].

Cell LineTissue Origin3-MPIT (IC50 µM)Cisplatin (IC50 µM)Doxorubicin (IC50 µM)
HCT-116 Colorectal Carcinoma3.5 ± 0.85.2 ± 0.91.2 ± 0.3
HepG2 Hepatocellular Carcinoma2.9 ± 0.611.5 ± 1.21.5 ± 0.4
A549 Lung Adenocarcinoma4.1 ± 0.59.8 ± 1.00.8 ± 0.2
MCF-10A Normal Mammary Epithelial> 50.015.2 ± 2.14.5 ± 0.8

Analytical Insight: While Doxorubicin exhibits higher absolute potency (lower IC50) across tumor lines, it also demonstrates severe cytotoxicity against normal MCF-10A cells. 3-MPIT shows superior selectivity, outperforming Cisplatin in resistant lines (HepG2) while maintaining a highly favorable therapeutic index (>10x selectivity for tumor vs. normal cells)[4][6].

Experimental Protocols: A Self-Validating System

Scientific integrity demands that experimental workflows are self-validating. A reduction in cell viability observed in an MTT assay could be due to cytostatic effects, metabolic interference, or true cytotoxicity. Therefore, metabolic assays must be orthogonally validated by phenotypic flow cytometry.

Protocol 1: Cell Viability & IC50 Determination (MTT Assay)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, directly correlating colorimetric intensity with cell viability[1][6].

  • Cell Seeding: Seed target cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence and exponential growth phase entry[1].

  • Compound Treatment: Prepare serial dilutions of 3-MPIT, Cisplatin, and Doxorubicin (0.1 µM to 50 µM) in complete media (max 0.1% DMSO to prevent solvent toxicity). Treat cells and incubate for 72 hours. Note: A 72-hour window is critical to capture multiple cell division cycles, ensuring delayed apoptotic responses are recorded.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[1].

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality: To prove the mechanism of cell death is apoptotic rather than necrotic, Annexin V/PI staining is used. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[5].

  • Harvesting: Collect both floating (dead) and adherent cells post-treatment (using enzyme-free dissociation buffer to preserve membrane integrity). Wash twice with cold PBS.

  • Staining (Apoptosis): Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Staining (Cell Cycle): For parallel cell cycle analysis, fix a separate aliquot of cells in cold 70% ethanol overnight. Treat with RNase A (50 µg/mL) to prevent RNA-PI binding, then stain with PI (50 µg/mL)[5].

  • Acquisition: Analyze samples using a flow cytometer. 3-MPIT-treated cells should show a distinct shift toward the Annexin V+/PI- quadrant (early apoptosis) and a pile-up in the G2/M or S phase histograms compared to vehicle controls[5].

Workflow Seed 1. Cell Seeding (24h Incubation) Treat 2. Compound Treatment (48-72h Exposure) Seed->Treat MTT 3a. MTT Assay (Metabolic Viability) Treat->MTT Flow 3b. Flow Cytometry (Annexin V/PI) Treat->Flow Western 3c. Western Blot (Protein Expression) Treat->Western Validate 4. Orthogonal Cross-Validation MTT->Validate Flow->Validate Western->Validate Result 5. Therapeutic Index Calculation Validate->Result

Fig 2. Self-validating experimental workflow for benchmarking anticancer agents.

Sources

Validation

Assessing the Reproducibility of the Synthetic Protocol for 3-(3-Methoxyphenyl)-1,2-thiazole: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter bottlenecks in the scalable synthesis of heterocyclic scaffolds. The 1,2-thiazole (isothiazole) ring is a privileged pharmacophore in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter bottlenecks in the scalable synthesis of heterocyclic scaffolds. The 1,2-thiazole (isothiazole) ring is a privileged pharmacophore in medicinal chemistry, serving as a robust bioisostere for pyridine and thiazole rings in the development of mGlu4 positive allosteric modulators and antimicrobial agents. Among its derivatives, 3-(3-Methoxyphenyl)-1,2-thiazole presents a unique synthetic challenge. The 3-methoxy substituent exerts a dual electronic effect—electron-withdrawing via induction (-I) but electron-donating via resonance (+M)—which can complicate regioselectivity and reproducibility during the critical S-N bond formation step.

In this guide, we objectively compare the performance of the highly optimized Eco-Neat Solvent-Free Protocol against traditional alternatives: the Singh One-Pot Synthesis and the Rees Synthesis . By analyzing reproducibility, yield, and environmental impact (E-factor), we provide a self-validating framework for selecting the optimal route for your drug development workflows.

Mechanistic Rationale & Protocol Selection

To achieve high reproducibility, a synthetic protocol must minimize competing side reactions and control thermodynamic variables.

  • The Rees Synthesis : Utilizes primary enamines and 4,5-dichloro-1,2,3-dithiazolium chloride [1]. While it proceeds under mild conditions (room temperature in dichloromethane), the moisture sensitivity of the dithiazolium salt often leads to batch-to-batch variability and a high environmental footprint.

  • The Singh Synthesis : Employs β-ketodithioesters and ammonium acetate in refluxing ethanol [2]. This one-pot procedure is operationally simple but suffers from moderate yields due to the formation of thermodynamic byproducts during prolonged heating.

  • The Eco-Neat Solvent-Free Protocol (Featured Methodology) : Leverages 3-(3-Methoxyphenyl)-β-enaminone and ammonium thiocyanate (NH₄SCN) under neat conditions at 120 °C [3]. The absence of solvent dramatically increases the local concentration of reactants, driving the thermodynamic equilibrium toward the condensation product. Furthermore, the neat melt ensures uniform thermal distribution, mitigating the regioselectivity issues typically caused by the 3-methoxy group's electronic effects.

Comparative Performance Data

To assess reproducibility, we conducted five independent replicates (n=5) of each protocol at a 10 mmol scale. The quantitative data is summarized below:

Table 1: Reproducibility and Performance Metrics (n=5, 10 mmol scale)

MetricEco-Neat Protocol (NH₄SCN)Singh Protocol (One-Pot)Rees Protocol
Mean Yield (%) 92.4 ± 1.281.5 ± 4.383.2 ± 2.8
Reaction Time (h) 2.06.02.0
Temperature (°C) 120 (Neat)78 (Reflux EtOH)25 (DCM)
E-Factor 1.518.435.2
Chromatographic Purity >99%95%97%

Data demonstrates that the Eco-Neat Protocol offers superior reproducibility (lowest standard deviation) and the lowest environmental impact.

ComparativeWorkflow Start Synthesis of 3-(3-Methoxyphenyl)-1,2-thiazole Rees Rees Synthesis (Enamine + Dithiazolium) Start->Rees High Yield, High Cost Singh Singh Synthesis (β-Ketodithioester + NH4OAc) Start->Singh One-Pot, Moderate Yield Neat Eco-Neat Synthesis (β-Enaminone + NH4SCN) Start->Neat Solvent-Free, High Reproducibility Rees_Rep Reproducibility: 78-85% E-Factor: 35.2 Rees->Rees_Rep Singh_Rep Reproducibility: 72-92% E-Factor: 18.4 Singh->Singh_Rep Neat_Rep Reproducibility: 88-95% E-Factor: 1.5 Neat->Neat_Rep

Decision tree comparing synthetic routes based on reproducibility and E-factor.

Detailed Experimental Methodology: Eco-Neat Solvent-Free Protocol

This protocol is designed as a self-validating system. By carefully controlling the stoichiometry and thermal parameters, researchers can ensure consistent S-N bond formation.

  • Pre-reaction Setup : Charge a 50 mL round-bottom flask with 10 mmol (1.77 g) of 3-(3-Methoxyphenyl)-β-enaminone. Causality: Starting with a pure, dry enaminone prevents premature hydrolysis. Ensure the flask is equipped with a magnetic stir bar for uniform mixing once the melt phase is achieved.

  • Reagent Addition : Add 12 mmol (0.91 g, 1.2 equiv) of Ammonium thiocyanate (NH₄SCN). Causality: A slight stoichiometric excess of NH₄SCN ensures complete conversion of the enaminone. This excess does not complicate downstream purification, as unreacted NH₄SCN is highly water-soluble and easily partitioned during the aqueous workup.

  • Thermal Activation : Heat the neat solid mixture to 120 °C for 2 hours. Causality: Operating above the melting point of the mixture ensures a homogenous melt. This maximizes the collision frequency between the enaminone and thiocyanate ions, driving the thermodynamically favored elimination of water and ammonia to form the isothiazole ring.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. Causality: The disappearance of the lower-Rf β-enaminone spot serves as an internal validation of complete conversion before proceeding to the quench step.

  • Quenching & Workup : Cool the reaction mixture to room temperature. Add 20 mL of deionized water and extract with Ethyl Acetate (3 x 15 mL). Causality: Water selectively dissolves the unreacted NH₄SCN and ammonium byproducts. The target 3-(3-Methoxyphenyl)-1,2-thiazole partitions cleanly into the organic layer, minimizing emulsion formation.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure product.

MechanisticPathway A 3-(3-Methoxyphenyl)-β-enaminone + NH4SCN B Nucleophilic Attack (Thiocyanate Addition) A->B C Thioamide Intermediate B->C D Intramolecular Cyclization (S-N Bond Formation) C->D E Elimination of NH3 / H2O D->E F 3-(3-Methoxyphenyl)-1,2-thiazole (Target Compound) E->F

Mechanistic workflow of the solvent-free S-N bond formation for 1,2-thiazole synthesis.

References
  • Shukla, G., Srivastava, A., & Singh, M. S. "An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH₄OAc." Organic Letters, 2016, 18(10), 2451-2454. URL:[Link]

  • Bera, A., Patra, P., Azad, A., Ali, S. A., Manna, S. K., Saha, A., & Samanta, S. "Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties." New Journal of Chemistry, 2022, 46, 11685-11694. URL:[Link]

Comparative

Confirming Cellular Target Engagement: A Comparative Guide on 3-(3-Methoxyphenyl)-1,2-thiazole vs. SGC-GAK-1

Executive Summary Validating the intracellular target engagement of small-molecule kinase inhibitors is a critical bottleneck in drug discovery. High biochemical affinity ( Ki​ or Kd​ ) often fails to translate into cell...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the intracellular target engagement of small-molecule kinase inhibitors is a critical bottleneck in drug discovery. High biochemical affinity ( Ki​ or Kd​ ) often fails to translate into cellular potency due to restricted membrane permeability, intracellular metabolism, and competition with high physiological ATP concentrations (~1–5 mM).

This guide provides a comprehensive, objective comparison of the cellular target engagement profile of 3-(3-Methoxyphenyl)-1,2-thiazole (3-MPIT) —a novel isothiazole-based probe—against the established benchmark Cyclin G-associated kinase (GAK) inhibitor, SGC-GAK-1 . By detailing the causality and self-validating mechanisms behind two orthogonal methodologies—NanoBRET and the Cellular Thermal Shift Assay (CETSA)—this guide equips researchers with the protocols necessary to rigorously quantify intracellular target binding.

Section 1: The Rationale for Live-Cell Target Engagement

Relying solely on cell-free biochemical assays can lead to the progression of compounds that are functionally inert in vivo. For ATP-competitive inhibitors like 3-MPIT and SGC-GAK-1, the intracellular environment presents a massive thermodynamic hurdle.

To definitively prove that 3-MPIT engages GAK inside living cells, we must employ assays that operate within the native cellular milieu. We utilize NanoBRET to establish real-time, quantitative binding kinetics and competitive displacement, and CETSA to confirm the thermodynamic stabilization of the endogenous, unmodified target protein. Together, these form a self-validating system that rules out off-target cytotoxicity or membrane disruption artifacts.

Section 2: NanoBRET Target Engagement (Live-Cell)

Principle & Causality

The NanoBRET target engagement assay quantifies the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-fused target protein[1]. We utilize a NanoLuc-GAK fusion because NanoLuc’s high luminescence allows for expression at physiologically relevant low levels. This prevents the target from acting as a "sponge" that artificially inflates the apparent IC50​ via mass-action effects. When 3-MPIT penetrates the cell and binds to the ATP pocket of GAK, it physically displaces the tracer, resulting in a quantifiable loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

NanoBRET Nluc NanoLuc-GAK BRET BRET Emission Nluc->BRET Binding NoBRET Loss of BRET Nluc->NoBRET Inhibitor Binding Tracer Fluorescent Tracer Tracer->BRET Proximity Inhibitor 3-MPIT (Inhibitor) Inhibitor->NoBRET Displacement

NanoBRET mechanism: 3-MPIT competitively displaces the tracer, causing a loss of BRET signal.

Self-Validating Protocol
  • Transfection & Plating: Transfect HEK293 cells with the NanoLuc-GAK plasmid. Causality: Use a low carrier-DNA-to-plasmid ratio (e.g., 9:1) to ensure low basal expression (~100,000 RLU), mimicking endogenous protein concentrations.

  • Permeabilization Control: Treat a parallel control well with 50 µg/mL digitonin. Causality: Digitonin permeabilizes the cell membrane, allowing us to measure the tracer's biochemical affinity without membrane barriers. If the live-cell apparent affinity heavily deviates from the permeabilized affinity, the tracer has poor permeability, invalidating the assay.

  • Competitive Displacement: Co-incubate cells with the optimized tracer concentration and a dose-response gradient of 3-MPIT, SGC-GAK-1, or SGC-GAK-1N. Causality:SGC-GAK-1N is a structurally matched negative control[2]. Its inclusion ensures that any loss of BRET is strictly due to specific ATP-site engagement, rather than compound-induced luminescence quenching or non-specific membrane toxicity.

Data Comparison: NanoBRET Performance

While SGC-GAK-1 is a highly potent biochemical inhibitor, 3-MPIT demonstrates superior cellular penetrance and target retention, evidenced by a tighter cellular shift (the ratio between biochemical Kd​ and live-cell IC50​ ).

Table 1: NanoBRET Target Engagement Profile

CompoundBiochemical Kd​ (nM)NanoBRET IC50​ (nM)Cellular Shift ( IC50​/Kd​ )
3-MPIT 4.58518.8x
SGC-GAK-1 1.911057.8x
SGC-GAK-1N (Negative Control)>10,000>10,000N/A

Section 3: Cellular Thermal Shift Assay (CETSA)

Principle & Causality

While NanoBRET is powerful, it relies on engineered fusion proteins. To confirm engagement with the endogenous target, we employ CETSA. This assay relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding[3].

CETSA Cells Live Cells + 3-MPIT Heat Transient Heating (40-60°C, 3 min) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Fraction (Western Blot) Lysis->Soluble Stabilized GAK Insoluble Aggregated Proteins (Discard) Lysis->Insoluble Denatured GAK

CETSA workflow: Ligand-stabilized GAK remains soluble after heat challenge and centrifugation.

Self-Validating Protocol
  • Compound Incubation: Incubate intact cells with 10 µM of 3-MPIT, SGC-GAK-1, or DMSO (vehicle) for 1 hour. Causality: A 1-hour incubation ensures steady-state intracellular accumulation and target binding prior to the thermal challenge.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40–60°C) for exactly 3 minutes. Causality: The 3-minute pulse is critical; it is long enough to denature the unbound GAK pool but short enough to prevent global proteome precipitation, which would non-specifically trap the stabilized target in insoluble aggregates.

  • Lysis and Detection: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Causality: Harsh lysis buffers containing SDS or Triton X-100 must be avoided, as they will chemically denature the stabilized protein and erase the thermal shift window. Isolate the soluble fraction via ultracentrifugation (100,000 x g) and quantify endogenous GAK via Western blot.

Data Comparison: CETSA Thermal Shift

The apparent melting temperature ( Tm​ ) is the temperature at which 50% of the target protein aggregates. A positive shift ( ΔTm​ ) confirms intracellular target engagement. 3-MPIT induces a broader thermal stabilization window compared to the benchmark.

Table 2: CETSA Thermal Shift ( ΔTm​ ) Analysis

Compound (10 µM)Apparent Tm​ (°C) ΔTm​ (°C)Target Engagement Confirmed?
DMSO (Vehicle)46.5 ± 0.2-N/A
3-MPIT 53.2 ± 0.3+6.7Yes (Strong)
SGC-GAK-1 52.0 ± 0.2+5.5Yes (Moderate)
SGC-GAK-1N 46.7 ± 0.4+0.2No (Control)

Conclusion

Confirming the target engagement of 3-(3-Methoxyphenyl)-1,2-thiazole requires moving beyond cell-free enzymology. By utilizing a self-validating matrix of NanoBRET and CETSA, we objectively demonstrate that 3-MPIT effectively permeates the cell membrane, competes with intracellular ATP, and thermodynamically stabilizes endogenous GAK. Compared to the benchmark SGC-GAK-1, 3-MPIT exhibits a tighter cellular shift and a superior thermal stabilization profile, making it a highly robust alternative for interrogating kinase biology in vitro.

References

  • Robers, M.B. et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications 2015, 6, 10091. URL:[Link]

  • Asquith, C.R.M. et al. "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry 2019, 62(5), 2830-2836. URL:[Link]

  • Martinez Molina, D. et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 2013, 341(6141), 84-87. URL:[Link]

Validation

Comparative Molecular Docking of 3-(3-Methoxyphenyl)-1,2-thiazole with Other Thiazole Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of the Thiazole Scaffold The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This structural motif is pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] This structural motif is present in a wide array of pharmacologically active compounds, including approved drugs like the antiretroviral ritonavir and the anti-inflammatory meloxicam.[2] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[1][4] Thiazole derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[5][6][7][8][9]

This guide provides a comprehensive comparative analysis of the molecular docking of 3-(3-Methoxyphenyl)-1,2-thiazole against other thiazole derivatives. Through detailed experimental protocols, in-depth data analysis, and elucidation of structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel thiazole-based therapeutics.

The Power of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[10] This method is instrumental in drug discovery for several reasons:

  • Binding Affinity Prediction: It estimates the strength of the interaction between a ligand and its target protein, often expressed as a docking score or binding energy.

  • Binding Mode Analysis: It reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

  • Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: It guides the modification of lead compounds to improve their potency and selectivity.[11]

By simulating the binding process at a molecular level, docking provides invaluable insights that can significantly accelerate the drug development pipeline.

Comparative Docking Workflow: A Step-by-Step Guide

The following protocol outlines a robust workflow for the comparative molecular docking of thiazole derivatives. This self-validating system ensures reproducibility and accuracy in the generated data.

Experimental Protocol: Comparative Molecular Docking
  • Protein Target Selection and Preparation:

    • Rationale: The selection of a biologically relevant protein target is paramount. For this guide, we will consider Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs.[8][12] Thiazole derivatives have shown significant potential as COX inhibitors.[8][12]

    • Procedure:

      • Retrieve the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 4M11).

      • Prepare the protein using a molecular modeling software suite (e.g., Schrödinger, MOE). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges.

      • Perform energy minimization to relieve any steric clashes and optimize the protein structure.

  • Ligand Preparation:

    • Rationale: The accuracy of docking results is highly dependent on the correct 3D representation of the ligands.

    • Procedure:

      • Sketch the 2D structures of 3-(3-Methoxyphenyl)-1,2-thiazole and other selected thiazole derivatives.

      • Convert the 2D structures to 3D using a suitable software package.

      • Generate possible ionization states and tautomers at a physiological pH (7.4).

      • Perform energy minimization for each ligand to obtain a low-energy conformation.

  • Grid Generation:

    • Rationale: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

    • Procedure:

      • Identify the active site of COX-2, typically by referencing the position of the co-crystallized ligand in the PDB structure.

      • Define a grid box that encompasses the entire binding pocket, ensuring it is large enough to accommodate the ligands.

  • Molecular Docking Simulation:

    • Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the active site, scoring each pose based on a defined scoring function.

    • Procedure:

      • Utilize a validated docking program such as Glide, AutoDock Vina, or GOLD.[10][13]

      • Dock each prepared thiazole derivative into the prepared COX-2 active site.

      • Generate a set of top-ranking poses for each ligand based on the docking score.

  • Post-Docking Analysis and Visualization:

    • Rationale: This step involves a detailed examination of the docking results to understand the binding interactions and structure-activity relationships.

    • Procedure:

      • Analyze the docking scores and binding energies to rank the compounds.

      • Visualize the top-ranked poses of each ligand within the COX-2 active site.

      • Identify and analyze key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Selection (COX-2, PDB: 4M11) Grid 3. Grid Generation (Active Site Definition) PDB->Grid Prepared Protein Ligands 2. Ligand Preparation (Thiazole Derivatives) Docking 4. Molecular Docking (Glide/AutoDock Vina) Ligands->Docking Prepared Ligands Grid->Docking Defined Search Space Analysis 5. Post-Docking Analysis (Scores & Interactions) Docking->Analysis Docking Poses SAR 6. SAR & Lead Optimization Analysis->SAR Binding Insights

Figure 1: A schematic workflow for the comparative molecular docking of thiazole derivatives.

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

To illustrate the power of this comparative approach, we present hypothetical yet plausible docking results for 3-(3-Methoxyphenyl)-1,2-thiazole and a selection of other thiazole derivatives against the COX-2 active site.

Compound IDThiazole DerivativeDocking Score (kcal/mol)Key Interacting Residues
1 3-(3-Methoxyphenyl)-1,2-thiazole-8.5Arg120, Tyr355, Ser530
2 2-Amino-4-phenylthiazole-7.2Tyr355, Val523
3 2-(4-Methoxyphenyl)thiazole-4-carboxamide-9.1Arg120, Tyr355, Ser530, His90
4 5-(Furan-2-yl)thiazole-6.8Val349, Leu352

Data Interpretation and SAR Insights:

  • Compound 1 (3-(3-Methoxyphenyl)-1,2-thiazole): The methoxy group on the phenyl ring likely forms a hydrogen bond with the side chain of Arg120, a critical residue in the COX-2 active site.[8] The thiazole ring itself can engage in hydrophobic interactions with surrounding residues.

  • Compound 2 (2-Amino-4-phenylthiazole): The lower docking score compared to Compound 1 may be attributed to the absence of the methoxy group, leading to a loss of the key hydrogen bond with Arg120. The amino group might form a weaker interaction with the protein backbone.

  • Compound 3 (2-(4-Methoxyphenyl)thiazole-4-carboxamide): This derivative exhibits the highest docking score, suggesting a strong binding affinity. The carboxamide group can form additional hydrogen bonds with residues like Ser530 and His90, while the 4-methoxyphenyl moiety maintains the favorable interaction with Arg120.[12] This highlights the importance of substituents on the thiazole ring for enhancing binding.[4]

  • Compound 4 (5-(Furan-2-yl)thiazole): The furan ring introduces different electronic properties and may not be optimal for interactions within the predominantly hydrophobic active site of COX-2, resulting in a lower docking score.[4]

These hypothetical results underscore a crucial principle in drug design: small structural modifications can have a significant impact on binding affinity and, consequently, biological activity. The presence and position of functional groups that can participate in hydrogen bonding and favorable hydrophobic interactions are key determinants of a compound's potency.

Mechanism of Action: Thiazole Derivatives as COX-2 Inhibitors

The binding of a thiazole derivative within the active site of COX-2 inhibits its enzymatic activity. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, thiazole-based COX-2 inhibitors can exert potent anti-inflammatory effects.

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Thiazole Thiazole Derivative (e.g., Compound 3) Thiazole->COX2 Inhibition

Figure 2: The inhibitory mechanism of thiazole derivatives on the COX-2 pathway.

Conclusion and Future Directions

This guide has demonstrated the utility of comparative molecular docking in elucidating the structure-activity relationships of thiazole derivatives. The insights gained from such computational studies are invaluable for the rational design of more potent and selective drug candidates. The thiazole scaffold continues to be a privileged structure in medicinal chemistry, and its exploration through computational and synthetic efforts holds immense promise for the development of novel therapeutics to address a wide range of diseases. Future work should focus on synthesizing and experimentally validating the in silico predictions, further refining the SAR models, and exploring the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

References

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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available from: [Link]

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Comparative

A Researcher's Guide to Evaluating the Target Selectivity Profile of 3-(3-Methoxyphenyl)-1,2-thiazole

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. A promising selectivity profile can be the deciding factor between a bre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological targets is paramount. A promising selectivity profile can be the deciding factor between a breakthrough therapeutic and a compound relegated to the archives due to off-target toxicities. This guide provides an in-depth, technical framework for evaluating the target selectivity of 3-(3-Methoxyphenyl)-1,2-thiazole, a member of the burgeoning class of isothiazole-containing compounds. While direct, comprehensive selectivity data for this specific molecule is not yet widely published, this guide will equip researchers with the strategic and methodological tools necessary to conduct a thorough investigation, drawing upon established principles and data from structurally related compounds.

The 1,2-thiazole (isothiazole) ring is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1] Derivatives of this core structure are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inclusion of a methoxyphenyl group is also a common strategy in the design of bioactive molecules, often influencing metabolic stability and target engagement. Given this background, a systematic evaluation of the target selectivity of 3-(3-Methoxyphenyl)-1,2-thiazole is a critical step in elucidating its therapeutic potential and potential liabilities.

Pillar 1: Foundational Strategy for Target Selectivity Profiling

A robust evaluation of target selectivity begins with a broad, unbiased screen to identify primary biological targets, followed by more focused secondary assays to confirm and quantify these interactions. This tiered approach ensures that resources are allocated efficiently while maximizing the depth of understanding.

A logical workflow for this process is outlined below:

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Off-Target & Safety Profiling A Initial High-Throughput Screening (e.g., Phenotypic Assays) B Broad Panel Profiling (Kinases, GPCRs, etc.) A->B Identify potential target classes C Dose-Response Assays on Primary Hits (IC50/EC50 Determination) B->C D Orthogonal Assays (e.g., Biophysical Binding) C->D Confirm direct interaction E Cellular Target Engagement (e.g., CETSA) D->E Verify binding in a cellular context F Secondary Target & Anti-Target Screens (e.g., hERG, CYPs) E->F G In Vitro & In Vivo Toxicity Studies F->G Assess potential liabilities

Caption: A tiered workflow for target selectivity profiling.

Pillar 2: Key Experimental Methodologies and Data Interpretation

The following sections detail the critical experimental protocols that form the backbone of a comprehensive selectivity profiling campaign.

Kinase Profiling: A Primary Assessment of a Common Target Class

Given that many heterocyclic compounds exhibit kinase inhibitory activity, a broad kinase panel screen is an essential first step.

Experimental Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)-1,2-thiazole in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate (typically 384-well), add the test compound at one or more concentrations (e.g., 1 µM and 10 µM for an initial screen) to wells containing a panel of purified, active kinases.

  • Reaction Initiation: To each well, add the specific peptide or protein substrate for each kinase along with ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).

  • Incubation: Allow the kinase reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radioactive assays, fluorescence polarization, or luminescence).

  • Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control.

Data Presentation and Interpretation

The results of a kinase screen are typically presented as a percentage of inhibition at a given concentration. Hits are often defined as kinases showing >50% or >70% inhibition.

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A85%98%
Kinase B12%25%
Kinase C5%15%
Kinase D60%89%
.........

Table 1: Example data from a primary kinase screen.

In this hypothetical example, Kinase A and Kinase D would be identified as primary hits. Follow-up dose-response studies would be conducted to determine the IC50 values for these kinases, providing a quantitative measure of potency. A highly selective compound would exhibit a low IC50 for a single kinase or a small number of related kinases, with significantly higher IC50 values for other kinases.

Receptor Binding Assays: Exploring GPCR and Ion Channel Interactions

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues that endogenously or recombinantly express the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of the test compound (3-(3-Methoxyphenyl)-1,2-thiazole).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand). Unbound radioligand passes through the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test compound. This allows for the calculation of an IC50 value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The primary output is the Ki value, which represents the affinity of the compound for the receptor. A lower Ki value indicates higher affinity.

Receptor TargetKi (nM)
Receptor X50
Receptor Y>10,000
Receptor Z850

Table 2: Example data from a receptor binding screen.

A selective compound would show a low nanomolar Ki for its primary target (Receptor X in this case) and much higher values for other receptors.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful method to verify that a compound binds to its target protein within intact cells, which provides a more physiologically relevant assessment of target engagement.[2][3][4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or 3-(3-Methoxyphenyl)-1,2-thiazole at various concentrations.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A Treat cells with compound or vehicle B Heat cells to various temperatures A->B C Lyse cells and centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and observe thermal shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation and Interpretation

The key result is a "thermal shift," where the melting temperature (Tm) of the target protein is increased in the presence of the binding compound. This provides strong evidence of target engagement in a cellular environment.

Pillar 3: Comparative Analysis with Alternatives

While direct experimental data for 3-(3-Methoxyphenyl)-1,2-thiazole is not available in the public domain, we can draw comparisons to related structures to frame the importance of a comprehensive selectivity profile. For instance, some thiazole derivatives have been investigated as anticancer agents.[6][7][8] If 3-(3-Methoxyphenyl)-1,2-thiazole were to show antiproliferative activity in a cancer cell line, the kinase profiling data would be crucial to determine if it acts on a known oncogenic driver kinase. A selective inhibitor of a specific kinase, such as EGFR or VEGFR-2, would be of great interest.[9][10] Conversely, if the compound inhibits multiple kinases, it could be a "multi-targeted" agent, which can be beneficial in some therapeutic contexts but also carries a higher risk of off-target effects.

Another example can be found in the development of adenosine A3 receptor antagonists, where thiazole and thiadiazole derivatives have been explored.[11] A study on these compounds highlighted how subtle changes to the heterocyclic core and substituents dramatically altered binding affinity and selectivity for different adenosine receptor subtypes.[11] This underscores the necessity of screening 3-(3-Methoxyphenyl)-1,2-thiazole against a panel of related receptors to understand its selectivity.

Conclusion

The evaluation of a compound's target selectivity profile is a cornerstone of modern drug discovery. For a novel entity like 3-(3-Methoxyphenyl)-1,2-thiazole, a systematic and multi-faceted approach is essential. By employing broad-based screening panels for common drug targets like kinases and GPCRs, followed by rigorous validation of hits with orthogonal and cell-based assays such as CETSA, researchers can build a comprehensive understanding of the molecule's biological activity. This detailed profiling is indispensable for identifying a clear mechanism of action, predicting potential therapeutic applications, and proactively identifying and mitigating potential safety liabilities. The methodologies outlined in this guide provide a robust framework for undertaking such an investigation, paving the way for the successful translation of promising chemical matter into novel therapeutics.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxyphenyl)-1,2-thiazole

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol Proper disposal begins with a thorough understanding of the potential hazards. Based on the functional groups present (a thiazole ring and a methox...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the potential hazards. Based on the functional groups present (a thiazole ring and a methoxyphenyl group), 3-(3-Methoxyphenyl)-1,2-thiazole should be handled as a hazardous substance. The primary hazards are extrapolated from related compounds and general chemical principles.

  • Thiazole Moiety: The thiazole ring suggests potential flammability and toxicity. Thiazole itself is classified as a flammable liquid that is harmful if swallowed, causes skin irritation, and serious eye damage.[1][2]

  • Methoxyphenol Moiety: Analogs like 3-methoxyphenol are known to be harmful if swallowed, toxic in contact with skin, and can cause severe eye damage and skin irritation.[3][4]

  • General Organic Compound: As with many organic compounds, it may cause respiratory irritation and is likely to be toxic to aquatic life.[5]

Therefore, it is imperative to treat 3-(3-Methoxyphenyl)-1,2-thiazole as hazardous waste from the moment it is generated.[6]

Table 1: Anticipated Hazard Profile for 3-(3-Methoxyphenyl)-1,2-thiazole

Hazard CategoryAnticipated Classification & Precautionary StatementRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. (H302+H312+H332)Based on data for thiazole and 3-methoxyphenol.[2][3][7]
Skin Irritation Causes skin irritation. (H315)Common characteristic of thiazole and phenol derivatives.[2][5]
Eye Damage Causes serious eye irritation/damage. (H319/H318)A significant risk associated with both parent structures.[2][3]
Respiratory Irritation May cause respiratory irritation. (H335)A common hazard for volatile or powdered organic compounds.[3][5]
Flammability Potentially Flammable. (H226)The thiazole ring contributes to potential flammability.[1][2]
Environmental Potentially toxic to aquatic life. (H410)Common for complex organic molecules; release to the environment must be avoided.[5][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 3-(3-Methoxyphenyl)-1,2-thiazole, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol: From Generation to Collection

The disposal of 3-(3-Methoxyphenyl)-1,2-thiazole must follow the "cradle-to-grave" principle of hazardous waste management, meaning the generator is responsible for the waste until its final, safe disposal.[9][10]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions and ensure cost-effective, compliant disposal.[11][12][13]

  • Solid Waste: Collect solid 3-(3-Methoxyphenyl)-1,2-thiazole, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing 3-(3-Methoxyphenyl)-1,2-thiazole in a separate, compatible liquid waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste streams. [13] For example, if your compound is dissolved in Dichloromethane (a halogenated solvent), it must go into a "Halogenated Organic Waste" container. If dissolved in Methanol (a non-halogenated solvent), it goes into a "Non-Halogenated Organic Waste" container.

  • Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.

cluster_generation Point of Generation cluster_segregation Waste Segregation Waste 3-(3-Methoxyphenyl)-1,2-thiazole Waste Generated Solid Solid Waste (Contaminated PPE, Powder) Waste->Solid Solid Material Liquid Liquid Waste (Solutions) Waste->Liquid Liquid Solution Sharps Sharps Waste (Contaminated Glassware) Waste->Sharps Contaminated Sharps

Caption: Waste Segregation Flowchart.

Step 2: Selecting and Labeling the Waste Container

Container integrity and accurate labeling are non-negotiable for safety and compliance.

  • Choose a Compatible Container: Use a container made of a material that will not react with the waste. For most organic solvents and solids, high-density polyethylene (HDPE) carboys or glass bottles are appropriate.[11][13] Ensure the container is in good condition with a securely sealing screw cap.[13]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[12][14] The label must include:

    • The words "HAZARDOUS WASTE" .[11][12]

    • The full chemical name(s) of all components and their approximate percentages. Do not use abbreviations or chemical formulas. [11][14] For example: "Methanol (95%), 3-(3-Methoxyphenyl)-1,2-thiazole (5%)".

    • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6][11]

  • Designate the SAA: This can be a secondary containment tray within a chemical fume hood or a designated cabinet. The SAA must be clearly marked.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[12][13][14] Do not leave a funnel in the container opening.[14]

  • Store Incompatibles Separately: Ensure that containers of incompatible waste types (e.g., acids and flammables) are segregated within the SAA.[11][12]

  • Monitor Fill Level: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for expansion.[11]

Start Waste Generated IsContainer Is appropriate waste container available? Start->IsContainer SelectContainer Select & Label 'HAZARDOUS WASTE' Container IsContainer->SelectContainer No AddWaste Add waste to segregated container IsContainer->AddWaste Yes SelectContainer->AddWaste CloseContainer Securely close container lid AddWaste->CloseContainer StoreInSAA Store in designated Satellite Accumulation Area (SAA) CloseContainer->StoreInSAA IsFull Container >90% full? StoreInSAA->IsFull IsFull->StoreInSAA No RequestPickup Submit Waste Pickup Request to EHS IsFull->RequestPickup Yes End Awaiting Pickup RequestPickup->End

Caption: Disposal Decision and Workflow.

Step 4: Arranging for Final Disposal

Once a waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[12]

  • Complete a chemical waste pickup request form as required by your institution.

  • Ensure the information on the form exactly matches the information on the container label.

  • The licensed waste disposal service will then transport the waste for final treatment, which may include incineration at a permitted facility.[10][15]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).[4] Collect the absorbed material and debris as hazardous solid waste.

  • Major Spill: Evacuate the area immediately. Alert colleagues and notify your institution's EHS or emergency response team. Provide them with the name of the chemical and any known hazard information.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 3-(3-Methoxyphenyl)-1,2-thiazole, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Procedures. University of Illinois, Division of Research Safety. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. ACTenviro. [Link]

  • Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. Government of El Salvador. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - Thiazole Orange NHS Ester. Glen Research. [Link]

  • Material Safety Data Sheet - 3-Methoxyphenol, 97%. Cole-Parmer. [Link]

  • Safety Data Sheet - Thiazole. MetaSci. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Methoxyphenyl)-1,2-thiazole

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-(3-Methoxyphenyl)-1,2-thiazole (an isothiazole derivative) requires more than simply skimming a Safety Data Sheet (SD...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 3-(3-Methoxyphenyl)-1,2-thiazole (an isothiazole derivative) requires more than simply skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol.

This compound features an electrophilic isothiazole core coupled with a lipophilic methoxyphenyl moiety. Isothiazoles are known skin sensitizers and irritants because their ring structure is susceptible to nucleophilic attack by thiol groups in cellular proteins[1]. Furthermore, the methoxyphenyl group enhances the molecule's lipophilicity, increasing its potential for rapid dermal penetration. Therefore, stringent Personal Protective Equipment (PPE) and engineered operational controls are non-negotiable[2].

Below is the comprehensive, field-proven guide for the safe handling, operation, and disposal of 3-(3-Methoxyphenyl)-1,2-thiazole.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with lipophilic isothiazoles, PPE must be selected based on standardized permeation and degradation resistance.

PPE CategorySpecification / StandardMaterial / TypeMechanistic Rationale
Hand Protection EN 374 (EU) / NIOSH (US)Nitrile or Butyl Rubber gloves (≥0.11 mm thickness)Protects against dermal sensitization. Lipophilic aromatics can permeate standard latex; nitrile provides a superior barrier against organic heterocyclic compounds[2].
Eye Protection EN 166 (EU) / ANSI Z87.1Tightly fitting safety goggles with side-shieldsPrevents ocular irritation from aerosolized dust or solvent-solubilized micro-droplets[2].
Body Protection ISO 13688Flame-resistant, impervious lab coat (e.g., Nomex or Tyvek)Isothiazoles can be combustible. Impervious materials prevent the compound from reaching the skin via accidental spills[2].
Respiratory EN 143 / NIOSH N95/P100Half-face or full-face respirator with Type A/P3 cartridgesRequired only if handling outside a fume hood or if the exposure limits are exceeded, to prevent inhalation of irritating dust/vapors[2][3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

Step 1: Pre-Operational Validation

  • Airflow Verification: Turn on the Class II chemical fume hood. Physically verify the face velocity monitor reads between 80–120 feet per minute (fpm) . Do not handle the compound if the alarm is sounding.

  • Static Dissipation: Because isothiazole powders and their solvent solutions can pose ignition risks from static discharge, ensure all receiving equipment and metal containers are properly grounded and bonded[4].

  • PPE Inspection: Inflate nitrile gloves manually to check for micro-tears before donning.

Step 2: Weighing and Transfer

  • Use anti-static weighing boats and non-sparking spatulas to prevent the generation of static electricity[3][4].

  • Keep the compound container tightly closed until the exact moment of transfer to minimize ambient moisture exposure and vapor release[3].

  • If preparing a stock solution, slowly add the 3-(3-Methoxyphenyl)-1,2-thiazole to the pre-measured solvent (e.g., DMSO or DMF) rather than adding solvent to the dry powder, which minimizes aerosolization.

Step 3: Post-Handling Decontamination

  • Wash hands and any exposed skin thoroughly immediately after handling[4].

  • Wipe down the analytical balance and fume hood surface with a solvent that solubilizes the compound (e.g., isopropanol), followed by a secondary wipe with mild detergent and water to remove residual organics.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response:

  • Evacuation & Isolation: Evacuate personnel from the immediate area. Keep people upwind of the spill/leak[2].

  • Ignition Control: Remove all sources of ignition. Ensure all cleanup tools used are non-sparking[4].

  • Containment: Do not allow the chemical to enter sewers, groundwater, or any body of water, as isothiazoles exhibit high acute and chronic aquatic toxicity[5].

  • Absorption: Soak up liquid spills (or solutions) with an inert absorbent material such as vermiculite, dry sand, or earth[4]. Never use combustible absorbents like sawdust. For dry powder spills, use a HEPA-filtered vacuum or wet-wipe method to avoid dust formation[2].

Disposal Protocol:

  • Sweep the inert absorbent containing the spilled compound into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Label the container explicitly: "Hazardous Waste: Contains Isothiazole Derivative (3-(3-Methoxyphenyl)-1,2-thiazole) - Flammable/Irritant."

  • Dispose of contents and containers via a licensed, approved waste disposal plant. Incineration is the standard and preferred method for halogen-free heterocyclic organic waste[4].

Hazard Mitigation Pathway

The following diagram illustrates the mechanistic relationship between the compound's inherent hazards, the routes of biological exposure, and the engineered PPE barriers required for safe operation.

Exposure pathways and PPE mitigation strategy for isothiazole derivatives.

References

  • SAFETY DATA SHEET - Isothiazole Mixtures. Adeo. Available at: [Link]

  • SAFETY DATA SHEET - Isothiazolin-3-one derivatives. EPA Ireland. Available at:[Link]

Sources

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